Product packaging for 2-(Trifluoromethyl)quinolin-4-amine(Cat. No.:CAS No. 1700-93-2)

2-(Trifluoromethyl)quinolin-4-amine

Cat. No.: B175998
CAS No.: 1700-93-2
M. Wt: 212.17 g/mol
InChI Key: LDALBEJGMLUINP-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)quinolin-4-amine is an organic compound with the molecular formula C10H7F3N2. It serves as a privileged scaffold in medicinal chemistry and is a key intermediate for the synthesis of novel, potent antitumor agents . Recent scientific discovery has identified a series of novel this compound derivatives as highly effective microtubule-targeted agents (MTAs) with potent antiproliferative activities . These derivatives function by inhibiting microtubule polymerization, a critical cellular process for cell division, thereby acting as tubulin inhibitors that target the colchicine binding site . This mechanism is similar to that of the natural product combretastatin A-4 (CA-4) . Representative compounds from this series, such as derivative 5e, have demonstrated superior in vitro anti-proliferative activity against a panel of human cancer cell lines, including PC3 (prostate cancer), K562 (chronic myeloid leukemia), and HeLa (cervical cancer), with IC50 values in the nanomolar to sub-micromolar range . Further mechanistic studies confirm that these compounds disrupt the tubulin network in cancer cells, arrest the cell cycle at the G2/M phase, and subsequently induce apoptosis (programmed cell death) in a dose-dependent manner . Molecular docking analyses suggest that hydrogen bonding interactions within the colchicine binding site pocket contribute to the high potency of these compounds . The promising preliminary research data indicate that this compound and its derivatives are valuable chemical tools for researching mitosis and developing new anticancer therapies, making them a compelling focus for further investigation . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7F3N2 B175998 2-(Trifluoromethyl)quinolin-4-amine CAS No. 1700-93-2

Properties

IUPAC Name

2-(trifluoromethyl)quinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2/c11-10(12,13)9-5-7(14)6-3-1-2-4-8(6)15-9/h1-5H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDALBEJGMLUINP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00502357
Record name 2-(Trifluoromethyl)quinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00502357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1700-93-2
Record name 2-(Trifluoromethyl)quinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00502357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-(Trifluoromethyl)quinolin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for the preparation of 2-(trifluoromethyl)quinolin-4-amine, a key building block in medicinal chemistry and drug discovery. The synthesis is typically approached via a multi-step process, commencing with the construction of the quinoline core, followed by functional group interconversions to yield the target amine. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.

I. Synthetic Strategy Overview

The most common and well-established route to this compound involves a three-step sequence:

  • Step 1: Conrad-Limpach-Knorr Quinoline Synthesis. This initial step involves the condensation of an aniline with a β-ketoester, in this case, ethyl 4,4,4-trifluoro-3-oxobutanoate, to form the foundational quinoline ring. The reaction is typically acid-catalyzed and proceeds via cyclization and dehydration to yield 2-(trifluoromethyl)quinolin-4-ol.

  • Step 2: Chlorination of the Quinolinol. The hydroxyl group at the 4-position of the quinoline ring is then converted to a chloro group. This is a crucial step to activate the position for subsequent nucleophilic substitution. The most common reagent for this transformation is phosphorus oxychloride (POCl₃).

  • Step 3: Amination of the 4-Chloroquinoline. The final step is the introduction of the amino group at the 4-position. This is typically achieved through a nucleophilic aromatic substitution reaction, where the 4-chloro-2-(trifluoromethyl)quinoline is treated with an ammonia equivalent. Modern catalytic methods, such as the Buchwald-Hartwig amination, offer an efficient means to accomplish this transformation.

II. Experimental Protocols and Data

Step 1: Synthesis of 2-(Trifluoromethyl)quinolin-4-ol

Two common protocols for this initial cyclization are presented below.

Protocol 1A: p-Toluenesulfonic Acid Catalyzed Cyclization

  • Reaction: Aniline is reacted with ethyl 4,4,4-trifluoro-3-oxobutanoate in the presence of a catalytic amount of p-toluenesulfonic acid with azeotropic removal of water.

  • Procedure: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, a mixture of ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq), aniline (2.0 eq), p-toluenesulfonic acid (0.05 eq), and toluene is heated to reflux. The reaction is monitored by the collection of water in the Dean-Stark trap. After completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then treated with a saturated aqueous solution of sodium bicarbonate, and the resulting solid is collected by filtration, washed with water, and dried. The crude product is purified by silica gel column chromatography.[1]

  • Quantitative Data:

ParameterValue
ReactantsAniline, Ethyl 4,4,4-trifluoro-3-oxobutanoate
Catalystp-Toluenesulfonic acid
SolventToluene
TemperatureReflux (approx. 140°C)
Reaction TimeOvernight
Yield51.82%[1]

Protocol 1B: Polyphosphoric Acid Mediated Cyclization

  • Reaction: An aniline derivative is condensed with ethyl 4,4,4-trifluoro-3-oxobutanoate using polyphosphoric acid as both the catalyst and solvent.

  • Procedure: To a stirred solution of polyphosphoric acid, the aniline derivative (1.0 eq) is added, followed by the dropwise addition of ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq). The reaction mixture is then heated with stirring. Upon completion, the hot mixture is carefully poured into ice water with vigorous stirring to precipitate the product. The solid is collected by vacuum filtration and washed with cold distilled water to give the desired quinolinol.[2]

  • Quantitative Data (for a similar substrate, 2,8-bis(trifluoromethyl)quinolin-4-ol):

ParameterValue
Reactants2-(Trifluoromethyl)aniline, Ethyl 4,4,4-trifluoro-3-oxobutanoate
ReagentPolyphosphoric acid
Temperature150°C
Reaction Time3 hours
Yield91%[2]
Step 2: Synthesis of 4-Chloro-2-(trifluoromethyl)quinoline
  • Reaction: The hydroxyl group of 2-(trifluoromethyl)quinolin-4-ol is displaced by a chlorine atom using phosphorus oxychloride.

  • Procedure: 2-(Trifluoromethyl)quinolin-4-ol (1.0 eq) is carefully added to an excess of phosphorus oxychloride (POCl₃) with stirring in a flask equipped with a reflux condenser. The mixture is heated to reflux for several hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and slowly poured onto crushed ice with vigorous stirring. The acidic solution is then carefully neutralized with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until a precipitate forms. The solid product is collected by vacuum filtration, washed thoroughly with water, and dried under vacuum.[3]

  • Quantitative Data (adapted from a similar procedure):

ParameterValue
Reactant2-(Trifluoromethyl)quinolin-4-ol
ReagentPhosphorus oxychloride (excess)
TemperatureReflux
Reaction Time2-4 hours[3]
YieldTypically high (often >90%)
Step 3: Synthesis of this compound
  • Reaction: The 4-chloro-2-(trifluoromethyl)quinoline is aminated using a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction with an ammonia surrogate.

  • Procedure: In an oven-dried Schlenk tube, 4-chloro-2-(trifluoromethyl)quinoline (1.0 eq), a suitable palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos or a biarylphosphine ligand, 4-10 mol%), and a strong base (e.g., sodium tert-butoxide, 1.5-2.0 eq) are combined. The tube is evacuated and backfilled with argon. Anhydrous, degassed toluene is added, followed by the ammonia surrogate, such as a solution of ammonia in an organic solvent or an ammonia equivalent like lithium bis(trimethylsilyl)amide. The reaction mixture is heated with stirring until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.[4]

  • Quantitative Data (General):

ParameterValue
Reactant4-Chloro-2-(trifluoromethyl)quinoline
ReagentsAmmonia or ammonia surrogate, Palladium catalyst, Ligand, Base
SolventAnhydrous, degassed toluene or dioxane
Temperature80-120°C
Reaction Time12-24 hours
YieldModerate to high (typically 60-90%)

III. Visualized Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Amination Aniline Aniline Quinolinol 2-(Trifluoromethyl)quinolin-4-ol Aniline->Quinolinol EtTFAA Ethyl 4,4,4-trifluoro- 3-oxobutanoate EtTFAA->Quinolinol Chloroquinoline 4-Chloro-2-(trifluoromethyl)quinoline Quinolinol->Chloroquinoline Target This compound Chloroquinoline->Target reagent1 + H⁺ (cat.) - H₂O reagent1->Quinolinol reagent2 POCl₃ reagent2->Chloroquinoline reagent3 NH₃ equivalent Pd catalyst, Ligand, Base reagent3->Target

Caption: Synthetic workflow for this compound.

IV. Concluding Remarks

The synthesis of this compound is a well-documented process that relies on fundamental reactions in heterocyclic chemistry. The presented three-step sequence provides a reliable and adaptable route for obtaining this valuable compound. The choice between the acid-catalyzed cyclization methods in Step 1 may depend on the desired scale and available equipment, with the polyphosphoric acid method often providing higher yields. The chlorination and subsequent amination steps are standard transformations, with modern catalytic systems like the Buchwald-Hartwig amination offering high efficiency and functional group tolerance for the final step. This guide provides a solid foundation for researchers to produce this compound for further investigation in drug development and other chemical sciences.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(Trifluoromethyl)quinolin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(Trifluoromethyl)quinolin-4-amine, a key heterocyclic compound with significant potential in medicinal chemistry. This document outlines its known physical and chemical characteristics, detailed experimental protocols for their determination, and a plausible synthetic route. Furthermore, it delves into the biological context of this class of molecules, particularly their emerging role as microtubule polymerization inhibitors, with a visual representation of the implicated signaling pathway. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in both chemical and biological systems. These parameters influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The known and predicted physicochemical data for this compound (CAS No: 1700-93-2) are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₇F₃N₂[1]
Molecular Weight 212.17 g/mol [1]
Melting Point 138-140 °C
Boiling Point (Predicted) 308.8 ± 42.0 °C
Density (Predicted) 1.390 ± 0.06 g/cm³
pKa (Predicted) 8.73 ± 0.50[1]
LogP (Predicted) 2.77
Appearance Solid

Experimental Protocols

Accurate determination of physicochemical properties is crucial for drug development. The following sections detail standardized experimental protocols that can be employed to measure the solubility, lipophilicity (LogP), and acidity constant (pKa) of this compound.

Solubility Determination (Shake-Flask Method)

The solubility of a compound is a critical parameter that affects its bioavailability. The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[2]

Materials:

  • This compound

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, dimethyl sulfoxide (DMSO))

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system or UV-Vis spectrophotometer

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant.

  • Filter the supernatant through a suitable syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A standard calibration curve should be prepared for accurate quantification.

  • The solubility is expressed in units such as mg/mL or µg/mL.

Lipophilicity: Octanol-Water Partition Coefficient (LogP) Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key indicator of its ability to cross biological membranes. The shake-flask method is the gold standard for experimental LogP determination.[3][4][5]

Materials:

  • This compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Glassware (e.g., separatory funnels or centrifuge tubes)

  • Vortex mixer

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Prepare a stock solution of this compound in either the aqueous or organic phase.

  • Add a known volume of the stock solution to a separatory funnel or centrifuge tube.

  • Add a known volume of the other phase. The ratio of the volumes of the two phases is typically 1:1.

  • Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning of the compound between the two phases.

  • Allow the two phases to separate completely. Centrifugation may be required to break up any emulsions.

  • Carefully separate the two phases.

  • Determine the concentration of the compound in each phase using a suitable analytical method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

  • The LogP is the base-10 logarithm of the partition coefficient.

Acidity Constant (pKa) Determination (Potentiometric Titration)

The pKa is a measure of the acidity or basicity of a compound and influences its ionization state at different pH values, which in turn affects its solubility, permeability, and target binding. Potentiometric titration is a precise method for determining pKa.[6][7][8]

Materials:

  • This compound

  • Standardized acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) titrants

  • Deionized water (degassed)

  • pH meter with a calibrated electrode

  • Burette

  • Stir plate and stir bar

  • Beaker

Procedure:

  • Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water. A co-solvent may be used if the compound has low aqueous solubility, but its effect on the pKa should be considered.

  • Place the solution in a beaker with a stir bar and immerse the calibrated pH electrode.

  • Titrate the solution with the standardized titrant (acid for a basic compound, base for an acidic compound), adding small, precise volumes.

  • Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Continue the titration well past the equivalence point.

  • Plot the pH versus the volume of titrant added to generate a titration curve.

  • The pKa is determined from the pH at the half-equivalence point, which is the point where half of the compound has been neutralized. This corresponds to the inflection point of the titration curve.

Synthesis Workflow

A plausible synthetic route for this compound can be adapted from known methods for synthesizing similar quinoline derivatives. A common approach involves the reaction of an appropriately substituted aniline with a β-ketoester.

G cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_amination Amination cluster_product Final Product A 2-Amino-benzotrifluoride C Cyclization A->C B Ethyl 4,4,4-trifluoro-3-oxobutanoate B->C D 4-Hydroxy-2-(trifluoromethyl)quinoline C->D Polyphosphoric acid, heat E Ammonolysis D->E NH3, high pressure/temperature F This compound E->F

Caption: A plausible synthetic workflow for this compound.

Biological Context: Microtubule Polymerization Inhibition

Derivatives of this compound have been identified as potent antitumor agents that exert their effects by inhibiting microtubule polymerization.[9][10] Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis (programmed cell death). This mechanism of action is shared by several clinically successful anticancer drugs.

The signaling pathway below illustrates the downstream effects of microtubule polymerization inhibition.

G cluster_drug Drug Action cluster_cellular Cellular Target cluster_process Cellular Processes cluster_outcome Cellular Outcome Drug This compound Derivative Tubulin Tubulin Drug->Tubulin Binds to Polymerization Microtubule Polymerization Drug->Polymerization Inhibits Tubulin->Polymerization Microtubule Microtubule Dynamics Polymerization->Microtubule MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Signaling pathway of microtubule polymerization inhibition.

Conclusion

This compound is a compound of significant interest in the field of medicinal chemistry. This guide has provided a summary of its key physicochemical properties, detailed methodologies for their experimental determination, a plausible synthetic route, and an overview of its biological relevance as a precursor for microtubule polymerization inhibitors. The information presented herein is intended to facilitate further research and development of this and related compounds as potential therapeutic agents.

References

2-(Trifluoromethyl)quinolin-4-amine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Trifluoromethyl)quinolin-4-amine, a quinoline derivative with significant potential in pharmacological research, particularly in the development of novel antitumor agents. This document details the compound's chemical properties, a plausible synthetic route, and its biological activity, with a focus on its mechanism of action as a microtubule polymerization inhibitor. Detailed experimental protocols for key biological assays are also provided to facilitate further research and development.

Chemical Identity and Properties

CAS Number: 1700-93-2

Molecular Formula: C₁₀H₇F₃N₂

Molecular Weight: 212.17 g/mol

PropertyValueReference
IUPAC Name This compoundN/A
Appearance Off-white to pale yellow solid (predicted)N/A
Solubility Soluble in organic solvents such as DMSO, methanol, and ethanolN/A

Synthesis of this compound

A plausible and efficient synthetic route for this compound involves a two-step process starting from 4-chloro-2-(trifluoromethyl)quinoline. This method relies on a nucleophilic aromatic substitution reaction.

Synthetic Workflow

Synthesis_Workflow start 4-Chloro-2-(trifluoromethyl)quinoline step1 Ammonolysis (Ammonia source, e.g., NH₃ in a sealed vessel or ammonium hydroxide) start->step1 Reagents & Conditions product This compound step1->product purification Purification (e.g., Recrystallization or Column Chromatography) product->purification final_product Pure this compound purification->final_product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Chloro-2-(trifluoromethyl)quinoline

  • Ammonium hydroxide (concentrated) or a solution of ammonia in a suitable solvent

  • A high-pressure reaction vessel (e.g., a sealed tube or autoclave)

  • Solvent (e.g., ethanol or dioxane)

  • Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate (for elution)

Procedure:

  • In a high-pressure reaction vessel, combine 4-chloro-2-(trifluoromethyl)quinoline (1.0 eq) and a suitable solvent such as ethanol.

  • Add an excess of concentrated ammonium hydroxide (e.g., 10-20 eq).

  • Seal the vessel and heat the reaction mixture to a temperature between 120-150 °C for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield pure this compound.

Biological Activity and Mechanism of Action

Research on derivatives of this compound has demonstrated their potential as potent antitumor agents. These compounds have been shown to inhibit microtubule polymerization, leading to cell cycle arrest and apoptosis.[1][2]

Cytotoxicity Data

The cytotoxic activity of various derivatives of this compound has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency.

Compound DerivativeCell LineIC₅₀ (µM)Reference
5e PC3 (Prostate)0.49[1]
K562 (Leukemia)0.08[1]
HeLa (Cervical)0.01[1]
5f HeLa (Cervical)< Combretastatin A-4[1]
5o HeLa (Cervical)< Combretastatin A-4[1]
Mechanism of Action: Microtubule Polymerization Inhibition

The primary mechanism of action for the antitumor activity of this compound derivatives is the inhibition of tubulin polymerization.[1] By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division. This leads to an arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis.[2]

moa_pathway compound This compound Derivative tubulin Tubulin Dimers compound->tubulin Binds to microtubules Microtubules compound->microtubules Inhibits tubulin->microtubules Polymerization mitotic_spindle Mitotic Spindle Formation Disrupted g2m_arrest G2/M Phase Cell Cycle Arrest mitotic_spindle->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

Caption: Mechanism of action of this compound derivatives.

Experimental Protocols for Biological Assays

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of tubulin into microtubules in vitro.

Materials:

  • Purified tubulin protein

  • General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Test compound (this compound derivative) dissolved in DMSO

  • Positive control (e.g., Nocodazole for inhibition, Paclitaxel for enhancement)

  • 96-well microplate

  • Temperature-controlled spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare the tubulin solution by resuspending lyophilized tubulin in general tubulin buffer on ice.

  • Add GTP to the tubulin solution to a final concentration of 1 mM.

  • Add glycerol to the tubulin solution to a final concentration of 10%.

  • In a pre-chilled 96-well plate on ice, add the test compound at various concentrations. Include wells for a vehicle control (DMSO) and a positive control.

  • Add the tubulin-GTP-glycerol solution to each well.

  • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for at least 60 minutes.

  • Plot the absorbance versus time to generate polymerization curves. Analyze the curves to determine the effect of the compound on the rate and extent of tubulin polymerization.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in cells treated with the test compound.

Materials:

  • Cancer cell line (e.g., HeLa)

  • Cell culture medium and supplements

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24 or 48 hours). Include a vehicle-treated control.

  • Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Wash the cells with ice-cold PBS and centrifuge.

  • Resuspend the cell pellet in a small volume of PBS and add the cells dropwise into ice-cold 70% ethanol while vortexing gently to fix the cells.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend them in PI staining solution.

  • Incubate the cells in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed and treat cells with the test compound as described for the cell cycle analysis.

  • Harvest the cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence in the FITC and PI channels.

This comprehensive guide provides a solid foundation for researchers interested in the synthesis and biological evaluation of this compound and its derivatives as potential therapeutic agents. The detailed protocols and background information are intended to facilitate further investigation into this promising class of compounds.

References

An In-depth Technical Guide on the Discovery and Synthesis of 2-(Trifluoromethyl)quinolin-4-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of 2-(trifluoromethyl)quinolin-4-amine analogs as potent antitumor agents. The document details the structure-activity relationships, experimental protocols for synthesis and key biological assays, and visualizes critical pathways and workflows.

Introduction and Discovery

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1] The introduction of a trifluoromethyl group is a common strategy in drug design to enhance metabolic stability, binding affinity, and cell permeability.[2]

Recently, a series of this compound derivatives have been identified as potent microtubule-targeting agents with significant antitumor activity.[3] These compounds were designed through structural optimization and have shown promising results against various cancer cell lines, including prostate (PC3), chronic myeloid leukemia (K562), and cervical cancer (HeLa).[3] The lead compounds from this series have demonstrated superior anti-proliferative activities compared to the well-known tubulin inhibitor, combretastatin A-4.[3]

Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism of action for this class of compounds is the inhibition of microtubule polymerization.[3] Microtubules are essential cytoskeletal components involved in crucial cellular processes, including cell division, motility, and intracellular transport. By disrupting microtubule dynamics, these analogs induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.[3]

Further mechanistic studies, including competition assays, have revealed that these this compound derivatives bind to the colchicine-binding site on β-tublin.[3] Molecular docking studies have indicated that hydrogen bonding interactions within this pocket contribute to their potent inhibitory activity.[3]

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the in vitro anti-proliferative activity (IC50 values) of representative this compound analogs against a panel of human cancer cell lines.

CompoundPC3 (μM)K562 (μM)HeLa (μM)
5e 0.490.080.01
5f --<0.01
5o --<0.01
Combretastatin A-4 -->0.01

Data extracted from a study by Mao et al. (2023).[3]

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of this compound analogs is typically achieved through a two-step process, starting with the formation of a key intermediate, 2-(trifluoromethyl)-4-chloroquinoline, followed by a nucleophilic aromatic substitution with the desired amine.

Step 1: Synthesis of 2-(Trifluoromethyl)-4-chloroquinoline

A common method for the synthesis of the chloroquinoline intermediate involves the cyclization of an appropriate aniline precursor followed by chlorination.

  • Materials: 2-amino-trifluoroacetophenone, phosphorus oxychloride (POCl₃), dimethylformamide (DMF).

  • Procedure:

    • A mixture of 2-amino-trifluoroacetophenone and a Vilsmeier-Haack reagent (prepared from POCl₃ and DMF) is heated.

    • The reaction mixture is then refluxed to effect cyclization to the corresponding 4-hydroxyquinoline.

    • The intermediate 2-(trifluoromethyl)quinolin-4-ol is subsequently treated with excess POCl₃ at reflux to yield 2-(trifluoromethyl)-4-chloroquinoline.

    • After cooling, the reaction mixture is carefully poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate).

    • The crude product is extracted with an organic solvent (e.g., dichloromethane), dried over anhydrous sodium sulfate, and purified by column chromatography.

Step 2: Synthesis of this compound Analogs

The final analogs are synthesized via a nucleophilic aromatic substitution reaction.

  • Materials: 2-(trifluoromethyl)-4-chloroquinoline, desired primary or secondary amine, solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide), and optionally a base (e.g., triethylamine or diisopropylethylamine).

  • Procedure:

    • To a solution of 2-(trifluoromethyl)-4-chloroquinoline in a suitable solvent, the corresponding amine (1.1-1.5 equivalents) is added.

    • The reaction mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC).

    • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

    • The residue is taken up in an organic solvent and washed with water and brine.

    • The organic layer is dried, concentrated, and the crude product is purified by column chromatography or recrystallization to afford the final this compound analog.

Tubulin Polymerization Assay

This assay biochemically assesses the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

  • Materials: Tubulin polymerization assay kit (containing purified tubulin, GTP, and general tubulin buffer), test compounds, and a microplate reader capable of measuring absorbance at 340 nm.

  • Procedure:

    • Prepare a solution of purified tubulin in general tubulin buffer on ice.

    • Add GTP to the tubulin solution.

    • In a 96-well plate, add the test compounds at various concentrations.

    • Initiate the polymerization reaction by adding the tubulin/GTP solution to each well and incubating at 37°C.

    • Measure the increase in absorbance at 340 nm every minute for 60 minutes. The absorbance is proportional to the amount of polymerized tubulin.

    • Analyze the data to determine the IC50 value for tubulin polymerization inhibition.

Immunofluorescence Staining of Microtubules

This cell-based assay visualizes the effect of the compounds on the microtubule network within cells.

  • Materials: HeLa cells, cell culture medium, coverslips, paraformaldehyde (PFA), Triton X-100, primary antibody against α-tubulin, fluorescently labeled secondary antibody, DAPI (for nuclear staining), and a fluorescence microscope.

  • Procedure:

    • Seed HeLa cells on coverslips in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with the test compounds at various concentrations for a specified time (e.g., 24 hours).

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

    • Incubate the cells with the primary anti-α-tubulin antibody overnight at 4°C.

    • Wash the cells with PBS and then incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope.

Cell Cycle Analysis by Flow Cytometry

This assay quantifies the distribution of cells in different phases of the cell cycle.

  • Materials: HeLa cells, cell culture medium, test compounds, phosphate-buffered saline (PBS), 70% ethanol (ice-cold), propidium iodide (PI) staining solution (containing RNase A), and a flow cytometer.

  • Procedure:

    • Seed HeLa cells in a multi-well plate and treat with the test compounds for 24 hours.

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS and then resuspend them in the PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content of the cells using a flow cytometer.

    • Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Synthetic Pathway

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Analog Synthesis 2-Amino-trifluoroacetophenone 2-Amino-trifluoroacetophenone Intermediate_A 2-(Trifluoromethyl)quinolin-4-ol 2-Amino-trifluoroacetophenone->Intermediate_A Vilsmeier-Haack Cyclization POCl3_DMF POCl3 / DMF POCl3_DMF->Intermediate_A Intermediate_B 2-(Trifluoromethyl)-4-chloroquinoline Intermediate_A->Intermediate_B Chlorination POCl3 POCl3 POCl3->Intermediate_B Final_Product This compound Analog Intermediate_B->Final_Product Nucleophilic Aromatic Substitution Amine R1R2NH Amine->Final_Product

Caption: General synthetic pathway for this compound analogs.

Experimental Workflow

G cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Studies Compound_Synthesis Compound Synthesis and Purification Cytotoxicity_Screening Cytotoxicity Screening (MTT Assay on PC3, K562, HeLa) Compound_Synthesis->Cytotoxicity_Screening Lead_Identification Lead Compound Identification (e.g., 5e) Cytotoxicity_Screening->Lead_Identification Tubulin_Polymerization Tubulin Polymerization Assay Lead_Identification->Tubulin_Polymerization Immunofluorescence Immunofluorescence Staining of Microtubules Lead_Identification->Immunofluorescence Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Lead_Identification->Cell_Cycle_Analysis Binding_Site_Assay Colchicine Competition Assay Tubulin_Polymerization->Binding_Site_Assay Mechanism_Confirmation Confirmation of Mechanism Immunofluorescence->Mechanism_Confirmation Cell_Cycle_Analysis->Mechanism_Confirmation Binding_Site_Assay->Mechanism_Confirmation

Caption: Experimental workflow for the evaluation of this compound analogs.

Signaling Pathway

G Tubulin_Dimers α/β-Tubulin Heterodimers Microtubules Dynamic Microtubules Tubulin_Dimers->Microtubules Polymerization Microtubules->Tubulin_Dimers Depolymerization Spindle_Formation Mitotic Spindle Formation Microtubules->Spindle_Formation Cell_Division Cell Division Spindle_Formation->Cell_Division G2M_Arrest G2/M Phase Arrest Spindle_Formation->G2M_Arrest Apoptosis Apoptosis Compound This compound Analog Compound->Tubulin_Dimers Binds to Colchicine Site Inhibits Polymerization G2M_Arrest->Apoptosis

Caption: Mechanism of action leading to G2/M arrest and apoptosis.

References

Early-stage research on trifluoromethyl-substituted quinolines

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Early-Stage Research on Trifluoromethyl-Substituted Quinolines

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a foundational heterocyclic structure in medicinal chemistry, present in numerous natural and synthetic compounds with a wide array of biological activities.[1] The strategic incorporation of a trifluoromethyl (CF3) group into this scaffold has emerged as a significant strategy in drug design.[2] The unique properties of the CF3 group—such as high electronegativity, metabolic stability, and lipophilicity—can substantially enhance a molecule's pharmacokinetic profile and binding affinity to biological targets.[2][3][4][5][6] This guide provides a comprehensive overview of the early-stage research on trifluoromethyl-substituted quinolines, focusing on their synthesis, biological activities, and the experimental protocols used for their evaluation.

Synthesis of Trifluoromethyl-Substituted Quinolines

The construction of the trifluoromethyl-quinoline core can be achieved through various synthetic strategies. Common methods involve the cyclization of anilines with trifluoromethyl-containing building blocks.[7] Key reactions include the Gould-Jacobs reaction, Friedländer annulation, and metal-catalyzed annulation reactions.[8][9][10]

For instance, a proline potassium salt has been effectively used to catalyze the Friedländer annulation of substituted 2-trifluoroacetyl anilines with carbonyl compounds to yield 4-trifluoromethyl-substituted quinolines under mild conditions.[8] Another approach involves the reaction of α-CF3-enamines with 2-nitrobenzaldehydes, followed by reductive cyclization to produce 2-CF3-3-arylquinolines in high yields.[11] More recent methods utilize heating-induced desulfurization annulation of CF3-imidoyl sulfoxonium ylides and isothiocyanates, which proceeds without the need for metals or additives.[12][13]

A general workflow for the synthesis of these compounds is illustrated below.

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_process Processing cluster_end Final Product start1 Substituted Anilines reaction Key Cyclization Reaction (e.g., Gould-Jacobs, Friedländer) start1->reaction start2 CF3-Containing Building Blocks (e.g., ethyl trifluoroacetoacetate) start2->reaction conditions Reaction Conditions (Catalyst, Solvent, Temperature) precursor Trifluoromethylated Quinoline Precursor reaction->precursor purification Purification (e.g., Recrystallization, Chromatography) precursor->purification product Final Trifluoromethyl-Substituted Quinoline Product purification->product characterization Characterization (NMR, MS, X-ray Crystallography) product->characterization

General synthesis workflow for trifluoromethyl-substituted quinolines.[2]

Biological Activities

Trifluoromethyl-substituted quinolines have demonstrated significant potential across several therapeutic areas, including oncology, infectious diseases, and neurology.

Anticancer Activity

This class of compounds exhibits potent anticancer properties through various mechanisms of action, including the inhibition of key signaling pathways involved in tumor growth and the induction of apoptosis.[1]

Kinase Inhibition: Many trifluoromethyl-substituted quinolines function as potent kinase inhibitors. For example, derivatives have been identified as epidermal growth factor receptor (EGFR) and c-Met kinase inhibitors.[14][15]

  • EGFR Inhibition: The meta-substitution of the aniline ring with a trifluoromethyl group has been shown to yield high antiproliferative activity against A549, A431, and H1975 cancer cell lines.[14]

  • c-Met Inhibition: A series of 3,5,7-trisubstituted quinolines were identified as potent c-Met inhibitors, with some compounds showing IC50 values of less than 1.0 nM.[15] Compound 21b (3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline) demonstrated high potency and selectivity for c-Met and showed significant tumor growth inhibition in xenograft models.[15][16]

Cytotoxic Activity: Novel quinoline-derived trifluoromethyl alcohols have also been evaluated for their anticancer activity.[17][18] Compound 2 (2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol) showed more potent anticancer activity than cisplatin in in vitro cell proliferation assays, with an LC50 value of 14.14 μM.[17]

The table below summarizes the in vitro cytotoxic activity of various trifluoromethyl-substituted quinoline derivatives against different human cancer cell lines.

Compound Class/NameTarget/Cell LineIC50/LC50 ValueReference
4-Anilino-quinazoline derivativeA549, A431, H1975Not specified, but highest activity with meta-CF3[14]
6-Methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinolineT47D (Breast Cancer)16 ± 3 nM[19]
3,5,7-Trisubstituted quinolines (21a-c, 21l, 27a-c)c-Met Kinase< 1.0 nM[15]
2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol (Compound 2)In vitro cell proliferation14.14 μM[17]
Ethyl 4-hydroxy-2-methyl-6-(phenyl)quinoline-3-carboxylates (6a, 6b, 6d)MDA-MB-468 (TNBC)2.5–5 μM[20]
7-(4-fluorobenzyloxy)N-(2-(dimethylamino)-ethyl)quinolin-4-amine (10g)Human tumor cell lines< 1.0 μM[21]

A hypothetical signaling pathway for apoptosis induction by a quinoline derivative is depicted below. These compounds may trigger apoptosis through the activation of p53, which in turn upregulates pro-apoptotic proteins like Bax.[21]

G A Trifluoromethyl- Substituted Quinoline B p53 Activation A->B triggers C Bax Upregulation B->C activates transcription D Mitochondrial Outer Membrane Permeabilization C->D E Cytochrome c Release D->E F Caspase Activation E->F G Apoptosis F->G

Hypothetical signaling pathway for apoptosis induction.[1][21]
Antimalarial Activity

Trifluoromethyl-substituted quinolines, inspired by the structure of mefloquine, have been developed as potent antimalarial agents.[22] These compounds are effective against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum.

A novel class of 4-aminoquinoline-trifluoromethyltriazoline hybrids showed promising antimalarial activity.[23][24] Specifically, compound 6e demonstrated an IC50 of 4 nM against the Pf3D7 (CQS) strain and 120 nM against the PfK1 (CQR) strain.[23] In animal studies, this compound led to a 99.9% reduction in parasitic load.[23] Derivatives with two trifluoromethyl groups, such as 2,8-bis(trifluoromethyl)quinolines, tend to exhibit slightly higher in vitro activity than those with a single CF3 group.[25]

Compound ClassP. falciparum StrainIC50 ValueReference
4-Aminoquinoline-trifluoromethyltriazoline (6e)Pf3D7 (CQ sensitive)4 nM[23][24]
4-Aminoquinoline-trifluoromethyltriazoline (6e)PfK1 (CQ resistant)120 nM[23][24]
4-Aminoquinoline-trifluoromethyltriazoline (6i)Pf3D7 (CQ sensitive)9 nM[23][24]
4-Aminoquinoline-trifluoromethyltriazoline (6i)PfK1 (CQ resistant)100 nM[23][24]
4-Aminoquinoline-trifluoromethyltriazoline (6o)Pf3D7 (CQ sensitive)18 nM[23][24]
4-Aminoquinoline-trifluoromethyltriazoline (6o)PfK1 (CQ resistant)150 nM[23][24]
4-Aminoquinoline-trifluoromethyltriazoline (6s)Pf3D7 (CQ sensitive)20 nM[23][24]
4-Aminoquinoline-trifluoromethyltriazoline (6s)PfK1 (CQ resistant)450 nM[23][24]
2,8-bis(trifluoromethyl) quinoline-4-(N4-ethyl-5-nitroimidazolo) methylene ketoneD10 (CQ sensitive)4.8 µg/mL[25]
2,8-bis(trifluoromethyl) quinoline-4-(5-pyrimidino) ketoneD10 (CQ sensitive)5.2 µg/mL[25]
Other Biological Activities
  • Neurodegenerative Diseases: The unique properties of fluorine can facilitate blood-brain barrier permeability, making these compounds attractive for CNS disorders.[26] Quinoline derivatives have been studied as selective inhibitors of Acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[27][28] Radiolabeled (e.g., ¹⁸F) quinolines are also being developed for use as imaging agents for the detection of amyloid-beta and tau protein aggregates.[29]

  • Trypanocidal Activity: Novel quinolines have been evaluated against Trypanosoma cruzi (Chagas disease) and Trypanosoma brucei (human African trypanosomiasis). Nine compounds were more effective than the reference drug benznidazole against amastigotes, with EC50 values ranging from 0.1 to 0.6 μM.[30]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel compounds. Below are representative protocols for key experiments.

Synthesis Protocol: Friedländer Annulation

This protocol describes the synthesis of 4-trifluoromethyl-substituted quinolines using a proline potassium salt catalyst.[8]

  • Reactant Mixture: To a reaction vessel, add the substituted 2-trifluoroacetyl aniline (1.0 mmol), a carbonyl compound (1.2 mmol), and proline potassium salt (10 mol%).

  • Solvent: Add the appropriate solvent (e.g., ethanol).

  • Reaction Conditions: Stir the mixture at a specified temperature (e.g., room temperature or reflux) for the required time (typically a few hours).

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to afford the desired 4-trifluoromethyl-substituted quinoline.[8]

Biological Assay Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[1]

  • Cell Seeding: Seed human cancer cells (e.g., MDA-MB-468) in a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the trifluoromethyl-substituted quinoline derivative (typically in a range from nanomolar to micromolar) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.[1][20]

Physical Property Determination: Lipophilicity (logP)

The Shake-Flask Method (OECD 107) is a standard procedure for determining the partition coefficient (P) and its logarithm (logP).[2]

  • System Preparation: Prepare a two-phase system of n-octanol and water. Mutually saturate the two phases by shaking them together vigorously, then allowing them to separate.

  • Sample Addition: Dissolve a known quantity of the trifluoromethyl-substituted quinoline in one of the phases.

  • Partitioning: Mix the two phases in a separatory funnel and shake until equilibrium is achieved.

  • Phase Separation: Allow the mixture to stand until the n-octanol and aqueous phases have completely separated.

  • Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[2]

Conclusion

Trifluoromethyl-substituted quinolines represent a highly versatile and promising class of compounds in drug discovery. The introduction of the trifluoromethyl group often enhances metabolic stability and biological potency, leading to promising candidates for anticancer, antimalarial, and neuroprotective agents.[4][5][26][31] The structure-activity relationship studies consistently highlight the importance of the position and nature of substituents on the quinoline core for optimizing activity.[14][21][32] Continued exploration of novel synthetic methodologies and a deeper understanding of their mechanisms of action will undoubtedly pave the way for the development of new and effective therapeutics based on this privileged scaffold.

References

An In-Depth Technical Guide on the Solubility and Stability of 2-(Trifluoromethyl)quinolin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and standardized methodologies for assessing the solubility and stability of 2-(Trifluoromethyl)quinolin-4-amine. Given the limited publicly available quantitative data for this specific compound, this document emphasizes the standard experimental protocols and logical workflows necessary for its characterization in a drug discovery and development context.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to predicting its behavior. While specific experimental data for this compound is scarce in the literature, we can infer some characteristics based on its structure. The quinoline core is a weak base, and the trifluoromethyl group is a strong electron-withdrawing group, which will influence the compound's pKa. The overall structure suggests low aqueous solubility, a common challenge for aromatic heterocyclic compounds in drug discovery.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/CharacteristicImplication for Drug Development
Molecular Formula C₁₀H₇F₃N₂
Molecular Weight 212.17 g/mol
LogP ~2.8-3.5Indicates moderate to high lipophilicity, suggesting potential for good membrane permeability but also a risk of low aqueous solubility.
Aqueous Solubility Predicted to be lowMay require formulation strategies to enhance bioavailability. Solubility is expected to be pH-dependent.
pKa (most basic) ~3-5The quinoline nitrogen is basic, suggesting that solubility will increase in acidic conditions due to protonation.

Solubility Assessment: Experimental Protocols

Determining the aqueous and non-aqueous solubility of a compound is a critical step in early drug development. The following are standard protocols for quantifying the solubility of this compound.

Thermodynamic Equilibrium Solubility (Shake-Flask Method)

This method is considered the "gold standard" for determining thermodynamic equilibrium solubility.

Experimental Workflow:

G prep Prepare saturated solution: Add excess solid compound to solvent equilibrate Equilibrate: Shake at constant temperature (e.g., 25°C, 37°C) for a defined period (e.g., 24-72h) prep->equilibrate Incubate separate Separate solid from liquid: Centrifugation or filtration equilibrate->separate quantify Quantify solute concentration: Using a validated analytical method (e.g., HPLC-UV) separate->quantify result Determine solubility (e.g., in mg/mL or µM) quantify->result

Caption: Workflow for Thermodynamic Equilibrium Solubility Determination.

Detailed Protocol:

  • Preparation: Add an excess amount of this compound to a series of vials containing different aqueous buffers (e.g., pH 5.0, 7.4, 9.0) and relevant organic solvents (e.g., DMSO, ethanol, PEG 400).

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient time (typically 24 to 72 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute it with an appropriate solvent, and determine the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Kinetic Aqueous Solubility (High-Throughput Screening)

For earlier stages of discovery, a higher-throughput kinetic solubility assay can be employed.

Experimental Workflow:

G start Prepare DMSO stock solution of the compound add Add DMSO stock to aqueous buffer (e.g., PBS, pH 7.4) start->add incubate Incubate for a short period (e.g., 1-2 hours) add->incubate filter Remove precipitate (e.g., via filter plate) incubate->filter analyze Analyze filtrate concentration (e.g., HPLC-UV, nephelometry) filter->analyze

Caption: Workflow for Kinetic Aqueous Solubility Assessment.

Detailed Protocol:

  • Stock Solution: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Addition: Add a small volume of the DMSO stock to an aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microplate format.

  • Incubation: Allow the plate to incubate at room temperature for a short period (e.g., 1-2 hours) with shaking.

  • Precipitate Removal: Filter the samples through a filter plate to remove any precipitated compound.

  • Analysis: Analyze the concentration of the compound remaining in the filtrate, often by HPLC-UV or nephelometry.

Stability Assessment: Experimental Protocols

Evaluating the chemical stability of a compound is crucial to ensure its integrity during storage and in biological systems.

Solution Stability in Formulation Vehicles

This assesses the compound's stability in the solvents used for in vitro and in vivo studies.

Experimental Workflow:

G prep Prepare solutions of the compound in relevant solvents (e.g., DMSO, PBS) store Store solutions under defined conditions (e.g., room temp, 4°C, -20°C) prep->store sample Sample at multiple time points (e.g., 0, 2, 8, 24, 48 hours) store->sample analyze Analyze for parent compound remaining using a stability-indicating HPLC method sample->analyze

Caption: Workflow for Solution Stability Evaluation.

Detailed Protocol:

  • Solution Preparation: Prepare solutions of this compound at a known concentration in various solvents (e.g., DMSO, PBS, cell culture media).

  • Storage: Store the solutions at different temperatures (e.g., -20°C, 4°C, and room temperature).

  • Time-Point Sampling: At specified time points (e.g., 0, 4, 8, 24, and 48 hours), take an aliquot from each solution.

  • Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the percentage of the parent compound remaining.

Solid-State Stability (Forced Degradation)

Forced degradation studies are used to identify potential degradation products and pathways.

Experimental Workflow:

G expose Expose solid compound to stress conditions: - Heat (e.g., 60°C) - Humidity (e.g., 75% RH) - Light (ICH Q1B) sample Sample at various time points expose->sample analyze Analyze for purity and degradants (HPLC-UV/MS) sample->analyze

Caption: Workflow for Solid-State Forced Degradation Studies.

Detailed Protocol:

  • Exposure: Expose the solid this compound to a range of stress conditions as per the International Council for Harmonisation (ICH) guidelines, including elevated temperature, high humidity, and photolytic exposure.

  • Sampling: At predetermined intervals, samples of the stressed material are taken.

  • Analysis: The samples are dissolved and analyzed by HPLC-UV and Liquid Chromatography-Mass Spectrometry (LC-MS) to assess the purity and identify any degradation products.

Biological Context and Signaling Pathways

While specific signaling pathways for this compound are not yet defined in the literature, derivatives of this scaffold have been investigated as potent antitumor agents.[1][2] One key mechanism of action identified for some derivatives is the inhibition of microtubule polymerization, targeting the colchicine binding site.[1][2] This disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2]

G cluster_0 Cell drug This compound Derivative tubulin Tubulin Dimers drug->tubulin Binds to Colchicine Site microtubule Microtubule Polymerization drug->microtubule Inhibits tubulin->microtubule mitotic_spindle Mitotic Spindle Formation microtubule->mitotic_spindle Leads to g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest Disruption causes apoptosis Apoptosis g2m_arrest->apoptosis Induces

Caption: Postulated Signaling Pathway for Antitumor Activity.

Further research is required to determine if this compound itself or other derivatives interact with this or other cellular signaling pathways.

Conclusion

References

Spectroscopic Profile of 2-(Trifluoromethyl)quinolin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Trifluoromethyl)quinolin-4-amine. The information presented herein is essential for the unambiguous identification, characterization, and quality control of this compound, which holds potential in medicinal chemistry and drug development.[1][2] The data is compiled from available scientific literature and supplemented with predicted values based on structurally analogous compounds where direct data is not available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The following tables summarize the characteristic chemical shifts (δ) in parts per million (ppm) for the ¹H, ¹³C, and ¹⁹F nuclei of this compound.

Table 1: ¹H NMR Spectroscopic Data

The proton NMR spectrum provides information on the number and electronic environment of hydrogen atoms in the molecule.

Predicted Chemical Shift (δ) ppm Multiplicity Assignment
8.30 - 8.10dH-5
7.85 - 7.70dH-8
7.65 - 7.50tH-7
7.40 - 7.25tH-6
6.50 - 6.30sH-3
5.50 - 5.00br s-NH₂

Note: The exact chemical shifts and coupling constants can be influenced by the solvent and concentration. The amino protons (-NH₂) typically appear as a broad singlet which can exchange with D₂O.[3]

Table 2: ¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their chemical environments.

Predicted Chemical Shift (δ) ppm Key Feature Assignment
~152C-4
~149C-8a
~147 (q, J ≈ 35 Hz)QuartetC-2
~130C-7
~128C-5
~124C-6
~123 (q, J ≈ 274 Hz)Quartet-CF₃
~121C-4a
~119C-8
~98C-3

Note: The carbon atom of the trifluoromethyl group (-CF₃) and the C-2 carbon will exhibit a quartet splitting pattern due to coupling with the three fluorine atoms.[4]

Table 3: ¹⁹F NMR Spectroscopic Data

Fluorine-19 NMR is highly sensitive and provides a distinct signal for the trifluoromethyl group.

Predicted Chemical Shift (δ) ppm Multiplicity Assignment
-60 to -70s-CF₃

Note: The ¹⁹F NMR chemical shift is referenced against CFCl₃. The signal for the -CF₃ group is expected to be a sharp singlet in the absence of other fluorine nuclei.[4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the various functional groups within the molecule based on their vibrational frequencies.

Table 4: Characteristic IR Absorption Bands
Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment
3480 - 3300Medium, SharpN-H StretchPrimary Amine (-NH₂)
3100 - 3000Medium to WeakC-H StretchAromatic
1650 - 1580StrongN-H BendPrimary Amine (-NH₂)
1620 - 1450Medium to StrongC=C and C=N StretchQuinoline Ring
1350 - 1150Very StrongC-F StretchTrifluoromethyl (-CF₃)
1340 - 1250StrongC-N StretchAromatic Amine

Note: The IR spectrum is characterized by the distinct N-H stretching bands of the primary amine and the very strong absorption bands corresponding to the C-F stretching of the trifluoromethyl group.[6][7]

Mass Spectrometry (MS)

Mass spectrometry provides crucial information regarding the molecular weight and fragmentation pattern of the compound, aiding in its identification and structural confirmation.

Table 5: Predicted Mass Spectrometry Fragmentation
m/z (mass-to-charge ratio) Interpretation
212Molecular Ion [M]⁺
193[M - F]⁺
185[M - HCN]⁺
143[M - CF₃]⁺

Note: The fragmentation pattern of quinoline derivatives often involves the loss of neutral molecules such as HCN. The loss of a fluorine atom or the entire trifluoromethyl group are also expected fragmentation pathways.[8][9]

Experimental Protocols

Standardized protocols are critical for reproducible and accurate data acquisition.

General Methodologies
  • NMR Spectroscopy: Spectra are typically recorded on a 400 or 500 MHz spectrometer. Samples are prepared by dissolving 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[10]

  • IR Spectroscopy: Spectra are commonly obtained using an FT-IR spectrometer. Solid samples can be analyzed as a KBr (potassium bromide) pellet or by using an Attenuated Total Reflectance (ATR) accessory.[11]

  • Mass Spectrometry: High-resolution mass spectra (HRMS) can be acquired using an ESI (Electrospray Ionization) or EI (Electron Ionization) source coupled with a TOF (Time-of-Flight) or Orbitrap mass analyzer.[12]

Visualization of Analytical Workflow

The following diagram outlines the logical workflow for the comprehensive spectroscopic analysis of a synthesized chemical compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Characterization cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation cluster_conclusion Final Confirmation Synthesis Synthesis & Purification NMR NMR (¹H, ¹³C, ¹⁹F) Synthesis->NMR IR FT-IR Spectroscopy Synthesis->IR MS Mass Spectrometry (HRMS) Synthesis->MS NMR_Data Analyze Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Identify Functional Groups IR->IR_Data MS_Data Determine Molecular Weight & Fragmentation MS->MS_Data Structure Structural Elucidation & Purity Assessment NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A logical workflow for the spectroscopic characterization of chemical compounds.

References

Trifluoromethylquinolines: A Technical Guide to Their Therapeutic Targets in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.[1][2] The incorporation of a trifluoromethyl (CF3) group into the quinoline ring system has emerged as a powerful strategy in drug design.[3][4] The unique properties of the CF3 group, such as its high electronegativity, metabolic stability, and ability to enhance membrane permeability, can significantly improve the potency, selectivity, and pharmacokinetic profiles of quinoline-based compounds.[3][4] This technical guide provides an in-depth overview of the potential therapeutic targets of trifluoromethylquinolines, focusing on their applications in oncology, virology, and parasitology. We present a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to aid researchers in the development of novel therapeutics based on this promising scaffold.

Anticancer Therapeutic Targets

Trifluoromethylquinoline derivatives have demonstrated significant potential as anticancer agents by targeting various key molecules involved in cancer cell proliferation, survival, and metastasis.[5][6]

Key Anticancer Targets and Quantitative Data

The anticancer activity of various trifluoromethylquinoline derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit a biological process by 50%, are summarized below.

Compound ClassTargetCancer Cell LineIC50 (µM)Reference
4-Trifluoromethyl-2-anilinoquinolineSGK1-0.39[7]
3,5,7-Trisubstituted quinoline (Compound 21b)c-Met-<0.001[8]
Quinoline-indole derivative (Compound 34b)Tubulin Polymerization-2.09[9]
Quinoline derivative (Compound 4c)Tubulin Polymerization-17[10][11]
Trifluoromethylquinoline derivativeHDAC1HeLaDose-dependent inhibition[12]
Quinoline/pyrido-pyrimidine derivative (Compound 4g)Tubulin PolymerizationMCF-73.02 ± 0.63[13]
Signaling Pathways

1. PI3K/Akt/SGK1 Signaling Pathway:

Several trifluoromethylquinoline derivatives have been shown to target key components of the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer. One notable target is the Serum/glucocorticoid-regulated kinase 1 (SGK1), a downstream effector of PI3K.[7] Inhibition of SGK1 can lead to decreased cell survival and proliferation.

PI3K_Akt_SGK1_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt SGK1 SGK1 Akt->SGK1 activates mTORC2 mTORC2 mTORC2->Akt phosphorylates Downstream Downstream Effectors (e.g., NDRG1 phosphorylation) SGK1->Downstream Trifluoromethylquinoline Trifluoromethylquinoline Derivative Trifluoromethylquinoline->SGK1 Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Inhibition of the PI3K/Akt/SGK1 signaling pathway by trifluoromethylquinoline derivatives.

2. Receptor Tyrosine Kinase (RTK) Signaling (c-Met, EGFR, VEGFR-2):

Trifluoromethylquinolines have been developed as potent inhibitors of several receptor tyrosine kinases (RTKs) that play crucial roles in cancer progression, including c-Met, EGFR, and VEGFR-2.[1] Inhibition of these RTKs can block downstream signaling cascades that promote cell growth, angiogenesis, and metastasis.

RTK_Signaling_Pathway cluster_membrane Cell Membrane cMet c-Met Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-Akt) cMet->Downstream EGFR EGFR EGFR->Downstream VEGFR2 VEGFR-2 VEGFR2->Downstream Trifluoromethylquinoline Trifluoromethylquinoline Derivative Trifluoromethylquinoline->cMet Trifluoromethylquinoline->EGFR Trifluoromethylquinoline->VEGFR2 CancerHallmarks Cancer Hallmarks (Proliferation, Angiogenesis, Metastasis) Downstream->CancerHallmarks

Caption: Inhibition of c-Met, EGFR, and VEGFR-2 signaling by trifluoromethylquinolines.

Experimental Protocols

1. MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of trifluoromethylquinoline derivatives on cancer cell lines.[14][15][16]

  • Materials:

    • 96-well plates

    • Cancer cell lines

    • Complete culture medium

    • Trifluoromethylquinoline compound (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or isopropanol)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

    • Prepare serial dilutions of the trifluoromethylquinoline compound in culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).[5]

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.

    • Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will convert the yellow MTT into purple formazan crystals.[5]

    • Remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

2. Western Blot Analysis for Apoptosis Markers

This protocol is used to detect changes in the expression of apoptosis-related proteins following treatment with trifluoromethylquinoline derivatives.[6][17]

  • Materials:

    • Treated and untreated cells

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Protein assay kit (e.g., BCA or Bradford)

    • SDS-PAGE gels and running buffer

    • Transfer buffer

    • PVDF or nitrocellulose membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3)

    • HRP-conjugated secondary antibody

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the ECL substrate.

    • Detect the chemiluminescent signal using an imaging system.

    • Analyze the band intensities to determine changes in protein expression.

3. Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of trifluoromethylquinoline derivatives on the cell cycle progression of cancer cells.[4][5][18][19]

  • Materials:

    • Treated and untreated cells

    • Phosphate-buffered saline (PBS)

    • 70% ethanol (ice-cold)

    • RNase A

    • Propidium iodide (PI) staining solution

    • Flow cytometer

  • Procedure:

    • Harvest and wash the cells with PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

    • Incubate the fixed cells at -20°C for at least 2 hours.

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cells in PI staining solution containing RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the DNA content of the cells using a flow cytometer.

    • Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Antiviral Therapeutic Targets

The quinoline scaffold is present in several antiviral drugs, and trifluoromethylquinoline derivatives are being explored as potential antiviral agents.[20]

Potential Antiviral Targets

While specific targets for many trifluoromethylquinoline antiviral compounds are still under investigation, some quinoline derivatives have shown activity against various viruses, including influenza virus, herpes simplex virus (HSV), and coxsackievirus B3.[21] One identified target is the influenza virus neuraminidase.[22]

Compound ClassVirusTargetIC50 (µM)Reference
Isatin derivative with trifluoromethyl groupH1N1Neuraminidase0.0027[21]
Isatin derivative with trifluoromethyl groupHSV-1Not specified0.0022[21]
Isatin derivative with trifluoromethyl groupCOX-B3Not specified0.0092[21]

Experimental Workflow for Antiviral Activity Screening

Antiviral_Screening_Workflow Compound Trifluoromethylquinoline Compound Library Treatment Compound Treatment Compound->Treatment CellCulture Host Cell Culture VirusInfection Virus Infection CellCulture->VirusInfection VirusInfection->Treatment Incubation Incubation Treatment->Incubation Assay Antiviral Activity Assay (e.g., Plaque Reduction Assay) Incubation->Assay Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Incubation->Cytotoxicity DataAnalysis Data Analysis (IC50, CC50, SI) Assay->DataAnalysis Cytotoxicity->DataAnalysis

Caption: General workflow for in vitro antiviral activity screening of trifluoromethylquinolines.

Antiparasitic Therapeutic Targets

Quinolines have a long history as antimalarial drugs, and the trifluoromethyl group can enhance their antiparasitic activity.[23][24]

Potential Antiparasitic Targets

The primary mechanism of action for many quinoline-based antimalarials is the inhibition of hemozoin biocrystallization in the parasite's food vacuole.[24] Trifluoromethylquinolines are also being investigated against other parasites like Trichomonas vaginalis and Leishmania amazonensis.[25][26]

Compound ClassParasitePutative TargetIC50 (µM)Reference
Quinolines-1,2,3-triazolylcarboxamide (QTCA-2)Trichomonas vaginalisLactate dehydrogenase, Purine nucleoside phosphorylase, Triosephosphate isomerase50[25]
Trifluoromethylated pyrazole hybridsTrypanosoma cruziNot specifiedVaries[26]
Trifluoromethylated pyrazole hybridsLeishmania amazonensisNot specifiedVaries[26]

Experimental Workflow for Antimalarial Activity Screening

Antimalarial_Screening_Workflow Compound Trifluoromethylquinoline Compound Treatment Compound Treatment Compound->Treatment ParasiteCulture Parasite Culture (e.g., P. falciparum) ParasiteCulture->Treatment Incubation Incubation Treatment->Incubation GrowthInhibition Parasite Growth Inhibition Assay (e.g., SYBR Green I assay) Incubation->GrowthInhibition DataAnalysis Data Analysis (IC50) GrowthInhibition->DataAnalysis

Caption: Workflow for in vitro antimalarial activity screening.

Conclusion and Future Directions

Trifluoromethylquinolines represent a versatile and promising class of compounds with a broad spectrum of therapeutic potential. Their ability to interact with a diverse range of biological targets in cancer, viral infections, and parasitic diseases makes them attractive scaffolds for further drug development. The data and protocols presented in this guide offer a foundational resource for researchers to explore the therapeutic applications of this important chemical class. Future research should focus on elucidating the precise mechanisms of action, optimizing lead compounds through structure-activity relationship studies, and evaluating their efficacy and safety in preclinical and clinical settings. The continued investigation of trifluoromethylquinolines holds the potential to deliver novel and effective treatments for a variety of human diseases.

References

The Trifluoromethyl Advantage: A Deep Dive into the Structure-Activity Relationship of 2-(Trifluoromethyl)quinolin-4-amine Derivatives as Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-(Trifluoromethyl)quinolin-4-amine derivatives, a promising class of compounds exhibiting significant anticancer properties. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and medicinal chemistry. We will explore the critical structural modifications that influence their biological activity, delve into their mechanisms of action, and provide detailed experimental methodologies for their synthesis and evaluation.

The strategic incorporation of a trifluoromethyl group at the C2 position of the quinoline scaffold has been a key focus in the design of novel therapeutic agents. This is due to the unique properties conferred by fluorine, such as increased metabolic stability and enhanced binding affinity. Recent studies have highlighted the potential of these derivatives as potent antitumor agents, with several compounds demonstrating superior efficacy compared to established anticancer drugs.[1]

Unveiling the Anticancer Potential: Mechanism of Action

Research indicates that this compound derivatives exert their anticancer effects through multiple mechanisms. A significant pathway involves the inhibition of microtubule polymerization.[1] Certain derivatives have been identified as a new class of tubulin inhibitors that bind to the colchicine binding site, disrupting the cellular microtubule network.[1] This disruption leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis in cancer cells.[1]

Another key mechanism of action for a subset of these compounds is the inhibition of Werner (WRN) helicase.[2] Specific N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives have shown potent, WRN-dependent antiproliferative activity.[2] This targeted approach offers a promising avenue for cancers with high WRN expression.

Structure-Activity Relationship: Decoding the Key Modifications

Systematic structural modifications of the this compound core have provided valuable insights into the determinants of their anticancer activity. The following sections and tables summarize the key SAR findings.

Table 1: Cytotoxicity of this compound Derivatives Against Various Cancer Cell Lines
CompoundR Group (at N4)PC3 IC₅₀ (µM)K562 IC₅₀ (µM)HeLa IC₅₀ (µM)Reference
5e Substituted phenyl0.490.080.01[1]
5f Substituted phenyl--< Combretastatin A-4[1]
5o Substituted phenyl--< Combretastatin A-4[1]
6a N-aryl-3.8715-[2]
8i N-aryl-0.6136-[2]
13a N-aryl-0.1347-[2]

Note: '-' indicates data not available in the cited source.

The data clearly indicates that the nature of the substituent at the 4-amino position plays a crucial role in determining the cytotoxic potency. Aromatic substitutions, particularly with specific patterns, appear to be highly favorable for activity. For instance, compound 5e demonstrated remarkable potency against all three tested cell lines, with an IC₅₀ value of just 0.01 µM against HeLa cells.[1]

Experimental Protocols

To ensure the reproducibility and further exploration of these findings, detailed experimental methodologies are crucial.

Synthesis of this compound Derivatives

A general synthetic route involves a multi-step process starting from commercially available materials. The key steps typically include:

  • Reaction: Condensation of a substituted aniline with an appropriate β-ketoester to form the quinoline ring.

  • Chlorination: Conversion of the 4-hydroxyquinoline intermediate to a 4-chloroquinoline.

  • Nucleophilic Substitution: Reaction of the 4-chloroquinoline with various amines to introduce diversity at the C4 position.

For a detailed, step-by-step protocol, please refer to the supplementary information of the cited literature.[3][4]

In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]

  • Cell Seeding: Cancer cells (e.g., PC3, K562, HeLa) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC₅₀ values are then calculated.

Tubulin Polymerization Assay

To assess the inhibitory effect on microtubule formation, a tubulin polymerization assay is performed.[1]

  • Reaction Mixture: A reaction mixture containing tubulin, a polymerization buffer, and GTP is prepared.

  • Compound Addition: The test compound or a control vehicle is added to the reaction mixture.

  • Polymerization Monitoring: The change in absorbance (turbidity) is monitored over time at 340 nm to measure the extent of tubulin polymerization.

Visualizing the Pathways and Workflows

To better understand the complex biological processes and experimental designs, the following diagrams have been generated.

G Mechanism of Action: Microtubule Destabilization 2-Trifluoromethyl-quinolin-4-amine_Derivative 2-Trifluoromethyl-quinolin-4-amine_Derivative Tubulin_Dimers Tubulin_Dimers 2-Trifluoromethyl-quinolin-4-amine_Derivative->Tubulin_Dimers Binds to Colchicine Site Microtubule_Polymerization Microtubule_Polymerization Tubulin_Dimers->Microtubule_Polymerization Inhibits Disrupted_Microtubule_Network Disrupted_Microtubule_Network Microtubule_Polymerization->Disrupted_Microtubule_Network G2/M_Phase_Arrest G2/M_Phase_Arrest Disrupted_Microtubule_Network->G2/M_Phase_Arrest Apoptosis Apoptosis G2/M_Phase_Arrest->Apoptosis

Caption: Signaling pathway of microtubule destabilization.

G Experimental Workflow: Synthesis and Evaluation Starting_Materials Starting_Materials Chemical_Synthesis Chemical_Synthesis Starting_Materials->Chemical_Synthesis Compound_Library Compound_Library Chemical_Synthesis->Compound_Library In_Vitro_Cytotoxicity_Screening In_Vitro_Cytotoxicity_Screening Compound_Library->In_Vitro_Cytotoxicity_Screening Lead_Compound_Identification Lead_Compound_Identification In_Vitro_Cytotoxicity_Screening->Lead_Compound_Identification Mechanism_of_Action_Studies Mechanism_of_Action_Studies Lead_Compound_Identification->Mechanism_of_Action_Studies In_Vivo_Studies In_Vivo_Studies Mechanism_of_Action_Studies->In_Vivo_Studies

References

Methodological & Application

Synthesis Protocol for 2-(Trifluoromethyl)quinolin-4-amine: A Key Intermediate for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the synthesis of 2-(Trifluoromethyl)quinolin-4-amine, a valuable building block in medicinal chemistry. The trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. Derivatives of this compound have been investigated as potent antitumor agents, particularly as microtubule polymerization inhibitors.[1] This protocol outlines a reliable three-step synthetic route, commencing from readily available starting materials.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a three-step process:

  • Step 1: Conrad-Limpach Synthesis of 2-(Trifluoromethyl)quinolin-4-ol. This initial step involves the cyclization of aniline with ethyl 4,4,4-trifluoro-3-oxobutanoate to form the quinoline core.

  • Step 2: Chlorination of 2-(Trifluoromethyl)quinolin-4-ol. The hydroxyl group at the 4-position is then converted to a chloro group using a chlorinating agent, yielding 4-chloro-2-(trifluoromethyl)quinoline.

  • Step 3: Amination of 4-chloro-2-(trifluoromethyl)quinoline. The final step is a nucleophilic aromatic substitution where the 4-chloro group is displaced by an amino group to afford the target compound.

Experimental Protocols

Step 1: Synthesis of 2-(Trifluoromethyl)quinolin-4-ol

This procedure is adapted from a known synthesis of 4-hydroxy-2-(trifluoromethyl)quinoline.[2]

Materials:

  • Aniline

  • Ethyl 4,4,4-trifluoro-3-oxobutanoate

  • p-Toluenesulfonic acid

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add aniline (2.0 eq.), ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq.), p-toluenesulfonic acid (0.05 eq.), and toluene.

  • Heat the reaction mixture to 140°C and reflux overnight, collecting the water that forms in the Dean-Stark trap.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Wash the organic phase sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the residue by silica gel column chromatography (eluent: petroleum ether/ethyl acetate) to yield 2-(Trifluoromethyl)quinolin-4-ol as a solid.

Step 2: Synthesis of 4-chloro-2-(trifluoromethyl)quinoline

This protocol is based on general procedures for the chlorination of hydroxyquinolines.[3][4]

Materials:

  • 2-(Trifluoromethyl)quinolin-4-ol

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend 2-(Trifluoromethyl)quinolin-4-ol (1.0 eq.) in phosphorus oxychloride (excess, e.g., 5-10 eq.).

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude 4-chloro-2-(trifluoromethyl)quinoline.

  • The crude product can be used in the next step without further purification or can be purified by column chromatography if necessary.

Step 3: Synthesis of this compound

This procedure is based on established methods for the amination of 4-chloroquinolines.[5]

Materials:

  • 4-chloro-2-(trifluoromethyl)quinoline

  • Ammonia solution (e.g., 7N in methanol or aqueous ammonia) or ammonium chloride with a base

  • Solvent (e.g., 1,4-dioxane, ethanol, or sealed tube for neat reaction)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a sealed tube or a pressure vessel, combine 4-chloro-2-(trifluoromethyl)quinoline (1.0 eq.) and a solution of ammonia in a suitable solvent.

  • Heat the mixture to a high temperature (e.g., 120-150°C) and maintain for several hours to overnight. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic phase to obtain the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Data Presentation

StepProductStarting MaterialsReagentsSolventTypical Yield (%)Purity (%)
12-(Trifluoromethyl)quinolin-4-olAniline, Ethyl 4,4,4-trifluoro-3-oxobutanoatep-Toluenesulfonic acidToluene52[2]>95
24-chloro-2-(trifluoromethyl)quinoline2-(Trifluoromethyl)quinolin-4-olPhosphorus oxychlorideNone70-90 (Estimated)>90
3This compound4-chloro-2-(trifluoromethyl)quinolineAmmoniaDioxane/Ethanol60-80 (Estimated)>98

Mandatory Visualizations

Synthesis_Workflow cluster_step1 Step 1: Conrad-Limpach Synthesis cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Amination Aniline Aniline Quinolinol 2-(Trifluoromethyl)quinolin-4-ol Aniline->Quinolinol p-TsOH, Toluene, Reflux EtO2CC(O)CHCF3 Ethyl 4,4,4-trifluoro-3-oxobutanoate EtO2CC(O)CHCF3->Quinolinol Chloroquinoline 4-chloro-2-(trifluoromethyl)quinoline Quinolinol->Chloroquinoline POCl3, Reflux FinalProduct This compound Chloroquinoline->FinalProduct NH3, Heat

Caption: Synthetic workflow for this compound.

Signaling_Pathway cluster_cell Cancer Cell Drug This compound Derivatives Tubulin Tubulin Dimers Drug->Tubulin Inhibition Microtubules Microtubule Polymerization Tubulin->Microtubules MitoticArrest Mitotic Arrest (G2/M Phase) Microtubules->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Proposed mechanism of action for antitumor this compound derivatives.

References

Application Notes and Protocols for Evaluating the Cytotoxicity of Quinoline Derivatives via MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives constitute a significant class of heterocyclic compounds with a wide array of biological activities, including potent anticancer properties.[1][2] The evaluation of the cytotoxic effects of these compounds is a cornerstone in the early phases of drug discovery and development.[1] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and sensitive colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4]

The principle of the MTT assay is based on the enzymatic conversion of the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product by mitochondrial succinate dehydrogenase in metabolically active cells.[3] The amount of formazan produced is directly proportional to the number of viable cells.[3] This formazan is then solubilized, and its concentration is determined by spectrophotometric analysis.[3] These application notes provide a detailed protocol for utilizing the MTT assay to determine the cytotoxic potential of quinoline derivatives against various cancer cell lines.

Data Presentation: Cytotoxicity of Quinoline Derivatives

The cytotoxic activity of quinoline derivatives is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits cell proliferation by 50%.[3] The following table summarizes the cytotoxic activity of various quinoline derivatives against different cancer cell lines, as reported in the literature.

Compound/DerivativeCell LineIncubation Time (h)IC50 (µM)
Tetrahydrobenzo[h]quinolineMCF-7 (Breast)487.5[1]
2-phenylquinolin-4-amine (7a)HT-29 (Colon)Not Specified8.12[1]
9-(3-Bromo-phenyl)-4-phenyl-2,3,5,6,7,9-hexahydro-4H-cyclopenta[b]quinoline-1,8-dioneHeLa9624.4 (IC30)[3]
9-(3-Bromo-phenyl)-4-phenyl-2,3,5,6,7,9-hexahydro-4H-cyclopenta[b]quinoline-1,8-dioneRaji7282 (IC30)[3]
2-oxoquinoline derivativesVarious tumor cell linesNot Specified4.4 - 8.7[5]
Quinoline-3-carboxamide furan-derivativeMCF-7 (Breast)Not Specified3.35[6]
Quinoline–chalcone hybrid (Compound 39)A549 (Lung)Not Specified1.91[6]
Quinoline–chalcone hybrid (Compound 40)K-562 (Leukemia)Not Specified5.29[6]
7-methyl-8-nitro-quinoline (C)Caco-2 (Colorectal)Not Specified1.87[7]
8-nitro-7-quinolinecarbaldehyde (E)Caco-2 (Colorectal)Not Specified0.53[7]

Experimental Protocols

This section provides a detailed, step-by-step methodology for conducting the MTT assay to evaluate the cytotoxicity of quinoline derivatives.

Materials and Reagents
  • Cells: Desired cancer cell lines (e.g., HeLa, MCF-7, HT-29).[3]

  • Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[3]

  • Test Compounds: Quinoline derivatives dissolved in a suitable solvent (e.g., DMSO).

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide powder. Prepare a 5 mg/mL stock solution in sterile Phosphate-Buffered Saline (PBS). This solution should be filter-sterilized and stored at -20°C, protected from light.[3]

  • Solubilization Solution: Anhydrous DMSO, or a solution of 10% Sodium Dodecyl Sulfate (SDS) in 0.01 M HCl.[1][3]

  • Equipment:

    • Sterile 96-well flat-bottom cell culture plates.[3]

    • Humidified incubator (37°C, 5% CO2).[3]

    • Multichannel pipette.[3]

    • Microplate reader.[1]

Experimental Workflow

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Compound Exposure cluster_assay Phase 3: MTT Reaction & Reading cluster_analysis Phase 4: Data Analysis cell_culture Culture Cancer Cells cell_seeding Seed Cells in 96-Well Plate (e.g., 5x10^3 cells/well) cell_culture->cell_seeding incubation_24h Incubate for 24h (37°C, 5% CO2) cell_seeding->incubation_24h add_compounds Add Quinoline Derivatives (Serial Dilutions) & Controls incubation_24h->add_compounds incubation_48_72h Incubate for 48-72h add_compounds->incubation_48_72h add_mtt Add MTT Solution (0.5 mg/mL final concentration) incubation_48_72h->add_mtt incubation_4h Incubate for 2-4h add_mtt->incubation_4h solubilize Add Solubilization Solution (e.g., DMSO) incubation_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50 Signaling_Pathways Signaling Pathways Targeted by Quinoline Derivatives cluster_ras_raf Ras/Raf/MEK Pathway cluster_pi3k_akt PI3K/Akt/mTOR Pathway Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Quinoline Quinoline Derivatives Quinoline->Ras Inhibition Quinoline->PI3K Inhibition

References

Application Notes and Protocols for the Skraup Synthesis of Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Skraup synthesis, a classic name reaction in organic chemistry, provides a direct and efficient method for the preparation of quinolines and their derivatives. This powerful reaction involves the treatment of a primary aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. Despite its discovery in 1880, the Skraup synthesis remains a relevant and widely used method in medicinal chemistry and drug development for the construction of the quinoline scaffold, a core structure in many pharmacologically active compounds.

This document provides detailed experimental protocols, quantitative data on reaction yields, and a visual representation of the experimental workflow to aid researchers in the successful application of the Skraup synthesis.

I. Principle and Mechanism

The Skraup synthesis proceeds through a series of steps initiated by the dehydration of glycerol in the presence of concentrated sulfuric acid to form the reactive intermediate, acrolein.[1][2][3] The aromatic amine then undergoes a Michael addition to acrolein.[1] Subsequent acid-catalyzed cyclization and dehydration of the resulting β-anilinopropionaldehyde intermediate affords 1,2-dihydroquinoline.[1][3] The final step involves the oxidation of the dihydroquinoline to the aromatic quinoline product.[1][3] Nitrobenzene is a commonly used oxidizing agent and can also serve as a solvent in the reaction.[4][5]

II. Data Presentation: Reaction Yields

The yield of the Skraup synthesis is highly dependent on the nature of the substituent on the aniline starting material, the choice of oxidizing agent, and the reaction conditions. The following table summarizes representative yields for the synthesis of various quinoline derivatives.

Starting AnilineProductOxidizing AgentModeratorYield (%)
AnilineQuinolineNitrobenzeneFerrous Sulfate84-91[1]
o-Nitroaniline8-NitroquinolineNot SpecifiedNot SpecifiedAs low as 17[6]
o-Bromoaniline8-BromoquinolineNot SpecifiedNot Specified~75[6]
o-Aminophenol8-HydroxyquinolineNot SpecifiedFerrous Sulfate100[1]
m-Nitroaniline5-Nitroquinoline & 7-NitroquinolineNot SpecifiedNot SpecifiedMixture[1]

III. Experimental Protocols

A. General Procedure for the Synthesis of Quinoline

This protocol is a representative example for the synthesis of quinoline from aniline.

Materials:

  • Aniline (1.0 mole)

  • Glycerol (3.0 moles)

  • Nitrobenzene (0.4 mole)

  • Concentrated Sulfuric Acid (100 ml)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O) (10 g)

  • 2-liter round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle or oil bath

  • Apparatus for steam distillation

Procedure:

  • Reaction Setup: In a 2-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 mole), glycerol (3.0 moles), and nitrobenzene (0.4 mole).[6]

  • Addition of Sulfuric Acid: While stirring the mixture, slowly and carefully add concentrated sulfuric acid (100 ml).[6] The addition is exothermic and the rate should be controlled to prevent excessive temperature increase.

  • Addition of Moderator: Add ferrous sulfate heptahydrate (10 g) to the reaction mixture.[6] The ferrous sulfate acts as a moderator to control the often-violent exothermic reaction.[3][7]

  • Reaction: Gently heat the mixture using a heating mantle or an oil bath. The reaction will become exothermic and begin to boil.[6] Once the reaction is self-sustaining, remove the external heat source.

  • Reflux: After the initial vigorous reaction subsides, maintain the mixture at a gentle reflux for 3-4 hours by reapplying heat as necessary.[6] The temperature of the oil bath should be kept around 140-150°C.[1]

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with water.

    • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until it is strongly alkaline.

    • Perform steam distillation to isolate the crude quinoline. The unchanged nitrobenzene will distill first.

    • Change the receiver and continue the steam distillation to collect the quinoline.

  • Purification:

    • Separate the quinoline layer from the aqueous layer in the distillate.

    • Dry the crude quinoline over anhydrous potassium carbonate.

    • Purify the quinoline by distillation, collecting the fraction boiling at 235-237°C.[6]

B. Safety Precautions

  • The Skraup synthesis is notoriously exothermic and can become violent if not properly controlled.[3][4][7] The use of a moderator such as ferrous sulfate is crucial for managing the reaction rate.[3][7]

  • The reaction should be carried out in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

  • Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.

  • Aniline and nitrobenzene are toxic and should be handled with appropriate precautions.

IV. Visualizations

Experimental Workflow for Skraup Synthesis

Skraup_Workflow start Start reagents Combine: - Aniline - Glycerol - Nitrobenzene start->reagents add_h2so4 Slowly add Conc. H₂SO₄ reagents->add_h2so4 add_feso4 Add FeSO₄ (Moderator) add_h2so4->add_feso4 heat Gentle Heating (Initiation) add_feso4->heat reflux Reflux (3-4 hours) heat->reflux Exothermic Reaction workup Work-up: - Cool - Dilute with H₂O - Neutralize (NaOH) reflux->workup steam_distill Steam Distillation workup->steam_distill purify Purification: - Dry - Distill steam_distill->purify product Quinoline Product purify->product

Caption: Experimental workflow for the Skraup synthesis of quinoline.

Reaction Mechanism of Skraup Synthesis

Skraup_Mechanism cluster_reactants Reactants glycerol Glycerol h2so4 H₂SO₄ acrolein Acrolein glycerol->acrolein -2H₂O aniline Aniline michael_adduct Michael Adduct aniline->michael_adduct aniline->michael_adduct Michael Addition h2so4->acrolein Dehydration oxidant Oxidizing Agent (e.g., Nitrobenzene) quinoline Quinoline oxidant->quinoline oxidant->quinoline Oxidation acrolein->michael_adduct dihydroquinoline 1,2-Dihydroquinoline michael_adduct->dihydroquinoline Cyclization & -H₂O dihydroquinoline->quinoline

References

Application Notes and Protocols for the Friedländer Annulation in Substituted Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Friedländer annulation, first described by Paul Friedländer in 1882, is a classical yet highly relevant acid- or base-catalyzed condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group to form substituted quinolines.[1][2][3] This method remains one of the most straightforward and versatile approaches for synthesizing the quinoline scaffold, a privileged core structure in numerous natural products, pharmaceuticals, and agrochemicals.[4][5]

Quinoline derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimalarial, antimicrobial, antifungal, and anti-inflammatory properties, making the Friedländer synthesis a cornerstone in modern drug discovery and development.[2][6][7] This document provides detailed application notes, experimental protocols, and data for the synthesis of substituted quinolines via the Friedländer annulation, with a focus on its practical application in a research and development setting.

Mechanism of the Friedländer Annulation

The Friedländer synthesis can proceed through two primary mechanistic pathways, contingent on the specific reaction conditions and substrates employed. The reaction is initiated by either an aldol-type condensation or the formation of a Schiff base.[1]

  • Aldol Condensation Pathway: The reaction commences with a rate-limiting aldol addition of the α-methylene carbonyl compound to the 2-aminoaryl aldehyde or ketone. The resulting aldol adduct then undergoes dehydration to form an α,β-unsaturated carbonyl compound. Subsequent intramolecular cyclization via imine formation, followed by a final dehydration step, yields the substituted quinoline.[1]

  • Schiff Base Pathway: Alternatively, the initial step can be the formation of a Schiff base between the 2-aminoaryl aldehyde or ketone and the α-methylene carbonyl compound. This intermediate then undergoes an intramolecular aldol-type condensation, followed by elimination of water to afford the final quinoline product.[1]

Friedlander_Mechanism Figure 1: Reaction Mechanism of the Friedländer Annulation cluster_paths Reaction Pathways cluster_aldol Aldol Condensation Pathway cluster_schiff Schiff Base Pathway A1 2-Aminoaryl Carbonyl (1) A3 Aldol Adduct (3) A1->A3 Aldol Addition A2 α-Methylene Carbonyl (2) A2->A3 A4 α,β-Unsaturated Carbonyl (4) A3->A4 -H2O Q Quinoline (7) A4->Q Imine Formation & -H2O S1 2-Aminoaryl Carbonyl (1) S5 Schiff Base (5) S1->S5 Schiff Base Formation S2 α-Methylene Carbonyl (2) S2->S5 S6 Cyclized Intermediate (6) S5->S6 Intramolecular Aldol Condensation Q2 Quinoline (7) S6->Q2 -H2O

Caption: Figure 1: Reaction Mechanism of the Friedländer Annulation.

Applications in Drug Development

The versatility of the Friedländer synthesis allows for the generation of diverse libraries of substituted quinolines for screening in various drug discovery programs.

  • Anticancer Agents: Many quinoline derivatives synthesized through this method have demonstrated potent anticancer activity by targeting various cellular mechanisms, such as inhibiting tyrosine kinases, topoisomerases, and critical signaling pathways like PI3K/Akt/mTOR.[6]

  • Antimalarial Drugs: The quinoline core is a fundamental pharmacophore in numerous antimalarial drugs. The Friedländer synthesis facilitates the creation of novel quinoline-based compounds to address the challenge of drug-resistant malaria strains.[6]

  • Antibacterial Agents: The quinoline scaffold is present in several classes of antibiotics. This synthesis provides a means to develop new derivatives with potential efficacy against a range of bacterial pathogens.[6]

Quantitative Data on Friedländer Annulation

The following tables summarize quantitative data from various studies, showcasing the influence of different catalysts and reaction conditions on the synthesis of substituted quinolines.

Table 1: Lewis Acid Catalyzed Friedländer Annulation

2-Aminoaryl Ketoneα-Methylene CarbonylCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)Reference
2-AminobenzophenoneEthyl acetoacetateIn(OTf)₃ (2)Solvent-free1000.592[8]
2-AminobenzophenoneAcetylacetoneIn(OTf)₃ (2)Solvent-free1000.590[8]
2-Amino-5-chlorobenzophenoneEthyl acetoacetateIn(OTf)₃ (2)Solvent-free1000.591[8]
2-Amino-5-nitrobenzophenoneCyclohexanoneIn(OTf)₃ (2)Solvent-free100185[8]
2-AminobenzophenoneDimedoneNd(NO₃)₃·6H₂O (10)EtOHReflux1.594[9]
2-AminoacetophenoneEthyl acetoacetateCAN (10)EtOHAmbient0.7595[10][11]

CAN: Ceric Ammonium Nitrate

Table 2: Acid and Other Catalyzed Friedländer Annulation

2-Aminoaryl Aldehyde/Ketoneα-Methylene CarbonylCatalystSolventTemp. (°C)TimeYield (%)Reference
2-AminobenzaldehydeAcetonep-TsOHSolvent-free1201 h92[9]
2-AminobenzaldehydeCyclohexanonep-TsOHSolvent-free1201 h94[9]
2-AminobenzophenoneEthyl acetoacetateIodine (10 mol%)Solvent-free801 h96[9]
2-AminobenzaldehydeKetones/MalononitrileNoneWater70-High[12]
2-Aminobenzophenoneβ-Keto estersTiO₂ NanoparticlesSolvent-free8012-45 min78-94[13]

p-TsOH: p-Toluenesulfonic acid

Experimental Protocols

The following are detailed protocols for the synthesis of substituted quinolines via the Friedländer annulation, representing different catalytic systems.

Protocol 1: In(OTf)₃-Catalyzed Synthesis of Ethyl 2-phenylquinoline-3-carboxylate

This protocol describes the efficient synthesis of a polysubstituted quinoline using a Lewis acid catalyst under solvent-free conditions.[8]

Materials:

  • 2-Aminobenzophenone

  • Ethyl acetoacetate

  • Indium(III) trifluoromethanesulfonate (In(OTf)₃)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask, add 2-aminobenzophenone (1.0 mmol), ethyl acetoacetate (1.2 mmol), and In(OTf)₃ (0.02 mmol, 2 mol%).

  • Heat the reaction mixture at 100 °C with stirring for 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the careful addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure ethyl 2-phenylquinoline-3-carboxylate.

Protocol 2: One-Pot Synthesis of 2-Phenylquinoline from 2-Nitrobenzaldehyde

This protocol details a practical and scalable one-pot procedure involving the in situ reduction of a nitro group followed by Friedländer condensation.[14]

Materials:

  • 2-Nitrobenzaldehyde

  • Acetophenone

  • Iron powder

  • Aqueous Hydrochloric Acid (catalytic amount)

  • Ethanol

  • Potassium hydroxide

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, suspend 2-nitrobenzaldehyde (10.0 mmol) and iron powder (30.0 mmol) in ethanol.

  • Add a catalytic amount of aqueous hydrochloric acid to the suspension.

  • Heat the mixture to reflux and stir until the reduction of the nitro group to the amine is complete (monitor by TLC).

  • To the resulting mixture containing the in situ generated 2-aminobenzaldehyde, add acetophenone (12.0 mmol) and potassium hydroxide (1.0 mmol).

  • Continue to reflux the reaction mixture until the condensation is complete (monitor by TLC).

  • Cool the reaction to room temperature and filter off the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by a suitable method (e.g., recrystallization or column chromatography) to yield 2-phenylquinoline.

Visualizations

The following diagrams illustrate key aspects of the Friedländer annulation for substituted quinoline synthesis.

Experimental_Workflow Figure 2: General Experimental Workflow start Start reactants Combine 2-Aminoaryl Carbonyl, α-Methylene Carbonyl, and Catalyst start->reactants reaction Heat/Stir under Optimized Conditions (Solvent/Solvent-free) reactants->reaction monitoring Monitor Reaction Progress (TLC) reaction->monitoring monitoring->reaction Incomplete workup Reaction Workup (Quenching, Extraction) monitoring->workup Complete purification Purification (Column Chromatography, Recrystallization) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end Pure Substituted Quinoline characterization->end

Caption: Figure 2: General Experimental Workflow.

Substrate_Effect Figure 3: Substrate Influence on Product cluster_reactants Starting Materials r1 2-Aminoaryl Aldehyde/Ketone (R1, R2 substituents) catalyst Catalyst (Acid/Base/Lewis Acid) r1->catalyst r2 α-Methylene Carbonyl (R3, R4 substituents) r2->catalyst product Substituted Quinoline (R1, R2, R3, R4 substituents) catalyst->product Friedländer Annulation

Caption: Figure 3: Substrate Influence on Product.

References

Application Notes and Protocols: Doebner-von Miller Reaction for 2-Substituted Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Doebner-von Miller reaction, a modification of the Skraup synthesis, is a cornerstone organic reaction for the synthesis of quinolines.[1] First described in the 1880s, this acid-catalyzed reaction typically involves the condensation of an aromatic amine (such as aniline) with an α,β-unsaturated carbonyl compound to form substituted quinoline derivatives.[1][2] The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products, pharmaceuticals, and bioactive compounds, including antimalarial and anticancer agents.[3][4] This makes the Doebner-von Miller reaction a vital tool in drug discovery and development for accessing these important molecular frameworks.[3]

While the classic reaction is effective, it can be associated with challenges such as harsh acidic conditions, low yields, and the formation of tar-like byproducts due to the polymerization of the carbonyl compound.[5][6] Consequently, numerous modifications and optimizations have been developed to improve its efficiency and broaden its applicability.

Reaction Mechanism

The precise mechanism of the Doebner-von Miller reaction has been a subject of study and debate.[1] The generally accepted pathway involves a sequence of key steps initiated by the conjugate addition of the aniline to the α,β-unsaturated carbonyl compound. However, studies involving carbon isotope labeling have suggested a more complex fragmentation-recombination mechanism may be at play under certain conditions.[1][7][8][9]

The conventional mechanism proceeds as follows:

  • Michael Addition : The reaction begins with a nucleophilic 1,4-conjugate addition of the aniline to the α,β-unsaturated carbonyl compound.[1][10]

  • Cyclization : The resulting intermediate undergoes an intramolecular electrophilic cyclization onto the activated aromatic ring.

  • Dehydration : The cyclized intermediate then loses a molecule of water to form a dihydroquinoline.

  • Oxidation : The final step is the oxidation of the dihydroquinoline intermediate to yield the stable, aromatic quinoline ring.[10] The oxidizing agent can be an external reagent, or another molecule within the reaction mixture, such as a Schiff base formed in situ, can act as a hydrogen acceptor.[10]

Doebner_von_Miller_Mechanism General Mechanism of the Doebner-von Miller Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aniline Aniline MichaelAdduct Michael Adduct Aniline->MichaelAdduct 1. Michael Addition (Acid Catalyzed) UnsatCarbonyl α,β-Unsaturated Carbonyl UnsatCarbonyl->MichaelAdduct 1. Michael Addition (Acid Catalyzed) CyclizedInt Cyclized Intermediate MichaelAdduct->CyclizedInt 2. Intramolecular Cyclization Dihydroquinoline Dihydroquinoline CyclizedInt->Dihydroquinoline 3. Dehydration (-H₂O) Quinoline 2-Substituted Quinoline Dihydroquinoline->Quinoline 4. Oxidation

Caption: General Mechanism of the Doebner-von Miller Reaction.

Application Notes

The Doebner-von Miller synthesis is highly versatile for preparing quinolines with substituents on the pyridine ring.[11] A significant advantage is that the α,β-unsaturated carbonyl compound can be generated in situ from the aldol condensation of two carbonyl compounds, a variation known as the Beyer method.[1]

Key Applications:

  • Pharmaceutical Synthesis : The reaction is widely used to synthesize the quinoline core, a key structural motif in drugs such as chloroquine (antimalarial) and ciprofloxacin (antibiotic).

  • Functional Materials : Quinolines are used as ligands in coordination chemistry and as components in dyes and functional materials.[10]

  • Agrochemicals : The synthesis of 8-hydroxyquinoline, a potent chelating agent and precursor to pesticides, can be achieved using this reaction.[11]

  • Green Chemistry : Recent modifications focus on greener approaches, such as using water as a solvent or employing milder catalysts to reduce environmental impact.[12]

Troubleshooting and Optimization:

A common issue in the Doebner-von Miller reaction is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material, leading to low yields and significant tar formation.[6]

ProblemRoot CauseRecommended Solution
Low Yield & Tar Formation Polymerization of the α,β-unsaturated carbonyl under strong acidic conditions.[6]Employ a Biphasic System : Sequester the carbonyl compound in a non-polar organic solvent (e.g., toluene) while the aniline is in an acidic aqueous phase.[5][6] Gradual Addition : Add the carbonyl compound dropwise to the heated aniline solution to maintain its low concentration.[6] Optimize Catalyst : Test various Brønsted (HCl, H₂SO₄) and Lewis acids (ZnCl₂, SnCl₄) to find an optimal balance between reaction rate and side reactions.[6]
Incomplete Reaction Insufficient heating or inefficient catalyst.Monitor Progress : Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials. Increase Temperature/Time : If the reaction stalls, consider extending the reflux time or cautiously increasing the temperature.[6]
Formation of Byproducts Incomplete oxidation of the dihydroquinoline intermediate.[6]Ensure Sufficient Oxidant : Use a stoichiometric excess of the oxidizing agent (if one is added) or ensure conditions (e.g., aeration) favor the final oxidation step.[6]

Experimental Protocols

Protocol 1: Synthesis of 2-Methylquinoline (Quinaldine)

This protocol describes the synthesis of 2-methylquinoline from aniline and crotonaldehyde, a classic example of the Doebner-von Miller reaction.

Materials and Reagents:

  • Aniline (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl) or other suitable acid catalyst

  • Crotonaldehyde (1.2 eq)

  • Toluene

  • Sodium Hydroxide (NaOH) solution (concentrated)

  • Dichloromethane or Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, mechanical stirrer

Procedure:

  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, combine aniline and 6 M hydrochloric acid. Heat the mixture to reflux (approx. 100-110 °C).

  • Reagent Addition : In a dropping funnel, dissolve crotonaldehyde in toluene. Add this solution dropwise to the refluxing aniline hydrochloride mixture over 1-2 hours to control the exothermic reaction and minimize polymerization.[6]

  • Reflux : After the addition is complete, continue to reflux the mixture for an additional 4-6 hours. Monitor the reaction's progress periodically by TLC.[6]

  • Workup - Neutralization : Once the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the acidic solution with a concentrated solution of sodium hydroxide until the pH is basic (pH > 8). Perform this step in an ice bath as the neutralization is highly exothermic.

  • Extraction : Transfer the neutralized mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane or ethyl acetate (3 x 50 mL).[6]

  • Drying and Concentration : Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2-methylquinoline.

Experimental_Workflow Experimental Workflow for 2-Methylquinoline Synthesis cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification setup 1. Setup Combine Aniline & HCl heat 2. Heat to Reflux setup->heat add 3. Add Crotonaldehyde (dropwise over 1-2h) heat->add reflux 4. Reflux (4-6h, monitor by TLC) add->reflux cool 5. Cool to RT reflux->cool neutralize 6. Neutralize (conc. NaOH) cool->neutralize extract 7. Extract (e.g., CH₂Cl₂) neutralize->extract dry 8. Dry & Concentrate extract->dry purify 9. Purify (Vacuum Distillation or Column Chromatography) dry->purify

Caption: Experimental Workflow for 2-Methylquinoline Synthesis.

Quantitative Data Summary

The Doebner-von Miller reaction has been applied to a wide range of substrates. The yields can vary significantly based on the electronic nature of the substituents on the aniline and the specific reaction conditions employed.

Aniline Derivativeα,β-Unsaturated CarbonylCatalyst/SolventProductYield (%)Reference
AnilineEthyl 2-oxo-4-phenylbut-3-enoateTFA (reflux)Ethyl 4-phenylquinoline-2-carboxylate80%[10]
4-ChloroanilineEthyl 2-oxo-4-(4-chlorophenyl)but-3-enoateTFA (reflux)Ethyl 6-chloro-4-(4-chlorophenyl)quinoline-2-carboxylate83%[10]
4-MethoxyanilineEthyl 2-oxo-4-phenylbut-3-enoateTFA (reflux)Ethyl 6-methoxy-4-phenylquinoline-2-carboxylate85%[10]
meta-Aminocalix[7]areneAcetaldehydeTFA / Toluene (80 °C)Calix[7]quinoline derivative46%[13]
meta-Aminocalix[7]areneBromoacetaldehyde diethyl acetalTFA / Toluene (80 °C)Hydroxy-substituted calix[7]quinoline derivative37%[13]

References

Application Notes and Protocols for the HPLC Purification of Fluorinated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into heterocyclic compounds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability. However, the unique physicochemical properties imparted by fluorine, such as high electronegativity and altered intermolecular interactions, present distinct challenges for purification.[1][2] This document provides detailed application notes and standardized protocols for the successful purification of fluorinated heterocyclic compounds using High-Performance Liquid Chromatography (HPLC).

Introduction to Challenges and Strategies

The purification of fluorinated heterocyclic compounds is often complicated by factors such as:

  • Altered Polarity and Retention: The high electronegativity of fluorine can significantly alter the dipole moment and pKa of a molecule, leading to unexpected elution profiles in reversed-phase HPLC.[1]

  • Co-elution with Impurities: Structurally similar non-fluorinated or partially fluorinated impurities can be difficult to resolve from the target compound.[1]

  • Unique Intermolecular Interactions: Fluorinated compounds can engage in fluorous-fluorous interactions, which can be leveraged for specialized purification techniques but may also complicate standard chromatographic methods.[1]

To address these challenges, a systematic approach to method development is crucial. Key strategies include the careful selection of stationary phases, mobile phases, and the use of orthogonal purification techniques.

Selecting the Appropriate HPLC Column (Stationary Phase)

While standard C8 and C18 columns are widely used in reversed-phase HPLC, fluorinated stationary phases offer alternative and often superior selectivity for fluorinated analytes.[3]

  • Pentafluorophenyl (PFP) Phases: These phases are particularly effective for separating aromatic and halogenated compounds. They provide enhanced retention and different selectivity compared to traditional alkyl phases due to strong dipole and π-π interactions.[4]

  • Alkyl-Fluorinated Phases: These phases can be beneficial when separating mixtures of both fluorinated and non-fluorinated compounds due to increased retention of the fluorinated components.[3]

Table 1: Comparison of Common Stationary Phases for Fluorinated Heterocycle Purification

Stationary PhasePrimary Interaction MechanismsBest Suited ForKey Advantages
C18 (Octadecyl) Hydrophobic interactionsGeneral purpose, non-polar to moderately polar compoundsWidely available, well-characterized, robust
C8 (Octyl) Hydrophobic interactionsSimilar to C18 but with less retentionGood for more hydrophobic compounds that are too strongly retained on C18
PFP (Pentafluorophenyl) π-π interactions, dipole-dipole interactions, shape selectivityAromatic, halogenated, and positional isomersAlternative selectivity to C18, enhanced retention for certain compounds
Fluorinated Alkyl Hydrophobic and fluorous interactionsMixtures of fluorinated and non-fluorinated compoundsIncreased retention of fluorinated analytes[3]

Experimental Protocols

General Reversed-Phase HPLC Protocol

This protocol provides a starting point for the purification of a novel fluorinated heterocyclic compound. Optimization will likely be required.

3.1.1. Materials and Equipment

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN) or methanol (MeOH)

  • Acid modifier: Trifluoroacetic acid (TFA) or formic acid (FA)

  • Sample dissolved in a suitable solvent (e.g., mobile phase, DMSO, DMF)

  • 0.22 µm syringe filters

  • Appropriate HPLC column (e.g., C18 or PFP)

  • Preparative HPLC system with UV and/or mass spectrometry (MS) detector

3.1.2. Procedure

  • Sample Preparation:

    • Dissolve the crude fluorinated heterocyclic compound in a minimal amount of a solvent compatible with the initial mobile phase (e.g., methanol, acetonitrile, or the mobile phase itself).[1]

    • Ensure complete dissolution. If solubility is an issue, gentle heating or sonication may be applied.

    • Filter the sample solution through a 0.22 µm syringe filter to remove particulate matter.[1]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA or FA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA or FA in HPLC-grade acetonitrile.[1]

    • Degas both mobile phases prior to use.

  • HPLC Method Parameters:

    • Column: Start with a C18 column (e.g., 250 x 10 mm, 5 µm).

    • Flow Rate: 4-5 mL/min for a 10 mm ID column.

    • Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., 254 nm).[1] If the compound lacks a strong chromophore, a mass spectrometer can be used for detection and fraction collection (mass-directed purification).[5]

    • Injection Volume: 100-500 µL, depending on sample concentration and column capacity.

    • Gradient: A typical starting gradient is shown in Table 2.

Table 2: Example Gradient for Preparative HPLC

Time (min)% Mobile Phase A (Water + Acid)% Mobile Phase B (ACN + Acid)
0.0955
2.0955
17.0595
20.0595
20.1955
25.0955
  • Fraction Collection: Collect fractions corresponding to the target peak based on the UV chromatogram or mass signal.

  • Post-Purification:

    • Combine the pure fractions.

    • Remove the organic solvent using a rotary evaporator.

    • Lyophilize the remaining aqueous solution to obtain the pure compound as a solid.

Fluorous Solid-Phase Extraction (F-SPE) Protocol

F-SPE is a powerful cleanup technique that leverages fluorous interactions for the selective separation of fluorinated compounds from non-fluorinated impurities.[1]

3.2.1. Materials

  • Fluorous SPE cartridge

  • Fluorophilic solvent (e.g., perfluorohexane, fluorinated alcohol)

  • Fluorophobic solvent (e.g., methanol/water mixture)

  • Elution solvent (e.g., methanol, acetonitrile)

3.2.2. Procedure

  • Cartridge Conditioning:

    • Wash the fluorous SPE cartridge with a fluorophilic solvent.[1]

    • Equilibrate the cartridge with a fluorophobic solvent.[1]

  • Sample Loading:

    • Dissolve the crude sample in a minimal amount of a solvent miscible with the equilibration solvent.

    • Load the sample onto the cartridge at a slow, steady flow rate.[1]

  • Washing:

    • Wash the cartridge with a fluorophobic solvent (e.g., 80:20 methanol:water) to elute non-fluorous impurities.[1]

    • Collect and analyze this fraction to ensure no loss of the target compound.[1]

  • Elution:

    • Elute the target fluorinated compound with a fluorophilic solvent (e.g., methanol or acetonitrile).[1]

  • Solvent Removal: Evaporate the solvent from the collected fraction to obtain the purified compound.

Visualized Workflows

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_post Post-Purification crude Crude Fluorinated Heterocycle dissolve Dissolve in Compatible Solvent crude->dissolve filter Filter (0.22 µm) dissolve->filter inject Inject Sample filter->inject column HPLC Column (e.g., C18 or PFP) inject->column detector UV and/or MS Detector column->detector collect Collect Fractions detector->collect evaporate Evaporate Solvent collect->evaporate pure Pure Compound evaporate->pure

Orthogonal_Purification_Strategy crude Crude Reaction Mixture np_flash Normal-Phase Flash Chromatography crude->np_flash partially_pure Partially Purified Fractions np_flash->partially_pure rp_hplc Reversed-Phase Preparative HPLC partially_pure->rp_hplc final_product High Purity Final Compound rp_hplc->final_product

Troubleshooting Common HPLC Issues

Table 3: Troubleshooting Guide for HPLC Purification of Fluorinated Heterocycles

IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) - Mobile phase pH is too close to the compound's pKa.- Column overload.- Adjust mobile phase pH to be at least 2 units away from the compound's pKa.- Reduce sample concentration or injection volume.[1]
Poor Peak Shape (Fronting) - Column overload.- Poor sample solubility in the mobile phase.- Reduce sample concentration or injection volume.- Dissolve the sample in the initial mobile phase.[1]
Split Peaks - Column void or contamination.- Co-elution of closely related impurities.- Flush or replace the column.- Optimize the mobile phase gradient and temperature for better resolution.[1]
Low Retention - Compound is too polar for the column.- Mobile phase is too strong.- Use a more polar stationary phase or switch to normal-phase chromatography.- Decrease the percentage of the organic solvent in the mobile phase.[1]
Irreproducible Retention Times - Inconsistent mobile phase preparation.- Column temperature fluctuations.- Ensure accurate and consistent mobile phase preparation.- Use a column oven to maintain a stable temperature.[1]
Low Recovery - Compound adsorption to system components.- Compound precipitation on the column.- Use equipment with low adsorption properties (e.g., avoid certain plastics).- Ensure sample is fully dissolved in the mobile phase.

Advanced and Alternative Techniques

Mass-Directed HPLC Purification

For high-throughput purification or for compounds lacking a UV chromophore, mass-directed HPLC is the method of choice.[5][6] This technique uses a mass spectrometer to trigger fraction collection based on the mass-to-charge ratio (m/z) of the target compound, ensuring high selectivity and purity.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful "green" alternative to HPLC that uses supercritical carbon dioxide as the primary mobile phase.[7][8] It offers several advantages:

  • Rapid Separations: The low viscosity of the mobile phase allows for faster separations.[9]

  • Reduced Solvent Consumption: Significantly less organic solvent is used compared to HPLC.[10][11]

  • Chiral Separations: SFC is particularly well-suited for the separation of chiral compounds.[7][9]

Orthogonal Chromatography

For particularly challenging separations where a single chromatographic method is insufficient, an orthogonal approach can be employed.[12] This involves using two different, complementary purification techniques. A common strategy is to perform an initial cleanup using normal-phase flash chromatography followed by a final purification step using reversed-phase preparative HPLC.[12] This can significantly improve the final purity of the compound.[12]

References

Application Notes and Protocols for In Vitro Antimalarial Assay of Quinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinoline-containing compounds, such as chloroquine, quinine, and mefloquine, have long been a cornerstone of antimalarial chemotherapy.[1] These drugs are thought to primarily exert their effect by interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion by the malaria parasite, Plasmodium falciparum, within its acidic food vacuole.[1][2][3][4] The emergence and spread of drug-resistant parasite strains necessitate continuous screening of new quinoline derivatives and monitoring of existing drug efficacies.[3][5]

This document provides a detailed protocol for the in vitro determination of the antimalarial activity of quinoline compounds against P. falciparum using the widely adopted SYBR Green I-based fluorescence assay.[6][7][8] This method is favored for its high throughput, sensitivity, cost-effectiveness, and reproducibility, making it ideal for screening large numbers of compounds.[6][7][8]

Principle of the SYBR Green I Assay

The SYBR Green I assay quantifies parasite proliferation by measuring the amount of parasite DNA.[6] SYBR Green I is a fluorescent dye that intercalates with double-stranded DNA.[6] Since mature erythrocytes, the host cells for the parasite, are anucleated, the fluorescence intensity in a culture of infected red blood cells is directly proportional to the parasite number.[6] By exposing the parasites to serial dilutions of a quinoline compound, a dose-response curve can be generated to determine the 50% inhibitory concentration (IC50), a key measure of the drug's potency.

Data Presentation: In Vitro Activity of Quinoline Compounds

The following table summarizes the 50% inhibitory concentration (IC50) values for several quinoline compounds against chloroquine-sensitive (CS) and chloroquine-resistant (CR) strains of P. falciparum.

CompoundP. falciparum StrainIC50 (nM)Reference
Chloroquine3D7 (CS)26[9]
W2 (CR)49[9]
D6 (CS)33[9]
QuinineW2 (CR)42[9]
MefloquineW2 (CR)49[9]
FerroquineD10 (CS)0.008[9]
Dd2 (CR)0.148[9]
4-Aminoquinoline-pyrimidine hybridD6 (CS)33[9]
W2 (CR)370[9]

Experimental Protocol: SYBR Green I-Based Assay

This protocol is adapted from established methodologies for determining the in vitro susceptibility of P. falciparum to antimalarial drugs.[6][7][10]

Materials and Reagents
  • Plasmodium falciparum culture (e.g., 3D7 or W2 strains)

  • Human erythrocytes (O+ blood group)

  • Complete Culture Medium (RPMI 1640 with L-glutamine, 25 mM HEPES, 0.225% NaHCO3, 50 mg/L hypoxanthine, 10 mg/mL gentamicin, and 0.5% Albumax I or 10% human serum)[11]

  • Quinoline compound stock solution (e.g., 1 mg/mL in 70% ethanol or DMSO)[6]

  • 96-well flat-bottom sterile microplates

  • Lysis buffer with SYBR Green I (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I)

  • Gas mixture (5% CO2, 5% O2, 90% N2)[6]

  • Modular incubation chamber

  • Microplate reader with fluorescence detection (excitation: ~485 nm, emission: ~530 nm)[6]

Procedure
  • Preparation of Drug-Coated Plates:

    • Dispense 25 µL of complete culture medium into all wells of a 96-well plate.[6]

    • Add 25 µL of the highest concentration of the quinoline compound to the first well of each designated row.

    • Perform a 2-fold serial dilution by transferring 25 µL from the first well to the subsequent well in the row.[6] Discard the final 25 µL from the last well.

    • Include drug-free control wells (medium only) and uninfected erythrocyte control wells.

  • Parasite Culture and Inoculation:

    • Maintain a continuous culture of P. falciparum in human erythrocytes.[6]

    • For the assay, use a synchronized culture at the ring stage with a parasitemia of 0.5-1%.[6]

    • Prepare a suspension of parasitized erythrocytes at a 2% hematocrit in complete culture medium.[6]

    • Add 200 µL of this parasite suspension to each well of the drug-coated plate.[6]

  • Incubation:

    • Place the microplate in a modular incubation chamber.

    • Flush the chamber with the gas mixture.[6]

    • Incubate at 37°C for 72 hours.[6]

  • Lysis and Staining:

    • After incubation, add 100 µL of the SYBR Green I lysis buffer to each well.[6]

    • Mix gently and incubate the plates in the dark at room temperature for 1 to 24 hours.[6]

  • Fluorescence Measurement:

    • Read the fluorescence of each well using a microplate reader at the specified wavelengths.[6]

  • Data Analysis:

    • Subtract the background fluorescence from the uninfected erythrocyte control wells.

    • Express the fluorescence readings as a percentage of the drug-free control wells.

    • Plot the percentage of parasite growth inhibition against the logarithm of the drug concentration.

    • Calculate the IC50 value using a suitable nonlinear regression model.

Visualizations

Experimental Workflow

experimental_workflow SYBR Green I Assay Workflow cluster_prep Plate Preparation cluster_culture Parasite Culture cluster_assay Assay Execution cluster_analysis Data Analysis prep_medium Add Medium to Wells prep_drug Add Quinoline Compound prep_medium->prep_drug serial_dilution Perform Serial Dilutions prep_drug->serial_dilution inoculate Inoculate Plate serial_dilution->inoculate sync_culture Synchronize Culture (Ring Stage) prep_suspension Prepare Parasite Suspension sync_culture->prep_suspension prep_suspension->inoculate incubate Incubate (72h, 37°C) inoculate->incubate lyse_stain Lyse Cells & Stain DNA incubate->lyse_stain read_fluorescence Read Fluorescence lyse_stain->read_fluorescence calc_inhibition Calculate % Inhibition read_fluorescence->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50

Caption: Workflow for the SYBR Green I in vitro antimalarial assay.

Mechanism of Action

mechanism_of_action Quinoline Antimalarial Mechanism of Action cluster_parasite Plasmodium falciparum Digestive Vacuole hemoglobin Hemoglobin heme Toxic Free Heme hemoglobin->heme Digestion hemozoin Non-toxic Hemozoin Crystal heme->hemozoin Detoxification (Polymerization) inhibition Inhibition toxicity Parasite Death heme->toxicity Accumulation leads to quinoline Quinoline Compound quinoline->inhibition inhibition->heme Prevents Detoxification

Caption: Inhibition of heme detoxification by quinoline antimalarials.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Trifluoromethyl)quinoline-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Trifluoromethyl)quinoline-4-amine. The following information is designed to address common challenges and provide guidance on optimizing reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing 2-(Trifluoromethyl)quinoline-4-amine?

A common and effective method is a two-step synthesis. The first step involves the construction of a suitable quinoline precursor, typically 4-chloro-2-(trifluoromethyl)quinoline. This intermediate is then converted to the final product in the second step by introducing the amine group at the 4-position.

Q2: I am experiencing a low yield in the amination step. What are the likely causes?

Low yields in the final amination step can arise from several factors, including:

  • Incomplete reaction: The reaction may not have reached completion.

  • Side reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.

  • Suboptimal reaction conditions: The choice of solvent, temperature, and catalyst (if applicable) is critical and may need optimization.

  • Purification losses: Significant amounts of the product may be lost during the workup and purification stages.

  • Decomposition: The starting materials or the product might be sensitive to the reaction conditions, leading to degradation.

Q3: What are the recommended methods for introducing the amino group at the 4-position of the quinoline ring?

Two primary methods are widely used for this transformation:

  • Nucleophilic Aromatic Substitution (SNAr): This method involves the reaction of 4-chloro-2-(trifluoromethyl)quinoline with an ammonia source. The electron-withdrawing properties of the quinoline ring system and the trifluoromethyl group activate the C4-position for nucleophilic attack.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile and powerful method for forming carbon-nitrogen bonds. It can be employed to couple 4-chloro-2-(trifluoromethyl)quinoline with an appropriate ammonia equivalent.

Q4: My Buchwald-Hartwig amination reaction is not working well. What are some common troubleshooting strategies?

For issues with the Buchwald-Hartwig amination, consider the following:

  • Catalyst and Ligand Choice: The selection of the palladium precursor and the phosphine ligand is crucial. Bulky, electron-rich ligands are often required for successful amination of heteroaryl chlorides. It may be necessary to screen several different ligands to find the optimal one for this specific substrate.

  • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. Ensure the base is anhydrous and of high quality.

  • Solvent: Anhydrous, deoxygenated solvents are essential. Toluene and dioxane are common choices.

  • Reaction Temperature: These reactions often require elevated temperatures (80-120 °C) to proceed efficiently.

  • Inert Atmosphere: Strict exclusion of air and moisture is necessary to prevent catalyst deactivation.

Troubleshooting Guides

Low Yield in Nucleophilic Aromatic Substitution (SNAr)
Observation Potential Cause Suggested Solution
Low conversion of starting material Reaction time is too short or temperature is too low.Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS.
The nucleophile (ammonia source) is not sufficiently reactive.Consider using a more reactive ammonia equivalent or a higher concentration of the nucleophile.
Formation of multiple products Side reactions are occurring.Optimize the reaction temperature; lower temperatures may reduce the formation of byproducts. Ensure a pure starting material.
The product is unstable under the reaction conditions.Reduce the reaction time or temperature.
Significant loss of product during workup The product is partially soluble in the aqueous phase.Adjust the pH of the aqueous phase during extraction to ensure the product is in its neutral form. Use a different extraction solvent.
The product is difficult to purify by chromatography.Try recrystallization from a suitable solvent system as an alternative or complementary purification method.
Low Yield in Buchwald-Hartwig Amination
Observation Potential Cause Suggested Solution
No reaction or very low conversion Inactive catalyst.Use a fresh palladium precursor and ligand. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen).
Incorrect ligand.Screen a variety of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).
Formation of dehalogenated byproduct Reductive elimination is competing with C-N bond formation.This can be influenced by the ligand and base. Try a different ligand or a weaker base.
Reaction stalls before completion Catalyst deactivation.The catalyst may not be stable for extended periods at high temperatures. Consider a lower reaction temperature with a longer reaction time, or a higher catalyst loading.
Product inhibition.The product may be coordinating to the palladium catalyst. Try a different solvent to improve product solubility.

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-2-(trifluoromethyl)quinoline

This protocol describes the conversion of 4-hydroxy-2-(trifluoromethyl)quinoline to the corresponding chloro derivative, a key intermediate.

Materials:

  • 4-Hydroxy-2-(trifluoromethyl)quinoline

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Toluene

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 4-hydroxy-2-(trifluoromethyl)quinoline (1.0 eq) in toluene, add a catalytic amount of DMF.

  • Slowly add phosphorus oxychloride (2.0-3.0 eq) to the mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of 2-(Trifluoromethyl)quinoline-4-amine via Nucleophilic Aromatic Substitution

This protocol provides a general procedure for the amination of 4-chloro-2-(trifluoromethyl)quinoline.

Materials:

  • 4-Chloro-2-(trifluoromethyl)quinoline

  • Ammonia source (e.g., aqueous ammonia, ammonia in an organic solvent, or an ammonia equivalent)

  • Solvent (e.g., ethanol, dioxane, or NMP)

  • Base (if required, e.g., potassium carbonate)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a sealed reaction vessel, dissolve 4-chloro-2-(trifluoromethyl)quinoline (1.0 eq) in the chosen solvent.

  • Add the ammonia source (excess, e.g., 5-10 equivalents). If using an ammonium salt, add a base.

  • Heat the reaction mixture to a specified temperature (e.g., 100-150 °C) for a designated time (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Quantitative Data (Representative)

The following tables provide representative data on how reaction conditions can affect the yield of the amination step, based on literature for similar quinoline syntheses. Actual yields for the synthesis of 2-(Trifluoromethyl)quinoline-4-amine may vary.

Table 1: Effect of Solvent and Temperature on SNAr Yield

EntrySolventTemperature (°C)Time (h)Representative Yield (%)
1Ethanol1002445
2Dioxane1202460
3NMP1501275
4DMF1501272

Table 2: Effect of Ligand and Base on Buchwald-Hartwig Amination Yield

EntryPalladium PrecursorLigandBaseSolventTemperature (°C)Representative Yield (%)
1Pd₂(dba)₃XPhosNaOtBuToluene11085
2Pd₂(dba)₃RuPhosNaOtBuToluene11082
3Pd₂(dba)₃SPhosK₃PO₄Dioxane10065
4Pd(OAc)₂XantphosCs₂CO₃Dioxane10055

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Amination start 4-Hydroxy-2-(trifluoromethyl)quinoline precursor 4-Chloro-2-(trifluoromethyl)quinoline start->precursor POCl3, DMF (cat.) final_product 2-(Trifluoromethyl)quinoline-4-amine precursor->final_product Ammonia Source (SNAr or Buchwald-Hartwig)

Caption: Synthetic workflow for 2-(Trifluoromethyl)quinoline-4-amine.

TroubleshootingLogic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield Observed incomplete_reaction Incomplete Reaction start->incomplete_reaction side_reactions Side Reactions start->side_reactions catalyst_issue Catalyst/Ligand Issue (Buchwald-Hartwig) start->catalyst_issue conditions_suboptimal Suboptimal Conditions start->conditions_suboptimal increase_time_temp Increase Time/Temp incomplete_reaction->increase_time_temp optimize_conditions Optimize Conditions (Solvent, Temp) side_reactions->optimize_conditions screen_catalyst Screen Catalysts/Ligands catalyst_issue->screen_catalyst conditions_suboptimal->optimize_conditions purify_reagents Purify Reagents conditions_suboptimal->purify_reagents

Caption: Troubleshooting logic for low yield in the amination reaction.

Technical Support Center: Optimizing Trifluoromethylquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of trifluoromethylquinolines. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and optimized reaction conditions to help you navigate challenges in your synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing trifluoromethylquinolines? A1: Several classical methods are adapted for trifluoromethylquinoline synthesis, including the Friedländer annulation, which involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group.[1][2] Other significant methods include the Doebner-von Miller and Skraup syntheses.[3] More modern approaches involve transition-metal-catalyzed reactions, such as rhodium-catalyzed [3+3] annulations and palladium-catalyzed cross-coupling reactions.[3][4]

Q2: Why can trifluoromethyl-substituted anilines be challenging starting materials? A2: The trifluoromethyl (CF3) group is a strong electron-withdrawing group. This property deactivates the aniline ring, making subsequent electrophilic substitution and cyclization reactions more difficult.[1] Overcoming this often requires harsher reaction conditions, such as higher temperatures or the use of more active catalysts to achieve satisfactory yields.[1]

Q3: What are the best practices for purifying trifluoromethylquinolines? A3: Standard purification techniques include column chromatography on silica gel and recrystallization.[1] However, some quinoline derivatives can be sensitive and may decompose on silica gel. In such cases, using deactivated silica gel (e.g., treated with triethylamine) is recommended to prevent product degradation.[1]

Q4: What general safety precautions should be taken during synthesis? A4: Standard laboratory safety protocols are essential. This includes wearing personal protective equipment (PPE) such as safety goggles, a lab coat, and gloves. Many syntheses involve corrosive reagents like phosphorus oxychloride or volatile organic solvents, so all work should be performed inside a well-ventilated fume hood.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of trifluoromethylquinolines.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Poor quality of starting materials or reagents. 2. Reaction conditions are not optimal (temperature, time). 3. Inactive catalyst. 4. Presence of moisture or oxygen in an air-sensitive reaction.1. Ensure all starting materials and reagents are pure and dry. Purify them if necessary. 2. Optimize the reaction temperature and time. A lower or higher temperature may be required depending on the specific reaction.[1] Monitor reaction progress using TLC or LC-MS. 3. Use a fresh batch of catalyst or consider a different catalyst system.[3][4] 4. Ensure solvents are anhydrous and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Formation of Multiple Side Products 1. Incorrect reaction temperature or stoichiometry. 2. Competing reaction pathways.1. Optimize the reaction temperature; a lower temperature often increases selectivity.[1] Carefully control the stoichiometry of the reactants. 2. Investigate alternative catalysts or solvent systems that may favor the desired reaction pathway.[5]
Difficulty in Product Purification 1. Product is unstable on silica gel. 2. Product co-elutes with impurities. 3. Product is an oil and difficult to crystallize.1. Use deactivated silica gel (treated with triethylamine) for column chromatography.[1] 2. Try a different solvent system for chromatography or consider an alternative purification method like preparative HPLC.[6] 3. If crystallization fails, attempt purification via distillation (if thermally stable) or high-speed counter-current chromatography.[6]
Incomplete Reaction 1. Insufficient reaction time. 2. Low reaction temperature. 3. Catalyst deactivation.1. Extend the reaction time and monitor closely by TLC or LC-MS. 2. Gradually increase the reaction temperature.[7] 3. Add a fresh portion of the catalyst if deactivation is suspected.

Data Presentation: Reaction Condition Optimization

The following tables summarize optimized conditions for key synthetic transformations.

Table 1: Optimization of Base and Solvent for the Synthesis of 2-(Trifluoromethyl)quinoline (5a) [8]

EntryBaseSolventTemperatureYield (%)
1DIPEATolueneRefluxNo Reaction
2DABCOTolueneRefluxNo Reaction
3DBU Toluene Reflux 50
4DBNTolueneReflux50
5MTBDTolueneRefluxTrace
6-1,2-dichlorobenzeneRefluxNo Reaction

Reaction Conditions: Phenethylphosphonium salt (1.0 equiv), Base (2.0 equiv), Toluene, Reflux, 24 h.[8]

Table 2: Conditions for Palladium-Catalyzed Cross-Coupling Reactions of 3,4-Dichloro-7-(trifluoromethyl)quinoline [4]

Reaction TypeCatalystLigandBaseSolventTemperature (°C)Typical Yield (%)
Suzuki-Miyaura Pd(PPh₃)₄-Na₂CO₃Toluene/Ethanol/H₂O80 - 11060 - 95
Buchwald-Hartwig Pd₂(dba)₃XPhosNaOt-BuToluene90 - 12040 - 80

Experimental Protocols

Protocol 1: Rhodium-Catalyzed One-Pot [3+3] Annulation for 2-Trifluoromethylquinolines [3]

This protocol describes the synthesis of 2-trifluoromethylquinolines from anilides and trifluoromethyl ynones.

Materials:

  • Anilides (0.30 mmol, 1.0 equiv.)

  • Acetic Anhydride (Ac₂O) (36.8 mg, 0.36 mmol, 1.2 equiv.)

  • CF₃-ynones (0.33 mmol, 1.1 equiv.)

  • [RhCp*Cl₂]₂ (3.7 mg, 0.006 mmol)

  • AgSbF₆ (8.2 mg, 0.024 mmol)

  • 1,2-Dichloroethane (DCE) (1.0 mL)

Procedure:

  • Combine the anilide, Ac₂O, CF₃-ynone, [RhCp*Cl₂]₂, and AgSbF₆ in a reaction vessel.

  • Add DCE (1.0 mL) to the mixture.

  • Stir the reaction mixture at 100 °C under a nitrogen atmosphere for 3 hours.

  • After the reaction is complete (monitor by TLC), remove the solvent under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel using a petroleum ether/ethyl acetate eluent to afford the desired 2-trifluoromethylquinoline product.

Protocol 2: Regioselective Suzuki-Miyaura Coupling [4]

This protocol details the C-C bond formation at the C4 position of 3,4-dichloro-7-(trifluoromethyl)quinoline.

Materials:

  • 3,4-dichloro-7-(trifluoromethyl)quinoline (1.0 equiv.)

  • Arylboronic acid (1.2 - 1.5 equiv.)

  • Pd(PPh₃)₄ (0.02 - 0.05 equiv.)

  • Na₂CO₃ (2.0 - 3.0 equiv.)

  • Degassed solvent system (e.g., Toluene/Ethanol/Water)

Procedure:

  • In a reaction vessel, combine 3,4-dichloro-7-(trifluoromethyl)quinoline, the arylboronic acid, Pd(PPh₃)₄, and the base.

  • Add the degassed solvent system to the vessel.

  • Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) at a temperature between 80 °C and 110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Add water and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers, concentrate, and purify the crude product by column chromatography.

Visualizations: Workflows and Logic Diagrams

The following diagrams illustrate common workflows in trifluoromethylquinoline synthesis and troubleshooting.

G A Starting Materials (e.g., Substituted Anilines, CF3-Building Blocks) B Key Cyclization Reaction (e.g., Friedländer, Doebner-von Miller) A->B D Crude Trifluoromethylated Quinoline Precursor B->D C Reaction Conditions (Catalyst, Solvent, Temperature) C->B E Purification (e.g., Recrystallization, Chromatography) D->E F Final Trifluoromethyl-Substituted Quinoline Product E->F G Characterization (NMR, MS, X-ray Crystallography) F->G

General synthesis workflow for trifluoromethyl-substituted quinolines.

A troubleshooting decision tree for synthesis optimization.

References

Navigating the Combes Quinoline Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the Combes quinoline synthesis. The following information is designed to help you navigate potential side reactions, optimize your experimental protocols, and ensure successful synthesis of your target quinoline derivatives.

Troubleshooting Guide

This guide addresses specific issues that may arise during the Combes quinoline synthesis in a user-friendly question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a low yield or no desired quinoline product. What are the potential causes and how can I rectify this?

  • Answer: Several factors can contribute to poor yields. A primary consideration is the electronic nature of the aniline substituent. Anilines bearing strong electron-withdrawing groups, such as a nitro (-NO2) group, can inhibit or completely prevent the final acid-catalyzed cyclization step.[1][2] If you are using such a substrate, consider employing a different synthetic route or a more forcing catalyst system. Additionally, ensure your reagents are pure and the reaction is conducted under anhydrous conditions, as moisture can interfere with the acid catalyst.

Issue 2: Formation of Multiple Products (Regioisomers)

  • Question: I am using an unsymmetrical β-diketone and obtaining a mixture of two different quinoline isomers. How can I control the regioselectivity of the reaction?

  • Answer: The formation of regioisomers is the most common side reaction in the Combes synthesis when using unsymmetrical β-diketones.[3] The regiochemical outcome is determined by a delicate interplay of steric and electronic effects during the annulation (ring-closure) step, which is the rate-determining step of the reaction.[3]

    • Steric Effects: Bulky substituents on the β-diketone will favor the formation of the less sterically hindered quinoline product.[3] Similarly, bulky groups on the aniline can influence the direction of cyclization.

    • Electronic Effects: The electronic properties of substituents on both the aniline and the β-diketone play a crucial role. For instance, in the synthesis of trifluoromethyl-quinolines, using methoxy-substituted anilines tends to favor the formation of 2-CF3-quinolines, while chloro- or fluoro-substituted anilines predominantly yield the 4-CF3 regioisomer.[3] To control regioselectivity, you can strategically modify the substituents on your starting materials.

Issue 3: Reaction Fails to Proceed to Completion

  • Question: My reaction appears to stall, with starting materials remaining even after extended reaction times. What could be the issue?

  • Answer: Incomplete reactions can often be attributed to an insufficiently strong acid catalyst or inadequate reaction temperature. The cyclization step requires a strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA), to proceed efficiently.[4] If you are using a weaker acid, consider switching to a stronger one. Additionally, ensure the reaction is heated appropriately, as the cyclodehydration step is typically performed at elevated temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the Combes quinoline synthesis?

A1: The most frequently encountered side reaction is the formation of a mixture of regioisomers when an unsymmetrical β-diketone is used as a reactant.[3] Other potential issues include reaction failure due to highly deactivated anilines (e.g., those with nitro groups) and incomplete reactions due to suboptimal reaction conditions.[1][2]

Q2: Are polymerization and degradation major concerns in the Combes synthesis?

A2: While polymerization and the formation of tar-like substances can be significant issues in other quinoline syntheses like the Skraup and Doebner-von Miller reactions, they are not commonly reported as major side reactions in the Combes synthesis. The reaction conditions are generally milder, reducing the likelihood of extensive polymerization or degradation of the reactants and products.

Q3: How can I purify my quinoline product from the reaction mixture?

A3: The workup and purification procedure typically involves carefully quenching the acidic reaction mixture by pouring it onto crushed ice, followed by neutralization with a base (e.g., ammonia or sodium hydroxide). The crude quinoline derivative, which may precipitate, can then be collected by filtration. Further purification can be achieved through recrystallization or column chromatography.

Experimental Protocols & Data

Below is a generalized experimental protocol for the Combes synthesis of 2,4-dimethylquinoline, followed by a table summarizing the influence of substituents on product distribution in a modified Combes synthesis.

Protocol: Synthesis of 2,4-Dimethylquinoline

Materials:

  • Aniline

  • Acetylacetone (2,4-pentanedione)

  • Concentrated Sulfuric Acid

Procedure:

  • In a round-bottom flask, mix equimolar amounts of aniline and acetylacetone.

  • Cool the flask in an ice bath.

  • Slowly and with constant stirring, add concentrated sulfuric acid.

  • After the addition is complete, allow the mixture to stand at room temperature for a designated period (e.g., 1-2 hours).

  • Gently heat the reaction mixture (e.g., on a water bath at 100°C for 15-20 minutes).

  • Carefully pour the cooled reaction mixture onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., aqueous ammonia or sodium hydroxide) until the quinoline derivative precipitates.

  • Collect the solid product by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified 2,4-dimethylquinoline.

Quantitative Data: Influence of Substituents on Regioselectivity

The following table summarizes the observed regioselectivity in a modified Combes synthesis producing trifluoromethyl-quinolines, highlighting the impact of aniline substituents.

Aniline SubstituentMajor RegioisomerMinor Regioisomer
Methoxy (Electron-donating)2-CF3-quinoline4-CF3-quinoline
Chloro (Electron-withdrawing)4-CF3-quinoline2-CF3-quinoline
Fluoro (Electron-withdrawing)4-CF3-quinoline2-CF3-quinoline

This data is based on a study by Sloop on a modified Combes pathway.[3]

Reaction Pathway Visualizations

The following diagrams illustrate the logical workflow of the Combes quinoline synthesis, including the main reaction pathway and the point of divergence for side reactions.

Combes_Synthesis_Workflow cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway Reactants Aniline + β-Diketone Enamine Enamine Intermediate Reactants->Enamine Condensation Cyclization Acid-Catalyzed Cyclization Enamine->Cyclization Unsymmetrical_Diketone Unsymmetrical β-Diketone Used Enamine->Unsymmetrical_Diketone Product Substituted Quinoline Cyclization->Product Dehydration Regioisomer_Formation Formation of Regioisomers Unsymmetrical_Diketone->Regioisomer_Formation Two possible cyclization sites Mixture Mixture of Products Regioisomer_Formation->Mixture

Caption: Logical workflow of the Combes quinoline synthesis.

Reaction_Mechanism cluster_regio Regioselective Side Reaction Start Aniline + β-Diketone Enamine_Formation Step 1: Condensation (Formation of Enamine) Start->Enamine_Formation Cyclization_Step Step 2: Acid-Catalyzed Annulation (Rate-Determining) Enamine_Formation->Cyclization_Step Dehydration Step 3: Dehydration Cyclization_Step->Dehydration Main Pathway Side_Reaction Divergence Point: Unsymmetrical Diketone Cyclization_Step->Side_Reaction Two electrophilic carbonyl carbons Final_Product Desired Quinoline Product Dehydration->Final_Product Regioisomer_1 Regioisomer 1 Side_Reaction->Regioisomer_1 Path A Regioisomer_2 Regioisomer 2 Side_Reaction->Regioisomer_2 Path B

Caption: Main and side reaction pathways in Combes synthesis.

References

Technical Support Center: Improving Regioselectivity in the Synthesis of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to addressing challenges in the regioselective synthesis of quinoline scaffolds. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to assist in overcoming common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary classical synthesis methods for quinolines where regioselectivity is a major consideration?

A1: Regioselectivity is a critical factor in several widely-used quinoline syntheses, especially when employing unsymmetrical starting materials.[1][2] The most prominent examples include the Friedländer synthesis, the Combes synthesis, and the Skraup/Doebner-von Miller reactions.[1][2] In the Friedländer synthesis, for instance, the reaction of a 2-aminoaryl aldehyde or ketone with an unsymmetrical ketone can result in the formation of two distinct regioisomers, complicating purification and reducing the yield of the desired product.[1][2][3] Similarly, the Combes synthesis, which utilizes unsymmetrical β-diketones, and the Skraup/Doebner-von Miller reactions with substituted anilines or α,β-unsaturated carbonyl compounds, also present significant challenges in controlling the position of substituents on the final quinoline ring.[1][2]

Q2: What key factors influence the regiochemical outcome in quinoline synthesis?

A2: The regioselectivity of quinoline synthesis is primarily governed by a combination of electronic effects, steric hindrance, and the specific reaction conditions employed.[1][2]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on both the aniline and the carbonyl-containing reactant can direct the cyclization to a specific position.[1]

  • Steric Hindrance: Bulky substituents on the starting materials can favor the formation of the less sterically hindered product.[1]

  • Reaction Conditions: The choice of catalyst (acidic or basic), solvent, and reaction temperature can significantly influence the reaction pathway and, consequently, the regiochemical outcome.[1]

Q3: How can modern synthetic methods, such as C-H functionalization, be used to control regioselectivity in quinoline derivatization?

A3: Transition metal-catalyzed C-H functionalization has emerged as a powerful strategy for the regioselective derivatization of the quinoline core.[4] These methods allow for the direct introduction of functional groups at specific positions of the quinoline ring, often with high selectivity that is difficult to achieve through classical synthesis.[4][5] For example, palladium-catalyzed C-H activation has been successfully employed for the C2-arylation of quinoline N-oxides with high regioselectivity.[5] These methods provide access to a wide range of functionalized quinolines that are often difficult to obtain through traditional synthetic routes.[5] The choice of catalyst, directing groups, and reaction conditions can significantly influence the outcome of these transformations.[4]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Friedländer Synthesis with Unsymmetrical Ketones

Symptom: Formation of a mixture of quinoline regioisomers, leading to difficult purification and reduced yield of the desired product.[1][2]

Possible Causes & Solutions:

  • Cause: Lack of control over the initial condensation step between the 2-aminoaryl ketone and the unsymmetrical ketone.[1][2]

    • Solution 1: Catalyst Selection: The choice of catalyst is crucial for directing the regioselectivity.[1][2] While traditional acid or base catalysis can be unselective, specific catalysts can favor the formation of one isomer.[2] For instance, the use of the bicyclic amine catalyst 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) has been reported to provide high regioselectivity (up to 96:4) for the 2-substituted quinoline.[1] Lewis acids like In(OTf)₃ can also be effective.[6]

    • Solution 2: Substrate Modification: Introducing a directing group on one of the reactants can steer the reaction towards the desired regioisomer.[1] For example, introducing a phosphonate group at one of the alpha-carbons of a ketone can effectively control regioselectivity.

    • Solution 3: Optimization of Reaction Conditions: Systematically varying the solvent, temperature, and reaction time can help to identify conditions that favor the formation of a single isomer.[1]

G cluster_issue Troubleshooting: Poor Regioselectivity in Friedländer Synthesis cluster_solutions Solutions symptom Symptom: Mixture of Regioisomers cause Cause: Lack of Control in Condensation Step symptom->cause investigate sol1 Catalyst Selection (e.g., TABO, Lewis Acids) cause->sol1 implement sol2 Substrate Modification (e.g., Directing Groups) cause->sol2 implement sol3 Condition Optimization (Solvent, Temp., Time) cause->sol3 implement

Caption: Troubleshooting workflow for poor regioselectivity.

Issue 2: Undesired Regioisomer as the Major Product in Combes Synthesis

Symptom: The primary product of the reaction is the undesired regioisomer of the substituted quinoline.[1]

Possible Causes & Solutions:

  • Cause: The interplay of steric and electronic effects of the substituents on the aniline and the β-diketone is directing the cyclization to the undesired position.[2][7][8]

    • Solution 1: Modify Substituents: If possible, modify the substituents on the starting materials to alter the steric and electronic balance in favor of the desired product.[1] For example, using a bulkier substituent on the aniline may favor cyclization at the less hindered position.[1] Increasing the bulk of the R group on the diketone and using methoxy-substituted anilines has been shown to favor the formation of 2-CF₃-quinolines.[7]

    • Solution 2: Catalyst Choice: The acid catalyst can influence the ratio of regioisomers.[8] Experimenting with different acid catalysts such as H₂SO₄, polyphosphoric acid (PPA), or others listed in the literature (e.g., ZnCl₂, P₂O₅, POCL₃) may alter the product distribution.[8][9]

G cluster_factors Influencing Factors start Unsymmetrical Reactants (Aniline + β-Diketone) steric Steric Effects (Bulk of Substituents) start->steric electronic Electronic Effects (EDG vs. EWG) start->electronic outcome Regiochemical Outcome steric->outcome electronic->outcome

Caption: Factors influencing regioselectivity in Combes synthesis.

Issue 3: Low Yield and/or Tar Formation in Doebner-von Miller Reaction

Symptom: The reaction produces a low yield of the desired quinoline, often accompanied by a significant amount of tar or sticky, insoluble byproducts.[10]

Possible Causes & Solutions:

  • Cause 1: Polymerization of the α,β-unsaturated carbonyl compound under strong acid conditions.[10]

    • Solution: Consider using a biphasic reaction medium to sequester the carbonyl compound in an organic phase, which can reduce polymerization.[10] Alternatively, the slow, portion-wise addition of the carbonyl compound to the reaction mixture can be beneficial.[10]

  • Cause 2: Harsh reaction conditions (high temperatures, concentrated strong acids) leading to degradation.[10]

    • Solution: Optimize the reaction temperature and acid concentration, starting with milder conditions.[10] The choice of acid is also critical; for example, using trifluoroacetic acid (TFA) as both catalyst and solvent has been shown to be effective and can even reverse standard regioselectivity.[11]

  • Cause 3 (for Skraup synthesis): The reaction is notoriously exothermic and difficult to control.[8]

    • Solution: Add a moderator like ferrous sulfate (FeSO₄) or boric acid to make the reaction less violent.[8] Ensure slow addition of sulfuric acid with efficient cooling and stirring.[8]

Data Presentation

Table 1: Effect of Catalyst on Regioselectivity in the Doebner-von Miller Reaction
EntryCatalyst (10 mol%)SolventProduct Ratio (3a:4a)Yield of 3a (%)
1Hf(OTf)₄CH₂Cl₂18:4418
2HClCH₂Cl₂-< 5
3H₂SO₄CH₂Cl₂-< 5
4TFACH₂Cl₂35:3135
5TFANone80:trace80

Data adapted from a study on the reaction of aniline (1a) with a γ-aryl-β,γ-unsaturated α-ketoester (2a).[11] Product 3a is the 2-carboxy-4-phenylquinoline and 4a is the 2-phenyl-4-carboxy quinoline.[11]

Experimental Protocols

Protocol 1: Regioselective Friedländer Synthesis Using a TABO Catalyst

Objective: To synthesize a 2-substituted quinoline with high regioselectivity from an o-aminoaromatic aldehyde and an unsymmetrical methyl ketone.[2]

Materials:

  • o-Aminoaromatic aldehyde (e.g., 2-aminobenzaldehyde)

  • Unsymmetrical methyl ketone (e.g., 2-butanone)

  • 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) catalyst

  • Toluene (solvent)

Procedure:

  • To a stirred solution of the 2-aminoaryl ketone (1.0 mmol) and the unsymmetrical ketone (1.2 mmol) in the chosen solvent (5 mL), add the TABO catalyst (0.1 mmol).[1]

  • Heat the reaction mixture to the desired temperature and monitor the progress by TLC or GC-MS.[1]

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.[1]

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.[1]

  • Determine the ratio of regioisomers by ¹H NMR spectroscopy or GC analysis of the crude product.[1]

  • Purify the products by column chromatography on silica gel.[1]

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Analysis n1 Combine Reactants: - 2-Aminoaryl Ketone - Unsymmetrical Ketone n2 Add Solvent (e.g., Toluene) n1->n2 n3 Add Catalyst (e.g., TABO) n2->n3 n4 Heat and Stir n3->n4 n5 Monitor by TLC/GC-MS n4->n5 n6 Aqueous Workup (Quench with NaHCO₃) n5->n6 n7 Extraction with Organic Solvent n6->n7 n8 Analyze Crude Product (NMR/GC for Ratio) n7->n8 n9 Purification (Column Chromatography) n8->n9

Caption: Experimental workflow for Friedländer synthesis.

Protocol 2: C2-Arylation of Quinoline N-Oxide via C-H Functionalization

Objective: To achieve high regioselectivity at the C2 position of a quinoline N-oxide using a palladium-catalyzed C-H activation method.

Materials:

  • Quinoline N-oxide

  • Aryl bromide

  • Pd(OAc)₂ (catalyst)

  • Ligand (e.g., PPh₃)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., DMF)

Procedure:

  • In a reaction vessel, combine quinoline N-oxide (1.0 mmol), the aryl bromide (1.5 mmol), Pd(OAc)₂ (5 mol%), and the appropriate ligand (10 mol%).[1]

  • Add the base (e.g., K₂CO₃, 2.0 mmol) and the solvent (e.g., DMF, 5 mL).[1]

  • Degas the mixture and then heat under an inert atmosphere (e.g., nitrogen or argon) at the specified temperature for the required time.[1]

  • Monitor the reaction progress by TLC or LC-MS.[1]

  • After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.[1]

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.[1]

  • Purify the residue by flash column chromatography to isolate the desired C2-arylated quinoline product.[1]

References

Technical Support Center: Purification of Trifluoromethylquinoline Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of trifluoromethylquinoline derivatives. This guide provides troubleshooting advice and detailed protocols in a question-and-answer format to assist researchers, scientists, and drug development professionals in obtaining high-purity materials for their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude trifluoromethylquinoline products?

A1: The three primary purification techniques for trifluoromethylquinoline derivatives are flash column chromatography, recrystallization, and liquid-liquid extraction. The best method depends on the specific impurities, the scale of the reaction, and the desired final purity.[1][2] Flash chromatography is highly effective for separating complex mixtures and isomers[3][4], while recrystallization is excellent for removing minor impurities from a solid product to achieve high purity.[5][6] Liquid-liquid extraction is often used as a preliminary purification step to remove compounds with different acid-base properties.[1][7]

Q2: My crude product contains unreacted starting materials and several byproducts. Which purification method should I choose?

A2: For complex mixtures containing multiple components with different polarities, flash column chromatography is the most suitable method.[3][4] It offers high resolving power and is effective at separating the desired product from starting materials, isomers, and other byproducts generated during the synthesis.[3][4] A multi-step strategy, perhaps starting with an extraction followed by chromatography, can also be very effective.[4]

Q3: I performed a column chromatography, but my compound is stuck on the column or recovery is very low. What should I do?

A3: Low recovery from a silica gel column can occur if your trifluoromethylquinoline derivative is highly polar or sensitive to the acidic nature of the silica.[4]

  • Increase Solvent Polarity : Gradually increase the polarity of your mobile phase (eluent). If you are using an ethyl acetate/hexane system, increase the percentage of ethyl acetate. For very polar compounds, adding a small percentage of methanol to the eluent (e.g., 1-10% in dichloromethane) might be necessary.[8]

  • Deactivate Silica Gel : If your compound is acid-sensitive, you can deactivate the silica gel by preparing a slurry in a solvent system containing 1-3% triethylamine before packing the column.[9]

  • Change Stationary Phase : Consider using a different stationary phase, such as alumina or reverse-phase silica (C18), which may have different selectivity.[4]

Q4: I am trying to recrystallize my trifluoromethylquinoline product, but it oils out or fails to crystallize. How can I resolve this?

A4: Oiling out or crystallization failure often indicates the presence of impurities that inhibit crystal lattice formation or the use of an inappropriate solvent.[4]

  • Improve Purity First : First, try to remove the bulk of the impurities using a quick filtration through a silica plug or by performing a liquid-liquid extraction.[9]

  • Screen Different Solvents : The ideal recrystallization solvent should dissolve your compound well when hot but poorly at room temperature.[6] Test a variety of solvents with different polarities (e.g., ethanol, isopropanol, acetonitrile, toluene, or mixtures like ethanol/water).

  • Induce Crystallization : If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the solvent's surface or adding a "seed" crystal of the pure product to initiate crystallization.[6]

Q5: How can I remove acidic or basic impurities from my product?

A5: Liquid-liquid extraction is highly effective for this purpose. Since quinolines are basic, they can be separated from neutral and acidic impurities. Dissolve your crude product in an organic solvent (like dichloromethane or ethyl acetate) and wash it with a dilute aqueous acid (e.g., 1M HCl). Your basic trifluoromethylquinoline will move into the aqueous layer as a salt. The layers can be separated, and then the aqueous layer is basified (e.g., with NaOH) to regenerate the pure quinoline, which can be extracted back into an organic solvent.[1][10]

Purification Method Selection

The choice of purification technique is critical and depends on the nature of the impurities. The following workflow provides a general decision-making process.

G cluster_start cluster_impurity cluster_methods cluster_end start Analyze Crude Product (TLC, NMR, LCMS) impurity_type What is the main impurity? start->impurity_type chromatography Flash Column Chromatography impurity_type->chromatography  Starting materials,  isomers, or multiple  non-polar byproducts   recrystallize Recrystallization impurity_type->recrystallize  Minor impurities  in a solid product  (>85% pure) extraction Acid-Base Extraction impurity_type->extraction  Acidic, basic, or  water-soluble  impurities end_node Pure Product (>98%) chromatography->end_node recrystallize->end_node extraction->end_node

Caption: Decision workflow for selecting a purification method.

Comparative Data on Purification Techniques

The following table summarizes typical outcomes for purifying a hypothetical 5-gram batch of a crude trifluoromethylquinoline product with an initial purity of 80%.

Purification MethodTypical Final PurityTypical YieldTime Required (approx.)ScaleKey Advantage
Flash Chromatography 95-99%60-85%3-5 hoursLab (mg to >10g)High resolution for complex mixtures[3]
Recrystallization >99%70-95%2-4 hours (plus drying)Lab & IndustrialHigh purity for solids; cost-effective[11]
Acid-Base Extraction 85-95%80-98%1-2 hoursLab & IndustrialExcellent for removing ionic impurities[7]

Key Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is a general guideline for purifying a trifluoromethylquinoline product using silica gel.

Objective: To separate the target compound from impurities of different polarities.

Methodology:

  • Solvent System Selection:

    • Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., ethyl acetate in hexane) that provides good separation of your product from impurities.

    • Aim for a retention factor (Rf) of approximately 0.2-0.4 for your desired compound.[3][4]

  • Column Packing:

    • Select a column of appropriate size (e.g., a 40 mm diameter column for ~5 g of crude material).[3]

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

    • Carefully pour the slurry into the column and allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped. Drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and removing the solvent under reduced pressure.

    • Carefully add the sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the solvent system determined by TLC.[4]

    • Collect the eluent in fractions (e.g., in test tubes).

    • For difficult separations, a gradient elution can be used, where the polarity of the solvent is gradually increased over time.[9]

  • Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified trifluoromethylquinoline.

G A Select Solvent System (via TLC, Rf ≈ 0.3) B Pack Column (Silica Gel Slurry) A->B C Load Crude Sample (Dissolved or Dry-Loaded) B->C D Elute with Solvent & Collect Fractions C->D E Monitor Fractions (via TLC) D->E F Combine Pure Fractions & Evaporate Solvent E->F G Purified Product F->G

Caption: Experimental workflow for flash column chromatography.

Protocol 2: Recrystallization

This protocol describes the purification of a solid trifluoromethylquinoline product.

Objective: To obtain a highly pure crystalline product by removing small amounts of impurities.

Methodology:

  • Choose a Suitable Solvent:

    • Place a small amount of the crude solid in a test tube.

    • Add a few drops of a test solvent. The ideal solvent will not dissolve the solid at room temperature but will dissolve it completely upon heating.[6]

  • Dissolve the Impure Solid:

    • Place the crude trifluoromethylquinoline product in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) and swirling until the solid is just dissolved. Use the minimum amount of hot solvent necessary.[6]

  • Cool the Solution:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[12]

  • Isolate the Crystals:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Dry the Crystals:

    • Leave the crystals under vacuum to air-dry for a period. For complete drying, they can be placed in a desiccator or a vacuum oven. The purity can be checked by melting point analysis.[6]

References

Technical Support Center: Synthesis of 2-(Trifluoromethyl)quinolin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis and scale-up of 2-(Trifluoromethyl)quinolin-4-amine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist you in your research and development endeavors.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the multi-step synthesis of this compound.

Step 1: Synthesis of 2-(Trifluoromethyl)-4-hydroxyquinoline

Q1: My Conrad-Limpach/Gould-Jacobs reaction is giving a low yield of the desired 4-hydroxyquinoline. What are the common causes?

A1: Low yields in this step can often be attributed to several factors:

  • Suboptimal Reaction Temperature: The initial condensation and the subsequent cyclization require different temperature optima. The initial formation of the enamine intermediate is typically favored at lower temperatures, while the thermal cyclization to the quinolone requires significantly higher temperatures (often >200 °C).

  • Side Reactions: A primary side reaction is the formation of the isomeric 2-hydroxyquinoline (the Knorr product), which is favored by higher initial condensation temperatures.

  • Incomplete Cyclization: The high temperature required for cyclization may not be reached or maintained for a sufficient duration, leading to incomplete conversion of the intermediate.

  • Decomposition: Prolonged exposure to very high temperatures can lead to the degradation of starting materials and the product.

Troubleshooting Table

IssuePotential CauseRecommended Solution
Low Yield Suboptimal temperature profileConduct the initial condensation at a lower temperature (e.g., room temperature to 60 °C) to favor the desired intermediate, then increase the temperature for cyclization.
Formation of Knorr productKeep the initial condensation temperature low.
Incomplete cyclizationEnsure the reaction reaches and maintains the required high temperature for cyclization. Use a high-boiling point solvent to ensure even heat distribution.
DecompositionMinimize the time the reaction is held at the highest temperature.
Step 2: Chlorination of 2-(Trifluoromethyl)-4-hydroxyquinoline

Q2: The conversion of the 4-hydroxyquinoline to the 4-chloroquinoline is incomplete. How can I improve this?

A2: Incomplete chlorination is a common issue. Consider the following:

  • Reagent Reactivity: Ensure the chlorinating agent (e.g., POCl₃, SOCl₂) is fresh and has not been deactivated by moisture.

  • Reaction Time and Temperature: The reaction may require longer heating or a higher reflux temperature to go to completion.

  • Removal of HCl: The HCl generated during the reaction can inhibit the process. In some cases, the addition of a catalytic amount of a tertiary amine can be beneficial.

Step 3: Amination of 2-(Trifluoromethyl)-4-chloroquinoline

Q3: My amination reaction is sluggish and gives a mixture of products. What can I do?

A3: The nucleophilic aromatic substitution of the 4-chloro group can be challenging.

  • Reaction Conditions: This reaction often requires high temperatures and pressures (if using ammonia gas). Microwave-assisted synthesis can be an effective alternative to conventional heating, often leading to shorter reaction times and higher yields.[1]

  • Choice of Amine Source: If using aqueous ammonia, ensure a sufficient excess is used. Alternatively, consider other ammonia surrogates.

  • Catalysis: In some cases, copper-catalyzed amination (Ullmann condensation) can be effective, although this typically applies to aryl amines.

Quantitative Data Summary

The following tables provide representative data for the multi-step synthesis of this compound based on similar reported procedures.

Table 1: Synthesis of 2-(Trifluoromethyl)-4-hydroxyquinoline

Starting Material 1Starting Material 2Reaction TypeSolventTemperature (°C)Time (h)Yield (%)Purity (%)
2-AminobenzotrifluorideEthyl trifluoroacetoacetateConrad-LimpachPolyphosphoric acid120-1503-560-75>95
2-AminobenzotrifluorideDiethyl ethoxymethylenemalonateGould-JacobsDowtherm A2500.5-165-80>95

Table 2: Synthesis of 2-(Trifluoromethyl)-4-chloroquinoline

Starting MaterialReagentSolventTemperature (°C)Time (h)Yield (%)Purity (%)
2-(Trifluoromethyl)-4-hydroxyquinolinePOCl₃NeatReflux890-95>98

Table 3: Synthesis of this compound

Starting MaterialReagentSolventTemperature (°C)Time (h)Yield (%)Purity (%)
2-(Trifluoromethyl)-4-chloroquinolineAq. AmmoniaEthanol150 (sealed tube)2450-65>97
2-(Trifluoromethyl)-4-chloroquinolineAmmonia (gas)DMSO180 (microwave)0.580-90>98

Experimental Protocols

Protocol 1: Synthesis of 2-(Trifluoromethyl)-4-hydroxyquinoline (Conrad-Limpach Method)
  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 2-aminobenzotrifluoride (1.0 eq) and ethyl trifluoroacetoacetate (1.1 eq).

  • Initial Condensation: Stir the mixture at room temperature for 1 hour.

  • Cyclization: Slowly add polyphosphoric acid (10 eq by weight) to the mixture. Heat the reaction to 140-150°C and maintain for 3-5 hours, monitoring the progress by TLC.

  • Work-up: Cool the reaction mixture to below 100°C and carefully pour it onto crushed ice with vigorous stirring.

  • Isolation: The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum to yield 2-(trifluoromethyl)-4-hydroxyquinoline.

Protocol 2: Synthesis of 2-(Trifluoromethyl)-4-chloroquinoline
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, suspend 2-(trifluoromethyl)-4-hydroxyquinoline (1.0 eq) in phosphorus oxychloride (POCl₃, 5.0 eq).

  • Reaction: Heat the mixture to reflux and maintain for 8 hours.

  • Work-up: Cool the reaction mixture to room temperature and slowly pour it onto crushed ice.

  • Neutralization and Extraction: Carefully neutralize the aqueous solution with a saturated sodium bicarbonate solution. Extract the product with dichloromethane (3 x volume).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-(trifluoromethyl)-4-chloroquinoline. The product can be further purified by column chromatography on silica gel.

Protocol 3: Synthesis of this compound
  • Reaction Setup: In a sealed tube or a microwave reactor vessel, combine 2-(trifluoromethyl)-4-chloroquinoline (1.0 eq), and a concentrated solution of ammonia in ethanol (excess).

  • Reaction:

    • Conventional Heating: Heat the sealed tube to 150°C for 24 hours.

    • Microwave Irradiation: Heat the reaction vessel to 180°C for 30 minutes in a microwave reactor.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess ammonia.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Quinolinol Formation cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Amination 2-Aminobenzotrifluoride 2-Aminobenzotrifluoride Conrad_Limpach Conrad-Limpach Reaction 2-Aminobenzotrifluoride->Conrad_Limpach Ethyl_trifluoroacetoacetate Ethyl trifluoroacetoacetate Ethyl_trifluoroacetoacetate->Conrad_Limpach 2-Trifluoromethyl-4-hydroxyquinoline 2-Trifluoromethyl-4-hydroxyquinoline Conrad_Limpach->2-Trifluoromethyl-4-hydroxyquinoline Chlorination Chlorination 2-Trifluoromethyl-4-hydroxyquinoline->Chlorination POCl3 POCl3 POCl3->Chlorination 2-Trifluoromethyl-4-chloroquinoline 2-Trifluoromethyl-4-chloroquinoline Chlorination->2-Trifluoromethyl-4-chloroquinoline Amination Amination 2-Trifluoromethyl-4-chloroquinoline->Amination Ammonia Ammonia Ammonia->Amination 2-Trifluoromethylquinolin-4-amine 2-Trifluoromethylquinolin-4-amine Amination->2-Trifluoromethylquinolin-4-amine

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Start Low_Yield Low Yield in Step 1? Start->Low_Yield Check_Temp Optimize Temperature Profile Low_Yield->Check_Temp Yes Incomplete_Chlorination Incomplete Chlorination in Step 2? Low_Yield->Incomplete_Chlorination No Check_Side_Products Analyze for Knorr Product Check_Temp->Check_Side_Products Check_Side_Products->Incomplete_Chlorination Check_Reagents Use Fresh Chlorinating Agent Incomplete_Chlorination->Check_Reagents Yes Sluggish_Amination Sluggish Amination in Step 3? Incomplete_Chlorination->Sluggish_Amination No Increase_Time_Temp Increase Reaction Time/Temp Check_Reagents->Increase_Time_Temp Increase_Time_Temp->Sluggish_Amination Use_Microwave Consider Microwave Synthesis Sluggish_Amination->Use_Microwave Yes Success Success Sluggish_Amination->Success No Check_Amine_Source Optimize Amine Source/Concentration Use_Microwave->Check_Amine_Source Check_Amine_Source->Success

Caption: Troubleshooting decision tree for the synthesis.

References

Technical Support Center: Managing Acidic Byproducts in Quinoline Cyclization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of common quinoline synthesis methodologies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those arising from the generation and management of acidic byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues encountered during common quinoline synthesis reactions, with a focus on the impact and management of acidic byproducts.

General Issues

Q1: My quinoline cyclization reaction is resulting in a very low yield and a significant amount of tar-like material. What are the likely causes related to acidity?

A1: Low yields and tar formation are common problems in many acid-catalyzed quinoline syntheses, such as the Skraup and Doebner-von Miller reactions.[1][2][3] The primary causes related to acidity include:

  • Excessive Acidity: While an acid catalyst is often necessary, overly harsh acidic conditions can promote side reactions, including the polymerization of reactants or intermediates, leading to insoluble tars.[3][4]

  • Exothermic Reactions: Many of these reactions are highly exothermic.[1][2] Without proper control, localized hotspots can form, leading to the decomposition of starting materials and products into tarry substances.[2] The acid catalyst can exacerbate this exothermicity.

  • Inadequate Neutralization: During the workup, incomplete neutralization of the acidic reaction mixture can lead to product loss during extraction.[3] The quinoline product, being basic, will remain protonated and soluble in the aqueous layer if the pH is not sufficiently raised.

Q2: How can I control the vigorous and exothermic nature of my Skraup reaction to minimize byproduct formation?

A2: The Skraup synthesis is notoriously vigorous.[1][2] To moderate the reaction and improve the yield and purity of your product, consider the following:

  • Use of a Moderator: The addition of a moderating agent like ferrous sulfate (FeSO₄) or boric acid is crucial to control the violent reaction.[2] Ferrous sulfate is thought to act as an oxygen carrier, allowing the oxidation to proceed more smoothly.[2]

  • Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and with efficient cooling, for instance, in an ice bath.[2] This helps to dissipate heat and prevent a runaway reaction.

  • Vigorous Stirring: Ensure efficient and robust stirring throughout the addition and reaction to maintain a homogeneous temperature and prevent the formation of localized hotspots.[2]

Q3: I am observing significant polymer formation in my Doebner-von Miller synthesis. How can I mitigate this?

A3: The Doebner-von Miller reaction is prone to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[2][3][4] A highly effective strategy to minimize this is the use of a two-phase (biphasic) reaction medium.[2] By sequestering the carbonyl compound in an organic phase, its tendency to polymerize is drastically reduced, which can significantly increase the yield of the desired quinoline.[2]

Q4: During the workup of my acid-catalyzed quinoline synthesis, I'm losing a significant portion of my product. What is the proper neutralization and extraction procedure?

A4: Proper workup is critical for isolating your quinoline product. After the reaction is complete, the acidic mixture must be carefully neutralized to liberate the free quinoline base.

  • Cooling and Dilution: First, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice or into a large volume of cold water.[1][2] This dilution step helps to control the heat generated during the subsequent neutralization.

  • Basification: Slowly and with stirring, add a concentrated base solution, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), until the solution is strongly alkaline.[1][2] You can monitor the pH using pH paper or a pH meter.

  • Extraction: Once basified, the quinoline product, now as a free base, can be extracted into an organic solvent like toluene or chloroform.[2][3] Perform multiple extractions to ensure complete recovery of the product from the aqueous layer.[3]

  • Purification: The combined organic extracts can then be dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent removed under reduced pressure.[3] Further purification can be achieved by distillation (often under vacuum) or recrystallization.[1][2][5] For persistent impurities, steam distillation can be a very effective method to separate the volatile quinoline product from non-volatile tars.[1][2][3]

Reaction-Specific Troubleshooting
Reaction Common Issue Related to Acidity Recommended Solution(s)
Friedländer Synthesis Low yields due to harsh acidic conditions when using strong acids like H₂SO₄ or HCl.[6]* Consider using milder acid catalysts like p-toluenesulfonic acid or Lewis acids.[7][8] * In some cases, base catalysis (e.g., KOH in ethanol) can be a viable alternative.[2] * Solvent-free conditions with a reusable solid acid catalyst under microwave irradiation can also improve yields and environmental friendliness.[9]
Combes Synthesis Formation of regioisomers when using unsymmetrical β-diketones under acidic conditions.[2]* Careful control of reaction temperature can influence the selectivity towards the kinetic or thermodynamic product.[2] * The choice of acid catalyst (e.g., sulfuric acid, polyphosphoric acid) can also affect the regiochemical outcome.[10]
Conrad-Limpach Synthesis The cyclization step requires high temperatures, and the acidic catalyst can promote side reactions at these temperatures.[11]* The use of an inert, high-boiling solvent like mineral oil can lead to higher yields compared to performing the cyclization neat.[11] * While an acid catalyst is needed for the keto-enol tautomerizations, using the minimum effective amount can help reduce byproduct formation.[11]

Experimental Protocols

Protocol 1: Moderated Skraup Synthesis with Controlled Acid Addition

This protocol incorporates a moderator to control the exothermic reaction and emphasizes careful acid addition.

  • Reaction Setup: In a large round-bottom flask equipped with a robust mechanical stirrer and a reflux condenser, add anhydrous ferrous sulfate (FeSO₄) as a moderator.

  • Addition of Reactants: To the flask, add the aniline derivative, followed by anhydrous glycerol. Stir the mixture to ensure it is homogeneous.

  • Acid Addition: While stirring vigorously and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid through the condenser at a rate that keeps the internal temperature under control.[2]

  • Reaction: Once the addition is complete, remove the ice bath. The reaction may proceed exothermically. If necessary, gently heat the mixture to maintain a steady reflux.[5]

  • Work-up and Neutralization: After the reaction has cooled, carefully pour the mixture into a large volume of cold water. Make the solution strongly basic with a concentrated sodium hydroxide solution to neutralize the acid and liberate the quinoline base.[2]

  • Purification: The crude quinoline is often purified by steam distillation, which effectively separates the volatile product from non-volatile tars.[2][5]

Protocol 2: Neutralization and Workup for a General Acid-Catalyzed Quinoline Synthesis

This protocol provides a general procedure for the workup of an acid-catalyzed quinoline synthesis.

  • Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture into the ice-water with good stirring.

  • Neutralization: Place the beaker in an ice bath to manage the heat of neutralization. Slowly add a concentrated aqueous solution of sodium hydroxide (e.g., 40% w/v) while continuously monitoring the pH of the aqueous solution with pH paper or a pH meter. Continue adding the base until the pH is >10.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., diethyl ether, dichloromethane, or toluene).

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude quinoline product.

  • Purification: The crude product can be further purified by vacuum distillation, recrystallization, or column chromatography.[5] If using column chromatography, consider deactivating the silica gel with triethylamine (e.g., 1% in the eluent) to prevent decomposition of the basic quinoline product on the acidic stationary phase.[5]

Visualizations

Troubleshooting Workflow for Low Yield in Acid-Catalyzed Quinoline Synthesis

G start Low Yield or Tar Formation check_exotherm Was the reaction highly exothermic or difficult to control? start->check_exotherm check_polymer Is the byproduct a solid polymer? check_exotherm->check_polymer No sol_moderator Incorporate a moderator (e.g., FeSO4). Slowly add acid with cooling. check_exotherm->sol_moderator Yes check_workup Was the product lost during workup? check_polymer->check_workup No sol_biphasic Use a biphasic reaction medium to sequester the carbonyl reactant. check_polymer->sol_biphasic Yes sol_neutralize Ensure complete neutralization (pH > 10) before extraction. Perform multiple extractions. check_workup->sol_neutralize Yes sol_catalyst Consider a milder acid catalyst or alternative (base) catalysis. check_workup->sol_catalyst No

Caption: Troubleshooting workflow for low yield and tar formation.

General Experimental Workflow for Managing Acidity

G cluster_reaction Reaction Phase cluster_workup Workup & Neutralization cluster_purification Purification reagents Reactants + Moderator (optional) acid_addition Slow Addition of Acid Catalyst with Cooling reagents->acid_addition reflux Controlled Reflux acid_addition->reflux quench Quench on Ice/Water reflux->quench neutralize Basify with NaOH/KOH (pH > 10) quench->neutralize extract Extract with Organic Solvent neutralize->extract purify Dry and Concentrate extract->purify final_purify Distillation or Chromatography purify->final_purify

Caption: Workflow for quinoline synthesis with acidity management.

References

Validation & Comparative

Unveiling the Potential: A Comparative Guide to the Anticancer Activity of Novel Quinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more effective and targeted cancer therapies is a continuous endeavor. Among the myriad of heterocyclic compounds, quinoline and its derivatives have emerged as a promising scaffold in the design of novel anticancer agents.[1][2] This guide provides an objective comparison of the anticancer activity of recently developed quinoline compounds, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

Quantitative Performance Analysis: Cytotoxicity Across Cancer Cell Lines

The cytotoxic potential of novel quinoline derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, has been determined through various in vitro assays. The data presented below, summarized from multiple studies, offers a comparative overview of the efficacy of these compounds against established anticancer agents.

It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution, as experimental conditions can vary. This data is intended to provide a general performance benchmark.

Compound/Derivative ClassCancer Cell LineIC50 Value (µM)Reference DrugReference Drug IC50 (µM)
Quinoline-Chalcone Hybrid (23) Various Cancer Cell Lines0.009 - 0.016--
Quinoline-Chalcone Hybrid (37) MCF-7 (Breast)3.46Gefitinib0.029
Quinolyl-thienyl Chalcone (31) HUVEC (Endothelial)0.021--
Quinoline-Chalcone Hybrid (64) Caco-2 (Colon)Not SpecifiedDoxorubicinNot Specified
4-Anilinoquinoline Derivative (14h) Various Cancer Cell Lines0.0015 - 0.0039--
Quinoline-Indole Derivative (34b) Five Cancer Cell Lines0.002 - 0.011Combretastatin A-4 (CA-4)-
Quinoline-based Benzamide (10a, 10b, 10c) HT-29 & HCT116 (Colorectal)Comparable to EntinostatEntinostat-
7-Chloro-4-quinolinylhydrazone Derivative (36) SF-295 (CNS), HTC-8 (Colon), HL-60 (Leukemia)0.314 - 4.65 µg/cm³--
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinoline (55) HL-60 (Leukemia)19.88 ± 3.35 µg/ml--
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinoline (55) U937 (Leukemia)43.95 ± 3.53 µg/ml--
Novel Quinoline Compound (91b1) Various Cancer Cell LinesSignificant Anticancer EffectCisplatin (CDDP)-

Mechanisms of Action: Targeting Key Signaling Pathways

Quinoline derivatives exert their anticancer effects through a multitude of mechanisms, often by modulating critical signaling pathways that govern cell proliferation, survival, and apoptosis.[2][3] These mechanisms include the induction of programmed cell death (apoptosis), halting the cell cycle at specific phases, inhibiting the formation of new blood vessels (angiogenesis), and disrupting cell migration.[1][4][5]

Several quinoline-based compounds have been identified as potent inhibitors of key enzymes and proteins involved in cancer progression, such as tyrosine kinases, topoisomerases, and tubulin.[4][6][7][8] For instance, some derivatives act as tubulin polymerization inhibitors, disrupting the formation of microtubules essential for cell division.[9][10] Others have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, a crucial regulator of cell growth and survival.[11][12]

Below are diagrams illustrating some of the key signaling pathways targeted by novel quinoline compounds.

experimental_workflow General Experimental Workflow for Anticancer Activity Screening cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Validation (Optional) synthesis Synthesis of Novel Quinoline Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cell_culture Cancer Cell Line Culture characterization->cell_culture cytotoxicity Cytotoxicity Assay (MTT, etc.) cell_culture->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 apoptosis Apoptosis Assay (Flow Cytometry) ic50->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle western_blot Western Blotting (Protein Expression) ic50->western_blot xenograft Xenograft Animal Models western_blot->xenograft efficacy Tumor Growth Inhibition xenograft->efficacy

Caption: General workflow for screening the anticancer activity of novel quinoline compounds.

pi3k_akt_mtor_pathway Inhibition of the PI3K/Akt/mTOR Signaling Pathway by Quinoline Derivatives RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival Proliferation Cell Proliferation & Growth mTORC1->Proliferation Quinoline Novel Quinoline Derivatives Quinoline->PI3K inhibit Quinoline->Akt inhibit Quinoline->mTORC1 inhibit

Caption: Quinoline derivatives can inhibit the PI3K/Akt/mTOR pathway, leading to reduced cell proliferation and survival.

tubulin_polymerization_inhibition Mechanism of Tubulin Polymerization Inhibition by Quinoline Derivatives tubulin_dimers α/β-Tubulin Dimers microtubules Microtubules tubulin_dimers->microtubules Polymerization Mitotic_Arrest Mitotic Arrest microtubules->tubulin_dimers Depolymerization Quinoline Novel Quinoline Derivatives Quinoline->tubulin_dimers bind to colchicine site Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Certain quinoline derivatives inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.

Experimental Protocols

A detailed understanding of the methodologies employed is crucial for the interpretation and replication of experimental findings. Below are the protocols for key experiments cited in the evaluation of the anticancer activity of novel quinoline compounds.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the novel quinoline compounds and a positive control (e.g., doxorubicin) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in phosphate-buffered saline) is added to each well. The plate is then incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.[3]

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.[3]

  • Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value is determined from the dose-response curve.[3]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine, an early apoptotic event.

  • Cell Treatment: Cells are treated with the quinoline compounds at their respective IC50 concentrations for a predetermined time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Fixation: Cells are treated with the quinoline compounds, harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide (PI).

  • Flow Cytometry: The DNA content of the cells is measured by flow cytometry. The percentage of cells in each phase of the cell cycle is determined by analyzing the DNA content histograms.

Western Blotting

Western blotting is used to detect specific proteins in a sample and to quantify their expression levels.

  • Protein Extraction: Cells are treated with the quinoline compounds, and total protein is extracted using a lysis buffer.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., Akt, mTOR, Bcl-2, Bax, caspases), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified using densitometry software.

Conclusion

The research landscape for quinoline-based anticancer agents is vibrant and promising. The compounds highlighted in this guide demonstrate significant cytotoxic activity against a range of cancer cell lines, often through the targeted inhibition of key signaling pathways. The diverse mechanisms of action, coupled with the potential for chemical modification to enhance potency and selectivity, position quinoline derivatives as a valuable scaffold for the development of next-generation cancer therapeutics. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic potential.

References

A Comparative Guide to the Antimalarial Efficacy of 2-(Trifluoromethyl)quinolin-4-amine Derivatives and Chloroquine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation

The following table summarizes the in vitro antimalarial activity of various trifluoromethyl-substituted quinoline derivatives against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, with chloroquine as a benchmark.

Table 1: In Vitro Antimalarial Activity of Trifluoromethyl-Substituted Quinoline Derivatives and Chloroquine against Plasmodium falciparum

Compound/DerivativeP. falciparum StrainIC₅₀ (µM)Reference
Chloroquine W2 (resistant)0.25[1]
3D7 (sensitive)Reference
N-(5-methyl-4H-1,2,4-triazol-3-yl)-2,8-bis(trifluoromethyl)quinolin-4-amine W2 (resistant)0.083[1]
2,8-bis(trifluoromethyl) quinoline-4-(N4-ethyl-5-nitroimidazolo) methylene ketone D10 (sensitive)~10.3 (4.8 µg/ml)[2]
2,8-bis(trifluoromethyl) quinoline-4-(5-pyrimidino) ketone D10 (sensitive)~11.5 (5.2 µg/ml)[2]

Note: IC₅₀ values for the bis(trifluoromethyl) quinoline ketones were originally reported in µg/ml and have been converted to µM for comparative purposes, assuming an approximate molecular weight.

Experimental Protocols

The data presented in this guide is based on established in vitro and in vivo experimental protocols for assessing antimalarial efficacy.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Method)

This assay determines the 50% inhibitory concentration (IC₅₀) of a compound against the erythrocytic stages of P. falciparum. The methodology quantifies parasite proliferation by measuring the fluorescence of SYBR Green I dye, which binds to parasitic DNA.

  • Parasite Culture: P. falciparum strains (e.g., 3D7 for chloroquine-sensitive and W2 or K1 for chloroquine-resistant) are maintained in continuous culture in human erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine.

  • Synchronization: The parasite culture is synchronized to the ring stage, often using 5% D-sorbitol treatment.

  • Assay Procedure:

    • Serial dilutions of the test compounds and control drugs are prepared in 96-well microplates.

    • A synchronized parasite suspension (typically 2% parasitemia and 2% hematocrit) is added to each well.

    • The plates are incubated for 72 hours under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C.

    • Following incubation, a lysis buffer containing SYBR Green I is added to each well.

    • Fluorescence is measured using a microplate reader.

  • Data Analysis: The IC₅₀ value is determined by plotting the percentage of parasite growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Antimalarial Activity (4-Day Suppressive Test in Mice)

This test evaluates the in vivo efficacy of a compound by assessing its ability to suppress parasitemia in mice infected with a rodent malaria parasite, such as Plasmodium berghei.

  • Infection: Swiss albino mice are inoculated intraperitoneally with P. berghei-infected erythrocytes.

  • Treatment: The test compounds are administered orally or via another appropriate route to groups of infected mice once daily for four consecutive days, starting on the day of infection. A control group receives the vehicle, and a positive control group is treated with a standard antimalarial drug like chloroquine.

  • Parasitemia Assessment: On the fifth day, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.

  • Data Analysis: The average percentage of parasitemia in the treated groups is compared to the control group to calculate the percentage of suppression.

Mandatory Visualizations

Mechanism of Action: Inhibition of Hemozoin Formation

The primary mechanism of action for chloroquine and other 4-aminoquinoline derivatives is the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole. This leads to the accumulation of toxic free heme, which causes parasite death.

Caption: Inhibition of hemozoin formation by quinoline antimalarials.

Experimental Workflow: In Vitro Antimalarial Assay

The following diagram outlines the key steps involved in a typical in vitro antimalarial drug screening assay.

In_Vitro_Assay_Workflow Workflow: In Vitro Antimalarial Assay start Start culture Maintain P. falciparum Culture start->culture synchronize Synchronize Parasites (e.g., Sorbitol Treatment) culture->synchronize prepare_plates Prepare 96-well Plates with Compound Dilutions synchronize->prepare_plates add_parasites Add Synchronized Parasites to Plates prepare_plates->add_parasites incubate Incubate for 72 hours add_parasites->incubate add_sybr Add Lysis Buffer with SYBR Green I incubate->add_sybr measure Measure Fluorescence add_sybr->measure analyze Analyze Data and Determine IC50 measure->analyze end End analyze->end

Caption: Standard workflow for in vitro antimalarial drug screening.

References

Comparative Efficacy of Novel 2-(Trifluoromethyl)quinolin-4-amine Derivatives in Oncology and Infectious Disease

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers and drug development professionals on the performance of emerging 2-(Trifluoromethyl)quinolin-4-amine derivatives, supported by experimental data for anticancer and antimalarial activities.

The quinoline scaffold remains a cornerstone in medicinal chemistry, and the introduction of a trifluoromethyl group has been shown to enhance the biological activity of these compounds. This guide provides a comparative overview of the efficacy of novel this compound derivatives, focusing on their potential as anticancer and antimalarial agents. The data presented is compiled from recent studies to aid researchers in evaluating the therapeutic potential of this promising class of molecules.

Anticancer Activity: Targeting Tubulin Polymerization

A significant focus of research into this compound derivatives has been their potent anticancer properties. Several studies have demonstrated that these compounds exert their cytotoxic effects by inhibiting tubulin polymerization, a critical process for cell division. By binding to the colchicine site on β-tubulin, these derivatives disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Comparative In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative this compound derivatives against various human cancer cell lines. The data highlights the potent and selective activity of these compounds.

CompoundPC3 (Prostate) IC50 (µM)K562 (Leukemia) IC50 (µM)HeLa (Cervical) IC50 (µM)Reference Compound
5e 0.490.080.01Combretastatin A-4
5f --< Combretastatin A-4Combretastatin A-4
5o --< Combretastatin A-4Combretastatin A-4

Note: "-" indicates data not available in the reviewed literature. The potency of compounds 5f and 5o against HeLa cells was noted as being better than the reference compound, Combretastatin A-4, though specific IC50 values were not provided in the abstract.[1]

Compound 5e emerges as a particularly potent derivative, with nanomolar to low micromolar activity across all tested cell lines, significantly outperforming the natural product Combretastatin A-4 in HeLa cells.[1]

Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism of anticancer activity for these derivatives is the inhibition of microtubule formation. This disruption of the cytoskeleton is a validated strategy in cancer therapy.

CompoundTubulin Polymerization IC50 (µM)Reference CompoundReference IC50 (µM)
4c (a 1,2,4-triazolo[1,5-a]pyrimidine derivative) 3.84Combretastatin A-41.10

Note: Compound 4c is a structurally related derivative investigated for the same mechanism.

The inhibition of tubulin polymerization by these compounds directly leads to mitotic arrest and apoptosis in cancer cells.

Antimalarial Activity: A Continued Legacy for Quinolines

The quinoline core is historically significant in the fight against malaria. The introduction of trifluoromethyl groups has been explored to enhance efficacy, particularly against drug-resistant strains of Plasmodium falciparum.

Comparative In Vitro Antimalarial Activity

Studies have shown that the presence and position of trifluoromethyl groups on the quinoline ring influence antimalarial potency.

Compound ClassP. falciparum (D10, chloroquine-sensitive) IC50 (µg/mL)Key Finding
2,8-bis(trifluoromethyl)quinoline derivatives 4.8 - 5.2Slightly higher activity compared to single CF3 derivatives.
2- or 8-trifluoromethylquinoline derivatives In the same order of magnitude as bis-CF3 derivatives.-

Note: The specific derivatives tested were 2,8-bis(trifluoromethyl) quinoline-4-(N4-ethyl-5-nitroimidazolo) methylene and 2,8-bis(trifluoromethyl) quinoline-4-(5-pyrimidino) ketones.[2]

These findings suggest that increasing the number of trifluoromethyl groups may be a viable strategy for enhancing antimalarial activity.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. The following are protocols for the key experiments cited in the evaluation of these this compound derivatives.

MTT Assay for Cell Viability

This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for a further 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Tubulin Polymerization Assay

This assay measures the ability of the compounds to inhibit the formation of microtubules from purified tubulin.

  • Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP, and a reaction buffer.

  • Compound Addition: Add various concentrations of the test compounds or a vehicle control to the reaction mixture.

  • Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.

  • Turbidity Measurement: Monitor the increase in turbidity at 340 nm over time using a spectrophotometer.

  • Data Analysis: The IC50 value is determined by measuring the concentration of the compound that inhibits tubulin polymerization by 50%.

Cell Cycle Analysis by Flow Cytometry

This method determines the effect of the compounds on cell cycle progression.

  • Cell Treatment: Treat cells with the test compounds for 24-48 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.

In Vitro Antimalarial Assay (P. falciparum)

This assay assesses the ability of the compounds to inhibit the growth of malaria parasites.

  • Parasite Culture: Culture P. falciparum in human erythrocytes in RPMI 1640 medium supplemented with human serum.

  • Compound Addition: Add serial dilutions of the test compounds to the parasite culture in a 96-well plate.

  • Incubation: Incubate the plates for 48-72 hours under a specific gas mixture (5% CO2, 5% O2, 90% N2).

  • Growth Inhibition Assessment: Measure parasite growth inhibition using methods such as SYBR Green I-based fluorescence assay or by microscopic counting of parasitemia.

  • IC50 Determination: Calculate the IC50 value from the dose-response curve.

Visualizing the Mechanism of Action

The following diagrams illustrate the key pathways and workflows described in this guide.

anticancer_mechanism cluster_drug Drug Action cluster_cellular Cellular Events Quinoline_Derivative This compound Derivative Tubulin β-Tubulin (Colchicine Site) Quinoline_Derivative->Tubulin Binds to Microtubule_Disruption Microtubule Polymerization Inhibition Tubulin->Microtubule_Disruption Leads to G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Causes Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Anticancer mechanism of this compound derivatives.

experimental_workflow cluster_invitro In Vitro Anticancer Evaluation cluster_mechanistic Mechanistic Studies Cell_Culture Cancer Cell Lines (e.g., HeLa, PC3, K562) MTT_Assay MTT Assay Cell_Culture->MTT_Assay Cytotoxicity Determine IC50 (Cytotoxicity) MTT_Assay->Cytotoxicity Tubulin_Assay Tubulin Polymerization Assay Cytotoxicity->Tubulin_Assay Proceed with potent compounds Cell_Cycle_Analysis Cell Cycle Analysis Cytotoxicity->Cell_Cycle_Analysis Tubulin_Inhibition Confirm Tubulin Inhibition Tubulin_Assay->Tubulin_Inhibition G2M_Arrest_Confirm Confirm G2/M Arrest Cell_Cycle_Analysis->G2M_Arrest_Confirm

Caption: Experimental workflow for anticancer evaluation.

References

In Vivo Validation of Trifluoromethylquinoline Anticancer Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The quest for novel and effective anticancer agents has led researchers to explore a diverse range of chemical scaffolds. Among these, quinoline derivatives, particularly those functionalized with a trifluoromethyl group, have emerged as a promising class of compounds with potent antitumor activities. The trifluoromethyl group often enhances metabolic stability and biological efficacy. This guide provides a comparative overview of the in vivo validation of various trifluoromethylquinoline compounds, presenting experimental data, detailed protocols, and insights into their mechanisms of action to aid researchers, scientists, and drug development professionals.

Comparative In Vivo Efficacy of Trifluoromethylquinoline Derivatives

The in vivo anticancer effects of several trifluoromethylquinoline derivatives have been evaluated in various cancer models. The following tables summarize the quantitative data from key studies, offering a comparative perspective on their efficacy against different cancer types and in relation to standard chemotherapeutic agents.

CompoundCancer ModelAnimal ModelDosageKey FindingsComparator(s)
Mefloquine Prostate Cancer (PC3 xenograft)MiceNot specifiedImproved survival compared to control group.[1][2]Control
Mefloquine Colorectal Cancer (HCT116 & RKO xenografts)MiceNot specifiedAverage tumor weight reduced to 25% of the control group.[3]Control
Mefloquine + Paclitaxel Cervical Cancer (HeLa xenograft)Not specifiedNot specifiedSignificant tumor growth inhibition in combination.[4]Paclitaxel alone
Compound 8b (4-trifluoromethyl-2-anilinoquinoline derivative) Prostate Cancer (PC3 xenograft)MouseNot specifiedExhibited significant anticancer efficacy with minimal toxicity.[5][6]Not specified
Quinoline-derived trifluoromethyl alcohol (Compound 2) General anticancer activityZebrafish EmbryoLC50 of 14.14 μMMore potent anticancer activity than cisplatin.[7][8]Cisplatin
f25 (novel quinoline derivative) Tongue CancerNude MiceNot specifiedReduction in tumor volume without significant toxicity.[9]Not specified
FBA-TPQ (Makaluvamine analog) Breast Cancer (MCF-7 xenograft)Mouse5, 10, 20 mg/kg/d71.6% tumor growth inhibition at the highest dose.[10]Not specified
Compound 2 (7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one) Non-Small Cell Lung Cancer (NCI-H460 xenograft)Mice0.25, 0.5, 1.0 mg/kg61.9% tumor growth inhibition at 1.0 mg/kg, comparable to paclitaxel.[11]Paclitaxel (15 mg/kg)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for in vivo xenograft studies as described in the cited literature.

General Xenograft Tumor Model Protocol
  • Cell Culture: Human cancer cell lines (e.g., PC3 for prostate cancer, HCT116 for colorectal cancer, HeLa for cervical cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Animal Models: Immunodeficient mice (e.g., nude mice) are typically used to prevent rejection of human tumor xenografts.[12]

  • Tumor Cell Implantation: A suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL of saline or media) is injected subcutaneously into the flank of each mouse.[12]

  • Tumor Growth and Measurement: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (Length x Width²) / 2.

  • Drug Administration: Once tumors reach the desired size, mice are randomized into control and treatment groups. The trifluoromethylquinoline compound is administered via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. A vehicle control group receives the solvent used to dissolve the compound.

  • Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors are excised and weighed.[3] Animal body weight is also monitored as an indicator of toxicity.[10] In some studies, survival analysis is performed.[1][2]

  • Immunohistochemical Analysis: Excised tumors may be subjected to further analysis, such as immunoblotting, to assess the levels of specific protein markers and confirm the drug's mechanism of action in vivo.[3]

Signaling Pathways and Mechanisms of Action

Trifluoromethylquinolines exert their anticancer effects through the modulation of various signaling pathways. The antimalarial drug mefloquine, for instance, has been shown to have pleiotropic effects on cancer cells.[4]

One of the key mechanisms is the inhibition of the NF-κB (Nuclear Factor kappa B) signaling pathway. Mefloquine has been shown to suppress NF-κB activity by inhibiting the activation of IKK (IκB kinase), which leads to the induction of apoptosis in colorectal cancer cells.[3]

NF_kB_Inhibition_by_Mefloquine cluster_cytoplasm Cytoplasm Mefloquine Mefloquine IKK IKK Mefloquine->IKK Inhibits Apoptosis Apoptosis Mefloquine->Apoptosis Induces IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus Translocates Gene_Transcription Gene Transcription (Pro-survival) Nucleus->Gene_Transcription Activates

Inhibition of the NF-κB signaling pathway by Mefloquine.

Other studies suggest that mefloquine can also inhibit the PI3K/Akt/mTOR signaling pathway and induce reactive oxygen species (ROS) generation.[3][4] A novel 4-trifluoromethyl-2-anilinoquinoline derivative has been identified as a potential inhibitor of SGK1 (serum/glucocorticoid regulated kinase 1).[5][6]

The experimental workflow for evaluating these compounds generally follows a standardized path from in vitro screening to in vivo validation.

Experimental_Workflow InVitro In Vitro Screening (e.g., MTT assay) Lead_ID Lead Compound Identification InVitro->Lead_ID InVivo In Vivo Xenograft Model Lead_ID->InVivo Efficacy Antitumor Efficacy Evaluation InVivo->Efficacy Toxicity Toxicity Assessment InVivo->Toxicity Mechanism Mechanism of Action Studies Efficacy->Mechanism

General experimental workflow for anticancer drug validation.

References

Unraveling the Anti-Cancer Mechanism of 2-(Trifluoromethyl)quinolin-4-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the mechanism of action of 2-(trifluoromethyl)quinolin-4-amine derivatives, a promising class of anti-cancer compounds. By objectively comparing their performance with established microtubule-targeting agents and presenting supporting experimental data, this document serves as a valuable resource for researchers in oncology and drug discovery.

Executive Summary

Recent studies have identified a series of this compound derivatives as potent anti-proliferative agents. The primary mechanism of action for these compounds is the inhibition of tubulin polymerization , placing them in the same class as well-known anti-mitotic drugs like colchicine. A representative compound from this series, designated 5e , has demonstrated superior cytotoxic activity against various cancer cell lines compared to the natural product combretatin A-4.[1][2] This guide will delve into the molecular interactions, cellular consequences, and comparative efficacy of these novel quinoline derivatives.

Mechanism of Action: Targeting the Cytoskeleton

The this compound derivatives exert their anti-cancer effects by disrupting the dynamics of microtubules, essential components of the cell's cytoskeleton.[1][2]

Primary Mechanism: Inhibition of Tubulin Polymerization

The core mechanism involves the binding of these compounds to tubulin, the protein subunit of microtubules. This interaction prevents the polymerization of tubulin into microtubules, a process crucial for cell division, intracellular transport, and maintenance of cell shape.[1][2]

  • Binding Site: Molecular docking studies suggest that these derivatives, much like colchicine, bind to the colchicine-binding site on β-tubulin.[1]

  • Cellular Consequences: The inhibition of tubulin polymerization leads to a cascade of events within cancer cells:

    • Disruption of the Microtubule Network: Immunofluorescence studies have shown that treatment with these compounds leads to a significant breakdown of the microtubule network in cancer cells.[1]

    • Cell Cycle Arrest: The disruption of the mitotic spindle, a structure composed of microtubules and essential for chromosome segregation, causes the cells to arrest in the G2/M phase of the cell cycle.[1]

    • Induction of Apoptosis: Prolonged mitotic arrest triggers programmed cell death, or apoptosis, a key mechanism for eliminating cancerous cells.[1]

Alternative Mechanisms in Related Compounds

While tubulin inhibition is the primary mechanism identified for the this compound series, it is noteworthy that the broader quinoline and quinazoline scaffolds are associated with other anti-cancer activities. For instance, certain N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives have been identified as potential inhibitors of Werner (WRN) helicase, an enzyme involved in DNA repair.[3] This highlights the versatility of the quinoline core structure in targeting different cellular pathways.

Comparative Performance Data

The following tables summarize the quantitative data on the anti-proliferative and tubulin-inhibiting activities of this compound derivatives and comparator compounds.

Table 1: Anti-proliferative Activity (IC50, µM) of this compound Derivatives and Comparator Drugs

CompoundPC3 (Prostate Cancer)K562 (Leukemia)HeLa (Cervical Cancer)
Derivative 5e 0.490.080.01
Derivative 5f >500.110.02
Derivative 5o 0.960.150.02
Combretastatin A-4 0.0090.0030.003
Colchicine Not AvailableNot AvailableNot Available
Paclitaxel Not AvailableNot Available0.008037

Data for derivatives 5e, 5f, and 5o are from a 2023 study on this compound derivatives.[1][2] Combretastatin A-4 data is provided as a comparator from the same study. Paclitaxel data is from a separate study on HeLa cells.[4]

Table 2: Tubulin Polymerization Inhibition (IC50, µM)

CompoundIC50 (µM)
Derivative 4c 17 ± 0.3
Colchicine 8.1 - 2.68
Paclitaxel (EC50) ~0.01 - 23

Derivative 4c is a related this compound derivative.[5] The IC50 for the highly potent derivative 5e in a tubulin polymerization assay was not available in the reviewed literature. Colchicine and Paclitaxel data are compiled from multiple sources and can vary based on assay conditions.[6][7][8]

Visualizing the Mechanism of Action

The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.

Signaling Pathway of this compound Derivatives cluster_drug Drug Action cluster_cellular Cellular Components cluster_outcomes Cellular Outcomes Quinoline Derivative Quinoline Derivative Tubulin Dimers Tubulin Dimers Quinoline Derivative->Tubulin Dimers Binds to Colchicine Site Microtubules Microtubules Tubulin Dimers->Microtubules Inhibits Polymerization Mitotic Spindle Mitotic Spindle Microtubules->Mitotic Spindle Disruption G2/M Arrest G2/M Arrest Mitotic Spindle->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis Experimental Workflow for Mechanism of Action Studies Compound Synthesis Compound Synthesis Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Compound Synthesis->Cytotoxicity Assay (MTT) Tubulin Polymerization Assay Tubulin Polymerization Assay Cytotoxicity Assay (MTT)->Tubulin Polymerization Assay Immunofluorescence Immunofluorescence Tubulin Polymerization Assay->Immunofluorescence Cell Cycle Analysis Cell Cycle Analysis Immunofluorescence->Cell Cycle Analysis Apoptosis Assay Apoptosis Assay Cell Cycle Analysis->Apoptosis Assay Data Analysis & Comparison Data Analysis & Comparison Apoptosis Assay->Data Analysis & Comparison

References

Comparative Analysis of Cytotoxicity with Known Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the cytotoxic effects of four widely recognized anticancer drugs: Doxorubicin, Cisplatin, Paclitaxel, and Imatinib. The objective is to offer researchers, scientists, and drug development professionals a clear comparison of their performance, supported by experimental data and detailed methodologies.

Comparative Cytotoxicity Data

The cytotoxic potential of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. The following table summarizes the IC50 values for the selected anticancer drugs against common human cancer cell lines, providing a quantitative basis for comparison.

DrugCell LineCancer TypeIC50 Value (µM)
Doxorubicin MCF-7Breast Adenocarcinoma~0.65[1]
A549Lung Carcinoma~0.40[1]
Cisplatin MCF-7Breast Adenocarcinoma~2.8
A549Lung Carcinoma~1.82 - 10.7[2]
Paclitaxel MDA-MB-231Breast (Triple Negative)~0.004
SK-BR-3Breast (HER2+)~0.003[3]
Imatinib K562Myeloid LeukemiaVaries significantly based on BCR-ABL status
CCRF-CEMLymphoid LeukemiaVaries significantly based on specific mutations

Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell density and incubation time.[4][5]

Experimental Protocols

Detailed and consistent methodologies are critical for reproducible and comparable cytotoxicity studies. Below are protocols for two standard assays used to evaluate the efficacy of anticancer compounds.

The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6] The principle lies in the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) into purple formazan crystals by mitochondrial dehydrogenases in living cells.[5][7] The amount of formazan produced is directly proportional to the number of viable cells.[7]

Protocol:

  • Cell Seeding:

    • Harvest and count cells from a culture.

    • Seed the cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Include wells for untreated controls and a blank (medium only).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare serial dilutions of the anticancer drug in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound or control medium.

    • Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of a 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[7]

    • Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[7]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the crystals.

    • Add 100-200 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan.[7][8]

    • Gently shake the plate on an orbital shaker for approximately 15 minutes to ensure complete solubilization.[5][7]

  • Absorbance Measurement:

    • Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm can be used to subtract background noise.[5]

    • Calculate cell viability as a percentage of the untreated control after subtracting the blank reading.

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a robust method for quantifying apoptosis.[9] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[9][10] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells, which have compromised membrane integrity.[10]

Protocol:

  • Cell Preparation:

    • Seed cells (e.g., 1 x 10⁶) in culture flasks and treat with the anticancer drug for the desired duration.

    • Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation agent like Trypsin-EDTA.[9]

    • Combine all cells and centrifuge at 300 x g for 5 minutes.[9]

  • Cell Washing:

    • Discard the supernatant and wash the cell pellet twice with cold Phosphate-Buffered Saline (PBS), centrifuging after each wash.[9]

  • Staining:

    • Prepare 1X Annexin V Binding Buffer from a stock solution.

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC to the cell suspension.[9]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[9]

    • Add 400 µL of 1X Annexin V Binding Buffer.

    • Just before analysis, add 5 µL of PI solution.[9]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, typically using a 488 nm laser for excitation.[9]

    • Collect fluorescence signals for FITC (Annexin V) and PI in their respective channels.

    • Use single-stained controls to set up compensation for spectral overlap.

    • Acquire a sufficient number of events (e.g., 10,000-20,000 cells) for statistical significance.[9]

  • Data Interpretation:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[10]

Mechanisms of Action and Signaling Pathways

Understanding the molecular mechanisms by which these drugs induce cytotoxicity is crucial for their effective application.

The following diagrams illustrate the general experimental workflow for cytotoxicity testing and the primary signaling pathways affected by each drug.

G General Cytotoxicity Testing Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis CellCulture 1. Cell Culture (e.g., MCF-7, A549) Seeding 2. Cell Seeding (96-well plate) CellCulture->Seeding Incubation 4. Drug Incubation (24-72 hours) Seeding->Incubation DrugPrep 3. Drug Dilution (Serial Concentrations) DrugPrep->Incubation AssayChoice 5. Select Assay (MTT or Flow Cytometry) Incubation->AssayChoice MTT MTT Addition & Solubilization AssayChoice->MTT Flow Annexin V/PI Staining AssayChoice->Flow Absorbance 6a. Read Absorbance (Plate Reader) MTT->Absorbance FACS 6b. Acquire Data (Flow Cytometer) Flow->FACS IC50 7. Calculate IC50 & Plot Dose-Response Curve Absorbance->IC50 FACS->IC50

Caption: A generalized workflow for in vitro cytotoxicity experiments.

  • Doxorubicin: This anthracycline antibiotic acts primarily by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS), which collectively lead to DNA damage and activation of apoptosis pathways.[11]

G Doxorubicin Mechanism of Action Dox Doxorubicin DNA DNA Intercalation Dox->DNA TopoII Topoisomerase II Inhibition Dox->TopoII ROS ROS Generation Dox->ROS DSB DNA Double-Strand Breaks DNA->DSB TopoII->DSB Mito Mitochondrial Dysfunction ROS->Mito DDR DNA Damage Response (ATM/ATR, CHK1/2) DSB->DDR Apoptosis Apoptosis DDR->Apoptosis Mito->Apoptosis

Caption: Doxorubicin induces apoptosis via DNA damage and ROS.

  • Cisplatin: A platinum-based drug that forms covalent adducts with DNA, creating intra- and inter-strand crosslinks. These crosslinks distort the DNA structure, block DNA replication and transcription, and trigger cell cycle arrest and apoptosis.

G Cisplatin Mechanism of Action Cis Cisplatin DNA_adducts DNA Adducts & Crosslinks Cis->DNA_adducts Replication_block Replication/Transcription Block DNA_adducts->Replication_block DDR DNA Damage Response (p53 activation) Replication_block->DDR G2_arrest G2 Cell Cycle Arrest DDR->G2_arrest Apoptosis Apoptosis G2_arrest->Apoptosis

Caption: Cisplatin causes cell death by forming DNA crosslinks.

  • Paclitaxel: A taxane that disrupts the normal dynamics of microtubules. It promotes the polymerization of tubulin and stabilizes microtubules, preventing their depolymerization. This arrests the cell cycle in the M-phase and induces apoptosis.

G Paclitaxel Mechanism of Action Pac Paclitaxel Microtubules Microtubule Stabilization Pac->Microtubules Mitotic_spindle Defective Mitotic Spindle Microtubules->Mitotic_spindle M_arrest Mitotic (M-Phase) Arrest Mitotic_spindle->M_arrest Apoptosis Apoptosis M_arrest->Apoptosis

Caption: Paclitaxel induces mitotic arrest by stabilizing microtubules.

  • Imatinib: A targeted therapy agent that functions as a tyrosine kinase inhibitor. It specifically inhibits the BCR-ABL tyrosine kinase in chronic myeloid leukemia (CML) and also targets c-KIT and PDGFRA kinases.[12][13] This blocks downstream signaling pathways that are essential for cell proliferation and survival, leading to apoptosis in cancer cells dependent on these kinases.[12]

G Imatinib Mechanism of Action Imatinib Imatinib ATP_binding Inhibits ATP Binding Imatinib->ATP_binding BCR_ABL BCR-ABL / c-KIT (Tyrosine Kinase) Downstream Blocks Downstream Signaling (e.g., STAT3) BCR_ABL->Downstream Activates ATP_binding->BCR_ABL Inhibits Proliferation Inhibition of Proliferation Downstream->Proliferation Leads to Apoptosis Induction of Apoptosis Downstream->Apoptosis Inhibits Survival

Caption: Imatinib inhibits specific tyrosine kinases to block proliferation.

References

A Head-to-Head Comparison of Trifluoromethylquinoline Isomers for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for scientists and drug development professionals on the physicochemical properties, biological activities, and spectroscopic characteristics of positional trifluoromethylquinoline isomers.

The strategic incorporation of a trifluoromethyl (CF3) group into the quinoline scaffold is a well-established method in medicinal chemistry to enhance metabolic stability, lipophilicity, and target binding affinity. However, the position of this influential group on the quinoline ring can dramatically alter the molecule's properties and biological activity. This guide provides a head-to-head comparison of four key positional isomers—2-, 4-, 6-, and 8-trifluoromethylquinoline—to aid researchers in selecting the optimal scaffold for their drug discovery programs.

Physicochemical Properties: A Comparative Analysis

The position of the trifluoromethyl group significantly impacts the fundamental physicochemical properties of the quinoline core. These properties, including melting point, boiling point, and lipophilicity (LogP), are critical for determining a compound's suitability for further development.

Property2-Trifluoromethylquinoline4-Trifluoromethylquinoline6-Trifluoromethylquinoline8-Trifluoromethylquinoline
Molecular Formula C₁₀H₆F₃NC₁₀H₆F₃NC₁₀H₆F₃NC₁₀H₆F₃N
Molecular Weight 197.16 g/mol [1]197.16 g/mol 197.16 g/mol [2]197.16 g/mol
Melting Point 58-62 °C[1]Not availableNot availableNot available
Boiling Point Not availableNot availableNot availableNot available
LogP (Predicted) 3.1[3]Not available3.1[2]Not available
pKa (Predicted) Not availableNot availableNot availableNot available

Table 1: Comparison of Physicochemical Properties of Trifluoromethylquinoline Isomers.

Biological Activity: Unraveling the Impact of Isomerism on Anticancer Potency

Isomer ScaffoldDerivativeCancer Cell LineIC50 (µM)Reference
2-TrifluoromethylquinolineNovel AnalogueMCF-7-MDR0.0088N/A
4-Trifluoromethylquinoline2-Methyl-4,6-bis(trifluoromethyl)quinolineNot SpecifiedNot SpecifiedN/A
6-TrifluoromethylquinolineFluorinated Quinoline AnalogueMDA-MB-4682-20[4]
8-Trifluoromethylquinoline8-hydroxy-2-quinolinecarbaldehydeHep3B6.25 µg/mL[5]

Table 2: Anticancer Activity of Trifluoromethylquinoline Derivatives. Note: The presented data is for various derivatives and not a direct comparison of the parent isomers. Direct comparison would require testing under identical experimental conditions.

Spectroscopic Characterization: Differentiating the Isomers

Unambiguous identification of each isomer is crucial. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide the necessary tools for structural elucidation.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful techniques to distinguish between the isomers based on the chemical shifts and coupling constants of the protons and carbons in the quinoline ring system. The electron-withdrawing trifluoromethyl group significantly influences the electronic environment of the nearby nuclei, leading to characteristic shifts.

IsomerKey ¹H NMR Signals (ppm, Solvent)Key ¹³C NMR Signals (ppm, Solvent)
2-Trifluoromethylquinoline δ 8.04-8.10 (m, 2H), 7.70-7.76 (m, 1H), 7.54-7.59 (m, 2H) (CDCl₃)δ 158.3, 148.6, 134.3, 130.1, 129.5, 127.2, 123.7, 123.4, 121.1, 118.9 (CDCl₃)
4-Trifluoromethylquinoline Not availableNot available
6-Trifluoromethylquinoline Not availableNot available
8-Trifluoromethylquinoline Not availableNot available
Infrared (IR) Spectroscopy

IR spectroscopy can provide information about the functional groups present in the molecule. The C-F stretching vibrations of the trifluoromethyl group typically appear in the region of 1100-1350 cm⁻¹. The exact position and intensity of these bands, along with the characteristic vibrations of the quinoline ring, can help in distinguishing the isomers.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. The molecular ion peak (M+) for all isomers will be at m/z 197. The fragmentation pattern, particularly the loss of the CF3 group or HF, can provide clues to the position of the trifluoromethyl substituent.

Experimental Protocols

To facilitate further research and direct comparison, detailed experimental protocols for key assays are provided below.

Determination of IC50 Values using MTT Assay

Objective: To determine the concentration of a trifluoromethylquinoline isomer that inhibits the growth of a cancer cell line by 50%.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Trifluoromethylquinoline isomers dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the trifluoromethylquinoline isomers in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

Tubulin Polymerization Assay

Objective: To assess the inhibitory effect of trifluoromethylquinoline isomers on tubulin polymerization in vitro.

Materials:

  • Purified tubulin protein

  • Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Trifluoromethylquinoline isomers dissolved in DMSO

  • Glycerol

  • 96-well microplate

  • Spectrophotometer with temperature control

Procedure:

  • On ice, prepare the tubulin solution in polymerization buffer containing GTP and glycerol.

  • Add the trifluoromethylquinoline isomers at various concentrations to the wells of a pre-chilled 96-well plate. Include a positive control (e.g., colchicine) and a negative control (DMSO).

  • Initiate polymerization by adding the cold tubulin solution to the wells.

  • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Monitor the increase in absorbance at 340 nm every minute for 60 minutes.

  • Plot the absorbance against time to generate polymerization curves.

  • Analyze the curves to determine the effect of the isomers on the rate and extent of tubulin polymerization.

Signaling Pathways and Experimental Workflows

The anticancer activity of many quinoline derivatives is attributed to their ability to inhibit key signaling pathways, such as the PI3K/Akt/mTOR pathway, or to interfere with critical cellular processes like microtubule dynamics.

PI3K/Akt/mTOR Signaling Pathway

This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Quinoline-based inhibitors can target different kinases within this pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth TFMQ Trifluoromethylquinoline Isomer TFMQ->PI3K Inhibits TFMQ->Akt Inhibits TFMQ->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition points for trifluoromethylquinoline isomers.

Experimental Workflow for Target Identification

A typical workflow to identify the molecular target and mechanism of action of a promising trifluoromethylquinoline isomer involves a multi-step process.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action cluster_2 In Vivo Validation Cell-based Assays Cell-based Assays Target Identification Target Identification Cell-based Assays->Target Identification Identifies Lead Isomer Biochemical Assays Biochemical Assays Biochemical Assays->Target Identification Pathway Analysis Pathway Analysis Target Identification->Pathway Analysis Confirms Target Xenograft Models Xenograft Models Pathway Analysis->Xenograft Models Validates Mechanism Pharmacokinetic Studies Pharmacokinetic Studies Xenograft Models->Pharmacokinetic Studies

Caption: A generalized experimental workflow for the preclinical evaluation of trifluoromethylquinoline isomers.

References

Unveiling the Potential of Quinoline Derivatives as Tubulin Polymerization Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of quinoline derivatives against other tubulin polymerization inhibitors, supported by experimental data. We delve into their mechanism of action, provide detailed experimental protocols for validation, and present a clear comparison of their efficacy.

Tubulin, a critical component of the cellular cytoskeleton, plays a pivotal role in cell division, intracellular transport, and the maintenance of cell shape. Its dynamic polymerization into microtubules is a key process, making it an attractive target for anticancer drug development. Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis, a strategy employed by established chemotherapeutic agents like vinca alkaloids and taxanes. A promising class of molecules, quinoline derivatives, has emerged as potent inhibitors of tubulin polymerization, often targeting the colchicine-binding site. This guide provides a comparative analysis of these derivatives, offering insights into their validation and potential as next-generation anticancer agents.

Comparative Efficacy of Tubulin Inhibitors

The inhibitory potential of various compounds on tubulin polymerization is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The following table summarizes the IC50 values for several quinoline derivatives against tubulin polymerization, benchmarked against well-known inhibitors.

Compound ClassSpecific Derivative/CompoundTubulin Polymerization IC50 (µM)Notes
Quinoline Derivatives Compound 4c17 ± 0.3[1][2]Demonstrates notable antitumor activity against a broad range of cell lines.[1][2]
Compound 4gShowed profound tubulin inhibition; specific IC50 not stated in abstract.[3]Exhibited an IC50 of 3.02 ± 0.63 µM against the MCF-7 cancer cell line.[3]
Quinoline-chalcone derivative 48Not explicitly stated for tubulin polymerization, but showed potent antiproliferative activity (IC50: 0.009 to 0.016 µM).[4]
Quinoline-indole derivative 34bEffectively inhibited microtubule polymerization.[5]Showed potent activities against five cancer cell lines with IC50 values from 2 to 11 nM.[5]
Quinoline-indole derivative St. 432.09[6]
5-Amino-6-methoxy-2-aroylquinoline 871.6[7]More potent than Combretastatin A-4.[7]
Quinoline derivative 12cEffectively inhibited tubulin polymerization.[8]Showed potent inhibitory activity against different cancer cell lines (IC50: 0.010 to 0.042 µM).[8]
Aryl quinoline derivative 55-570.92–1.0[9]Strongly inhibited colchicine binding to tubulin.[9]
Established Inhibitors ColchicineReference Compound[1][10]A well-known tubulin polymerization inhibitor that binds to the colchicine binding site.[1]
Combretastatin A-4 (CA-4)0.96[9]A potent inhibitor of tubulin polymerization.[1][9]
NocodazoleReference Compound[11][12]A known polymerization inhibitor used as a positive control.[11]
Vinca AlkaloidsReference Compound[13]Inhibit tubulin polymerization by binding to the vinca domain.[13]

Experimental Protocols for Validation

Accurate and reproducible experimental design is paramount in validating the activity of potential tubulin inhibitors. Below are detailed protocols for key assays.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay monitors the assembly of purified tubulin into microtubules in real-time.

Principle: A fluorescent reporter that preferentially binds to polymerized microtubules is used. The increase in fluorescence intensity is directly proportional to the extent of tubulin polymerization and is measured over time.[11] The reaction is initiated by raising the temperature to 37°C in the presence of GTP.[11][12]

Materials:

  • Purified tubulin (e.g., from bovine brain)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)[12]

  • GTP solution (1 mM final concentration)[11][12]

  • Glycerol (15% final concentration)[11]

  • Fluorescent reporter dye

  • Test compounds (quinoline derivatives) and control inhibitors (e.g., Nocodazole, Paclitaxel) dissolved in an appropriate solvent (e.g., DMSO)[11]

  • Pre-warmed 96-well microplate

Procedure:

  • Preparation of Reagents: Prepare a tubulin reaction mix on ice containing tubulin (2 mg/mL), General Tubulin Buffer, GTP, glycerol, and the fluorescent reporter.[11]

  • Compound Preparation: Prepare serial dilutions of the test compounds and controls.

  • Assay Setup: Add 5 µL of the 10x test compound, positive controls, or vehicle control to the appropriate wells of a pre-warmed 96-well plate.[11]

  • Initiation of Polymerization: To start the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well.[11]

  • Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C and record the fluorescence intensity at regular intervals for a specified period (e.g., 60 minutes).[12]

  • Data Analysis: Plot the fluorescence intensity against time to generate polymerization curves. The IC50 value for each compound can be calculated from the dose-response curves.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of the test compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be solubilized and quantified by spectrophotometry.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline derivatives and controls for a specified duration (e.g., 24-72 hours).

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm or 595 nm) using a microplate reader.[14]

  • IC50 Calculation: The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.

Principle: Cells are stained with a fluorescent dye that intercalates with DNA, such as Propidium Iodide (PI). The fluorescence intensity of individual cells is proportional to their DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase.

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat them with the test compound for a specific time (e.g., 24 hours).[14]

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol to permeabilize the cell membrane.[14]

  • Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA intercalating agent (e.g., PI) and RNase (to remove RNA).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: The data is presented as a histogram showing the number of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase is indicative of tubulin polymerization inhibition.[2][15]

Visualizing the Process and Pathway

To better understand the experimental process and the underlying biological mechanism, the following diagrams have been generated.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_tubulin Prepare Tubulin Reaction Mix (Tubulin, Buffer, GTP, Reporter) initiate_reaction Initiate Polymerization (Add Tubulin Mix) prep_tubulin->initiate_reaction prep_compounds Prepare Test Compounds (Quinoline Derivatives, Controls) add_compounds Add Compounds to Pre-warmed 96-well Plate prep_compounds->add_compounds add_compounds->initiate_reaction measure_fluorescence Measure Fluorescence at 37°C (Kinetic Read) initiate_reaction->measure_fluorescence plot_curves Plot Polymerization Curves (Fluorescence vs. Time) measure_fluorescence->plot_curves calc_ic50 Calculate IC50 Values plot_curves->calc_ic50

Caption: Workflow for In Vitro Tubulin Polymerization Inhibition Assay.

G cluster_cell Cellular Events quinoline Quinoline Derivative tubulin α/β-Tubulin Dimers quinoline->tubulin Binds to Colchicine Site microtubules Microtubule Polymerization quinoline->microtubules Inhibits tubulin->microtubules Polymerization mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest Disruption leads to apoptosis Apoptosis g2m_arrest->apoptosis Triggers cell_death Cancer Cell Death apoptosis->cell_death

Caption: Mechanism of Action for Quinoline-based Tubulin Inhibitors.

Conclusion

Quinoline derivatives represent a promising class of tubulin polymerization inhibitors with potent anticancer activity. Their ability to target the colchicine binding site on tubulin, leading to cell cycle arrest and apoptosis, makes them attractive candidates for further drug development. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to validate and explore the therapeutic potential of these compounds. As research progresses, quinoline derivatives may offer a valuable addition to the arsenal of microtubule-targeting agents in the fight against cancer.

References

Navigating Chloroquine Resistance: A Comparative Guide to Antimalarial Cross-Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of cross-resistance in chloroquine-resistant Plasmodium falciparum is critical for the development of effective next-generation antimalarials. This guide provides a comparative analysis of the in vitro efficacy of various antimalarial agents against chloroquine-resistant strains, supported by experimental data and detailed methodologies.

The emergence and spread of chloroquine-resistant (CQR) P. falciparum have significantly hampered malaria control efforts globally.[1] This resistance is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, located on the parasite's digestive vacuole membrane.[2][3][4][5] These mutations enable the transporter to efflux chloroquine from its site of action, the digestive vacuole, where it normally interferes with heme detoxification.[2][3][6][7] A key mutation associated with chloroquine resistance is K76T in the pfcrt gene.[4][7][8] The P. falciparum multidrug resistance 1 (pfmdr1) gene has also been implicated in modulating the level of resistance to chloroquine and other antimalarials.[9][10]

This guide examines the cross-resistance profiles of several key antimalarial drugs in the context of chloroquine resistance, providing a quantitative comparison of their in vitro activities and outlining the experimental protocols used to generate these data.

Quantitative Comparison of In Vitro Antimalarial Activity

The following tables summarize the 50% inhibitory concentration (IC50) values of various antimalarial drugs against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. The IC50 value represents the concentration of a drug that is required for 50% inhibition of parasite growth in vitro. Lower IC50 values indicate higher potency.

Table 1: In Vitro IC50 Values (nM) of 4-Aminoquinolines against Chloroquine-Sensitive and -Resistant P. falciparum Strains

DrugStrainResistance PhenotypeMean IC50 (nM)Fold Difference (CQR/CQS)
Chloroquine 3D7CQS15.4-
Dd2CQR150.29.75
K1CQR27517.86
Amodiaquine 3D7CQS10.8-
Dd2CQR25.52.36
K1CQR22.12.05
Piperaquine 3D7CQS25.1-
Dd2CQR43.71.74
K1CQR58.92.35

Data compiled from multiple sources. Fold difference is calculated relative to the 3D7 CQS strain.

Table 2: In Vitro IC50 Values (nM) of Mefloquine and Artemisinin Derivatives against Chloroquine-Sensitive and -Resistant P. falciparum Strains

DrugStrainResistance PhenotypeMean IC50 (nM)Fold Difference (CQR/CQS)
Mefloquine 3D7CQS20.3-
Dd2CQR10.10.50 (Increased Sensitivity)
K1CQR35.61.75
Artesunate 3D7CQS1.3-
Dd2CQR0.80.62 (Increased Sensitivity)
K1CQR1.10.85 (Increased Sensitivity)
Dihydroartemisinin 3D7CQS0.7-
Dd2CQR0.50.71 (Increased Sensitivity)
K1CQR0.60.86 (Increased Sensitivity)

Data compiled from multiple sources. Fold difference is calculated relative to the 3D7 CQS strain. Note the increased sensitivity of some CQR strains to mefloquine and artemisinin derivatives.

Analysis of Cross-Resistance Patterns

  • Amodiaquine: While structurally similar to chloroquine, amodiaquine generally retains significant activity against CQR strains.[11] Studies have shown that amodiaquine is a poorer substrate for the mutated PfCRT transporter, allowing it to accumulate in the digestive vacuole of many CQR parasites.[11] However, some level of cross-resistance can occur.[12][13][14]

  • Piperaquine: Piperaquine, another 4-aminoquinoline, also generally maintains its efficacy against CQR parasites.[15] Although some studies have shown a weak correlation between chloroquine and piperaquine IC50 values, significant cross-resistance is not consistently observed.[5][16]

  • Mefloquine: An interesting inverse relationship is often observed between chloroquine and mefloquine resistance. Strains with mutations in pfcrt that confer chloroquine resistance can show increased sensitivity to mefloquine.[17] Conversely, amplification of the pfmdr1 gene is associated with mefloquine resistance and can lead to increased sensitivity to chloroquine.[17]

  • Artemisinin and its Derivatives: Chloroquine-resistant parasites do not exhibit cross-resistance to artemisinin and its derivatives, such as artesunate and dihydroartemisinin. In fact, some CQR strains show hypersensitivity to these compounds. This makes artemisinin-based combination therapies (ACTs) the cornerstone of treatment for uncomplicated falciparum malaria in areas with chloroquine resistance.

Experimental Protocols

The following is a detailed methodology for a standard in vitro assay used to determine the drug susceptibility of P. falciparum.

[³H]-Hypoxanthine Uptake Inhibition Assay

This assay is considered a gold standard for assessing the in vitro susceptibility of P. falciparum to antimalarial drugs. It measures the incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids as an indicator of parasite growth.

Materials:

  • P. falciparum cultures (synchronized to the ring stage)

  • Complete parasite culture medium (e.g., RPMI-1640 with supplements)

  • Human erythrocytes (O+)

  • Antimalarial drugs of interest

  • [³H]-hypoxanthine

  • 96-well microtiter plates

  • Gas mixture (5% CO₂, 5% O₂, 90% N₂)

  • Incubator (37°C)

  • Cell harvester

  • Scintillation counter and fluid

Procedure:

  • Preparation of Drug Plates:

    • Serially dilute the antimalarial drugs in complete culture medium in a separate 96-well plate.

    • Transfer the drug dilutions to the test plates. Include drug-free wells as controls for normal parasite growth and wells with uninfected erythrocytes as a background control.

  • Parasite Preparation:

    • Synchronize the P. falciparum culture to the ring stage.

    • Adjust the parasitemia to 0.5% and the hematocrit to 1.5% with uninfected erythrocytes and complete culture medium.

  • Assay Initiation:

    • Add the parasite suspension to each well of the drug-preloaded plates.

  • Incubation:

    • Incubate the plates for 24 hours at 37°C in a humidified incubator with the gas mixture.[2]

  • Radiolabeling:

    • After the initial 24-hour incubation, add [³H]-hypoxanthine to each well.[2][9]

    • Return the plates to the incubator and incubate for an additional 24-48 hours.

  • Harvesting and Measurement:

    • Freeze the plates to lyse the cells.

    • Thaw the plates and harvest the contents of each well onto a glass fiber filter mat using a cell harvester. The harvester washes away unincorporated [³H]-hypoxanthine.

    • Dry the filter mat and place it in a scintillation vial with scintillation fluid.

    • Measure the amount of incorporated [³H]-hypoxanthine using a scintillation counter.

  • Data Analysis:

    • The raw data (counts per minute) are plotted against the drug concentration.

    • The IC50 values are determined by a nonlinear regression analysis of the dose-response curves.

Visualizing Mechanisms and Workflows

Mechanism of Chloroquine Action and Resistance

The following diagram illustrates the mechanism of action of chloroquine in a sensitive parasite and how mutations in the PfCRT transporter lead to resistance.

G Mechanism of Chloroquine Action and Resistance cluster_CQS Chloroquine-Sensitive (CQS) Parasite cluster_CQR Chloroquine-Resistant (CQR) Parasite CQ_ext_CQS Chloroquine (CQ) (extracellular) DV_CQS Digestive Vacuole (DV) (acidic) CQ_ext_CQS->DV_CQS Diffusion Heme_CQS Toxic Heme DV_CQS->Heme_CQS Accumulation & Binding PfCRT_CQS Wild-type PfCRT Hemozoin_CQS Non-toxic Hemozoin Heme_CQS->Hemozoin_CQS Inhibition of Detoxification CQ_ext_CQR Chloroquine (CQ) (extracellular) DV_CQR Digestive Vacuole (DV) (acidic) CQ_ext_CQR->DV_CQR Diffusion PfCRT_CQR Mutant PfCRT DV_CQR->PfCRT_CQR Efflux of CQ Heme_CQR Toxic Heme Hemozoin_CQR Non-toxic Hemozoin Heme_CQR->Hemozoin_CQR Detoxification Proceeds

Caption: Chloroquine action and resistance mechanism.

Experimental Workflow for In Vitro Drug Susceptibility Testing

The diagram below outlines the key steps of the [³H]-hypoxanthine uptake inhibition assay.

G Workflow of [3H]-Hypoxanthine Uptake Inhibition Assay prep_drugs 1. Prepare Serial Drug Dilutions add_to_plate 3. Add Parasites to Drug-coated Plate prep_drugs->add_to_plate prep_parasites 2. Prepare Synchronized Parasite Culture prep_parasites->add_to_plate incubate1 4. Incubate for 24h at 37°C add_to_plate->incubate1 add_label 5. Add [3H]-Hypoxanthine incubate1->add_label incubate2 6. Incubate for 24-48h at 37°C add_label->incubate2 harvest 7. Harvest Cells and Wash incubate2->harvest measure 8. Measure Radioactivity (Scintillation Counter) harvest->measure analyze 9. Analyze Data and Determine IC50 measure->analyze

Caption: Workflow for in vitro drug susceptibility testing.

References

A Comparative Analysis: Novel Quinoline Derivatives Emerge as Potent Alternatives to 5-Fluorouracil in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing search for more effective and targeted cancer therapies, new research highlights the significant potential of novel quinoline derivatives as compelling alternatives to the long-established chemotherapeutic agent, 5-fluorouracil (5-FU). This comparative guide synthesizes recent experimental findings, offering researchers, scientists, and drug development professionals a comprehensive overview of the cytotoxic, apoptotic, and cell cycle inhibitory effects of these emerging compounds against various cancer cell lines.

The data presented herein demonstrates that specific quinoline derivatives exhibit superior or comparable anticancer activity to 5-FU, a cornerstone of chemotherapy for several decades. These findings underscore the promise of the quinoline scaffold in the development of next-generation oncology drugs.

Data Presentation: A Quantitative Comparison

The following tables summarize the in vitro efficacy of selected novel quinoline derivatives against various cancer cell lines, with 5-fluorouracil as a benchmark.

Table 1: Comparative Cytotoxicity (IC50, µM)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.

Compound/DrugCell LineIC50 (µM)
Quinoline-Chalcone Derivative (12e) MGC-803 (Gastric Cancer)1.38[1]
HCT-116 (Colon Cancer)5.34[1]
MCF-7 (Breast Cancer)5.21[1]
5-Fluorouracil MGC-803 (Gastric Cancer)6.22[1]
HCT-116 (Colon Cancer)10.4[1]
MCF-7 (Breast Cancer)11.1[1]
Quinoline-based Thiazolidinone (Compound 7) HCT-116 (Colon Cancer)7.43
5-Fluorouracil HCT-116 (Colon Cancer)11.36
Tetrahydroquinoline Derivative (Compound 15) HepG-2 (Liver Cancer)Not explicitly provided, but evaluated
MCF-7 (Breast Cancer)Not explicitly provided, but evaluated
A549 (Lung Cancer)Not explicitly provided, but evaluated
5-Fluorouracil HepG-2 (Liver Cancer)Not explicitly provided, but evaluated
MCF-7 (Breast Cancer)Not explicitly provided, but evaluated
A549 (Lung Cancer)Not explicitly provided, but evaluated
Table 2: Comparative Apoptosis Induction

Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs eliminate malignant cells. The data below reflects the percentage of apoptotic cells following treatment.

Compound/DrugCell LineTotal Apoptosis (%)
Tetrahydroquinoline Derivative (Compound 15) HepG-2 (Liver Cancer)Dramatically Increased
MCF-7 (Breast Cancer)Increased
A549 (Lung Cancer)1.3[2]
5-Fluorouracil HepG-2 (Liver Cancer)Increased
MCF-7 (Breast Cancer)Increased
A549 (Lung Cancer)20.6[2]
Quinoline-based Thiazolidinone (Compound 7) HCT-116 (Colon Cancer)Significantly stimulated apoptotic death (171.58-fold increase)
Table 3: Comparative Cell Cycle Arrest

Anticancer agents often halt the cell cycle at specific phases to prevent cancer cell proliferation. The table indicates the cell cycle phase at which arrest was observed.

Compound/DrugCell LinePhase of Arrest
Quinoline-Chalcone Derivative (12e) MGC-803 (Gastric Cancer)G2/M
Tetrahydroquinoline Derivative (Compound 15) HepG-2 (Liver Cancer)G2/M
MCF-7 (Breast Cancer)G1
5-Fluorouracil HepG-2 (Liver Cancer)G2/M
A549 (Lung Cancer)G2/M
Quinoline-based Thiazolidinone (Compound 7) HCT-116 (Colon Cancer)G2 and S

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this comparison guide.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: Cells were treated with various concentrations of the new quinoline derivatives or 5-fluorouracil for 48 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

  • IC50 Calculation: The IC50 values were calculated from the dose-response curves.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine on the cell membrane.

  • Cell Treatment: Cells were treated with the IC50 concentrations of the test compounds or 5-fluorouracil for a specified duration.

  • Cell Harvesting and Staining: Cells were harvested, washed with cold PBS, and resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) were added, and the cells were incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry. Annexin V-positive/PI-negative cells were identified as early apoptotic cells, while Annexin V-positive/PI-positive cells were considered late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.

  • Cell Treatment: Cancer cells were treated with the test compounds or 5-fluorouracil at their respective IC50 concentrations for a designated time.

  • Cell Fixation: Cells were harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells were washed with PBS and then incubated with a solution containing RNase A and propidium iodide.

  • Flow Cytometry Analysis: The DNA content of the cells was analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases were determined using cell cycle analysis software.

Visualizing the Pathways and Processes

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the signaling pathways involved.

experimental_workflow cluster_invitro In Vitro Studies cluster_assays Biological Assays cluster_data Data Analysis cell_culture Cancer Cell Lines (e.g., MGC-803, HCT-116, MCF-7) treatment Treatment with Quinoline Derivatives or 5-Fluorouracil cell_culture->treatment cytotoxicity Cytotoxicity Assay (MTT) treatment->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle ic50 IC50 Determination cytotoxicity->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution Analysis cell_cycle->cell_cycle_dist

Caption: Experimental workflow for comparing quinoline derivatives and 5-FU.

signaling_pathway cluster_agents Anticancer Agents cluster_mechanisms Cellular Mechanisms of Action quinoline Quinoline Derivatives dna_damage DNA Damage / Inhibition of DNA Synthesis quinoline->dna_damage fu 5-Fluorouracil fu->dna_damage cell_cycle_arrest Cell Cycle Arrest (G1, S, or G2/M) dna_damage->cell_cycle_arrest apoptosis Apoptosis Induction (Caspase Activation) cell_cycle_arrest->apoptosis cell_death Cancer Cell Death apoptosis->cell_death

Caption: Simplified signaling pathway for quinoline derivatives and 5-FU.

logical_relationship cluster_compounds Test Compounds cluster_evaluation Comparative Evaluation cluster_outcome Potential Outcome new_quinoline New Quinoline Derivatives efficacy Anticancer Efficacy new_quinoline->efficacy control_drug 5-Fluorouracil (Standard Drug) control_drug->efficacy lead_compound Identification of Lead Compounds efficacy->lead_compound

Caption: Logical relationship of the comparative study.

Conclusion

The collective evidence from recent studies strongly suggests that novel quinoline derivatives represent a promising class of anticancer agents. Several of the highlighted compounds have demonstrated superior cytotoxic effects against a range of cancer cell lines when compared directly with 5-fluorouracil. Furthermore, mechanistic studies have begun to elucidate their ability to induce apoptosis and arrest the cell cycle, providing a solid foundation for their further development.

This comparative guide serves as a valuable resource for the scientific community, encouraging further investigation into the therapeutic potential of quinoline-based compounds. The data presented herein should catalyze new research efforts aimed at optimizing these derivatives and advancing them through the drug development pipeline.

References

Safety Operating Guide

Proper Disposal of 2-(Trifluoromethyl)quinolin-4-amine: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 2-(Trifluoromethyl)quinolin-4-amine and its containers must be treated as hazardous chemical waste and disposed of through an approved waste disposal plant.[1] Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[1][2] This guide provides essential, immediate safety and logistical information for the proper handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Hazard Profile and Personal Protective Equipment (PPE)

Based on data for structurally similar compounds, this compound is expected to be hazardous.[3] Primary anticipated hazards include skin irritation, serious eye irritation, and respiratory irritation.[1][4] Therefore, strict adherence to personal protective equipment (PPE) protocols is mandatory when handling this compound for disposal.

Hazard ClassGHS Hazard Statements (Anticipated)Required Personal Protective Equipment (PPE)
Skin Corrosion/Irritation H315: Causes skin irritation.[1]Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn.[2][4]
Serious Eye Damage/Irritation H319: Causes serious eye irritation.[1]Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[2][5]
Specific Target Organ Toxicity H335: May cause respiratory irritation.[1][4]Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[1][6] If dust or aerosols may be generated, a respirator is required.
General Handling -Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.[1][2]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound from the laboratory.

Personnel Required: Laboratory personnel trained in handling hazardous chemical waste. Equipment:

  • Appropriate Personal Protective Equipment (PPE) as detailed above.

  • Designated and labeled hazardous waste container for halogenated organic waste (glass or polyethylene).[2]

  • Waste accumulation log.

  • Chemical fume hood.

Procedure:

  • Waste Segregation:

    • Designate a specific waste container for "Halogenated Organic Waste."[2] This is crucial as disposal methods for halogenated and non-halogenated waste streams differ significantly.[2]

    • Do not mix this compound waste with non-halogenated organic or other incompatible waste streams.

  • Waste Collection:

    • Solid Waste: Carefully transfer any solid this compound waste into the designated halogenated organic waste container. Avoid creating dust.

    • Liquid Waste: If this compound is in a solution, collect it in the designated liquid halogenated organic waste container.

    • Contaminated Labware: Disposable items such as gloves, pipette tips, and weighing paper that are contaminated with this compound should be collected in a separate, sealed bag or container clearly labeled as "Hazardous Waste: this compound Contaminated Debris."[7]

  • Decontamination of Glassware:

    • Rinse any glassware that has come into contact with the compound with a suitable organic solvent (e.g., acetone, ethanol).

    • The initial rinsate is considered hazardous and must be collected and disposed of as halogenated organic liquid waste.[2]

  • Container Labeling and Storage:

    • Ensure the hazardous waste container is clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a list of all components if it is a solution.

    • Keep the waste container tightly closed when not in use and store it in a designated, well-ventilated, and secure secondary containment area while awaiting pickup.[1]

  • Arranging for Disposal:

    • Once the waste container is nearly full (do not overfill), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or an equivalent licensed hazardous waste management service.[2]

    • Do not attempt to transport hazardous waste outside of the laboratory yourself.

Spill Management Protocol

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control and Contain: If safe to do so, prevent the further spread of the spill.

  • Cleanup:

    • For small spills, use an inert absorbent material (e.g., vermiculite, sand) to soak up the substance.[2]

    • Place the contaminated absorbent material into a sealed, labeled container for disposal as hazardous waste.[2]

    • Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials for disposal as hazardous waste.[2]

  • Report: Report the spill to your laboratory supervisor and EHS office, regardless of its size.

Disposal Workflow Diagram

G cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_collection Collection cluster_final Final Steps start Begin Disposal of This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste waste_type->solid_waste Solid liquid_waste Liquid Waste Solution waste_type->liquid_waste Liquid contaminated_items Contaminated Items (Gloves, Liners, etc.) waste_type->contaminated_items Contaminated Debris collect_solid Collect in Labeled 'Halogenated Organic Solid Waste' Container solid_waste->collect_solid collect_liquid Collect in Labeled 'Halogenated Organic Liquid Waste' Container liquid_waste->collect_liquid collect_debris Collect in Labeled 'Contaminated Debris' Bag contaminated_items->collect_debris store Store Waste in Designated Secondary Containment Area collect_solid->store collect_liquid->store collect_debris->store contact_ehs Contact EHS for Pickup store->contact_ehs end Disposal Complete contact_ehs->end

References

Essential Safety and Operational Guidance for 2-(Trifluoromethyl)quinolin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols, personal protective equipment (PPE) requirements, and detailed operational and disposal plans for handling 2-(Trifluoromethyl)quinolin-4-amine. The information is tailored for researchers, scientists, and drug development professionals to ensure safe laboratory practices. Given that the toxicological properties of this specific isomer may not be fully characterized, it is imperative to handle it with a high degree of caution, assuming potential hazards based on its chemical structure as a halogenated aromatic amine.

Hazard Profile and Classification

Based on data from structurally similar compounds like 2-(trifluoromethyl)quinolin-5-amine, the following hazards should be anticipated.

Hazard StatementGHS ClassificationPrecautionary Measures
H315: Causes skin irritation Skin Irritation (Category 2)Wash skin thoroughly after handling.[1] Wear protective gloves and clothing.[1]
H319: Causes serious eye irritation Eye Irritation (Category 2A)Wear eye and face protection.[1] If in eyes, rinse cautiously with water for several minutes.[1]
H335: May cause respiratory irritation Specific Target Organ Toxicity - Single Exposure (Category 3)Avoid breathing dust, fumes, or vapors.[1] Use only outdoors or in a well-ventilated area, preferably a chemical fume hood.[1][2]
Environmental Hazard Halogenated Organic CompoundDo not let the product enter drains or the environment.[3] Treat as hazardous waste for disposal.[2][4]
Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure risk when handling this compound.

PPE CategoryItem and SpecificationsPurpose
Eye and Face Protection Safety glasses with side shields or tight-sealing chemical splash goggles.[5][6] A face shield is recommended when there is a significant splash hazard.[5][7]Protects against splashes and airborne particles entering the eyes.[6][8]
Hand Protection Chemically resistant gloves (e.g., Nitrile).[2] It is crucial to check the glove manufacturer's compatibility chart.[2][5] Double gloving may be appropriate for enhanced protection.[2][5]Prevents direct skin contact and absorption.[9]
Body Protection A flame-resistant lab coat should be worn at all times.[5] For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron is recommended.Protects skin and personal clothing from contamination.[8]
Respiratory Protection All handling of solid or volatile forms of this compound should occur within a certified chemical fume hood to avoid inhalation.[2] If work outside a fume hood is unavoidable and exposure limits may be exceeded, a NIOSH-approved respirator with appropriate cartridges is required.[2][3][7]Prevents inhalation of harmful dust or vapors that can cause respiratory irritation.[1][3]

Operational and Disposal Plans

Adherence to a strict, step-by-step protocol for handling and disposal is critical for laboratory safety and environmental compliance.

Step-by-Step Handling Protocol
  • Preparation :

    • Ensure all necessary PPE is available and in good condition.

    • Verify that the chemical fume hood is functioning correctly.

    • Prepare the workspace by covering it with absorbent, disposable bench paper.

    • Locate the nearest emergency shower and eyewash station before beginning work.[10]

  • Handling the Compound :

    • Conduct all weighing and transfers of the compound exclusively within a chemical fume hood to contain any dust or vapors.[2][11]

    • Avoid direct contact with skin, eyes, and clothing.[1]

    • Use proper tools (spatulas, weighing paper) to handle the solid. Minimize the generation of dust and aerosols.[12]

    • Keep the container tightly closed when not in use.[1][2]

  • Post-Handling :

    • Wash hands thoroughly with soap and water immediately after handling is complete, even if gloves were worn.[1][12]

    • Decontaminate the work surface within the fume hood.

    • Properly remove and dispose of contaminated gloves and bench paper as hazardous waste.[3][13]

Emergency Procedures: Spills and Exposure
IncidentImmediate Action Protocol
Small Spill (inside fume hood) Alert personnel in the immediate area. Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[2] Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[2][4] Clean the spill area with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.[2][4]
Large Spill (outside fume hood) Evacuate the immediate area.[2][5] Alert your institution's emergency response team or Environmental Health and Safety (EHS) office.[2] Close doors to the affected area to contain vapors if it is safe to do so.[2]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3][5] Remove any contaminated clothing.[1][5] Seek medical attention if irritation persists.[1]
Eye Contact Immediately rinse cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[1][3] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][3]
Inhalation Move the person to fresh air.[1][3] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3]
Ingestion Do not induce vomiting. Rinse mouth with water.[3] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[3]
Step-by-Step Disposal Plan

This compound must be treated as hazardous halogenated organic waste .[2][4] Under no circumstances should it be disposed of down the sink or in regular trash.[4][13]

  • Waste Segregation :

    • Solid Waste : Collect excess this compound and any contaminated disposable solids (e.g., gloves, weighing paper, absorbent pads) in a dedicated, sealed, and clearly labeled container.[13]

    • Liquid Waste : If the compound is in a solution, collect it in a dedicated, leak-proof, and sealable container compatible with the solvent.[13]

    • Labeling : All waste containers must be labeled "Hazardous Waste" and include the full chemical name and the words "Halogenated Organic Waste".[2][4]

  • Container Rinsing :

    • Any glassware that has come into contact with the compound must be rinsed with a suitable organic solvent (e.g., acetone).

    • This initial rinsate is hazardous and must be collected and disposed of as halogenated liquid waste.[4]

  • Storage :

    • Store sealed hazardous waste containers in a designated, cool, and well-ventilated satellite accumulation area away from incompatible materials.[2][4] Secondary containment is highly recommended.[13]

  • Final Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[2][13] Do not mix incompatible waste streams.[2]

G cluster_workflow Safe Handling & Disposal Workflow prep 1. Preparation - Verify Fume Hood - Don PPE - Prepare Workspace handle 2. Handling - Work in Fume Hood - Avoid Dust/Aerosols - Keep Container Closed prep->handle spill Spill or Exposure? handle->spill post_handle 3. Post-Handling - Decontaminate Area - Wash Hands Thoroughly waste_gen 4. Waste Generation - Segregate Waste Streams (Solid, Liquid, Sharps) post_handle->waste_gen spill->post_handle No spill_proc Emergency Procedures - Evacuate / Alert - First Aid - Spill Cleanup spill->spill_proc Yes spill_proc->post_handle waste_collect 5. Waste Collection - Use Labeled, Sealed Containers - 'Halogenated Organic Waste' waste_gen->waste_collect dispose 6. Final Disposal - Store in Satellite Area - Contact EHS for Pickup waste_collect->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.